Product packaging for Boc-D-Lys-OH(Cat. No.:CAS No. 106719-44-2; 13734-28-6)

Boc-D-Lys-OH

Cat. No.: B2476946
CAS No.: 106719-44-2; 13734-28-6
M. Wt: 246.307
InChI Key: DQUHYEDEGRNAFO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Lys-OH is a useful research compound. Its molecular formula is C11H22N2O4 and its molecular weight is 246.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O4 B2476946 Boc-D-Lys-OH CAS No. 106719-44-2; 13734-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHYEDEGRNAFO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of the Boc Protecting Group in Boc-D-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group, particularly in the context of the amino acid D-lysine (Boc-D-Lys-OH), serves as a cornerstone of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth analysis of the function of the Boc group in Nα-Boc-D-lysine, detailing its application, quantitative performance, and the underlying chemical principles that make it an indispensable tool for researchers, scientists, and drug development professionals.

Core Function of the Boc Protecting Group in this compound

The primary role of the tert-butyloxycarbonyl (Boc) group in this compound is the reversible protection of the α-amino group (Nα) of the D-lysine residue. Lysine, a dibasic amino acid, possesses two amino groups: the α-amino group at the chiral center and the ε-amino group on the side chain. In the context of its use as a building block for peptide synthesis, "this compound" most commonly refers to Nα-Boc-D-lysine, where the ε-amino group remains unprotected and available for subsequent chemical modifications if desired.

This protection of the α-amino group is critical to prevent its unwanted participation in peptide bond formation during the coupling of the D-lysine's carboxyl group to the N-terminus of the growing peptide chain.[1] The Boc group's stability under a range of conditions, coupled with its facile removal under specific acidic conditions, forms the basis of the widely utilized Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[2]

Chemical Structure and Properties

This compound is a derivative of D-lysine with the chemical formula C₁₁H₂₂N₂O₄ and a molecular weight of approximately 246.30 g/mol .[3] The Boc group is introduced by reacting D-lysine with di-tert-butyl dicarbonate (Boc anhydride).

Chemical Structure of Nα-Boc-D-Lysine cluster_Boc Boc Group cluster_Lysine D-Lysine Backbone Boc_C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 N_alpha NαH Boc_O1->N_alpha Protection Site tBu C(CH₃)₃ Boc_O2->tBu Boc_C_label C Boc_O1_label O Boc_O2_label O C_alpha CαH N_alpha->C_alpha C_carboxyl COOH C_alpha->C_carboxyl Side_chain (CH₂)₄NH₂ (ε) C_alpha->Side_chain

Caption: Structure of Nα-Boc-D-Lysine

The Boc-SPPS Workflow: A Step-by-Step Integration of this compound

The incorporation of a this compound residue into a growing peptide chain on a solid support follows a cyclical process.

Boc-SPPS Workflow for this compound Incorporation Resin Peptide-Resin (N-terminal Boc) Deprotection Nα-Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Step 1 Washing1 Washing (DCM, IPA) Deprotection->Washing1 Step 2 Neutralization Neutralization (e.g., 10% DIEA in DCM) Washing1->Neutralization Step 3 Washing2 Washing (DCM) Neutralization->Washing2 Step 4 Coupling Coupling of this compound (e.g., DIC/HOBt or HBTU) Washing2->Coupling Step 5 Washing3 Washing (DMF, DCM) Coupling->Washing3 Step 6 NextCycle Next Cycle or Final Cleavage Washing3->NextCycle Step 7

Caption: Boc-SPPS cycle for incorporating this compound.

Quantitative Data on this compound in SPPS

The efficiency of each step in the SPPS cycle is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Comparison of Coupling Reagents for Boc-Amino Acids

Coupling ReagentActivator/BaseTypical Reaction Time (min)Coupling Efficiency (%)
DIC/HOBt-120 - 240~98.5
HBTUDIEA30 - 60>99.5
HATUDIEA/Collidine20 - 45>99.8

Data adapted from illustrative examples in technical documentation. Actual results may vary based on the peptide sequence and reaction conditions.[4]

Table 2: Typical Deprotection Conditions for Nα-Boc Group

ReagentSolventConcentrationTime (min)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% (v/v)15 - 30

Deprotection time can be influenced by the specific amino acid and the length of the peptide chain.[5]

Table 3: Theoretical Yield Based on Per-Step Coupling Efficiency

Per-Step Efficiency (%)Overall Yield for a 10-mer Peptide (%)Overall Yield for a 20-mer Peptide (%)
98.081.766.8
99.090.481.8
99.595.190.5
99.898.096.1

This table illustrates the critical importance of achieving near-quantitative coupling efficiency in each step of SPPS.

Detailed Experimental Protocols

Nα-Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.

  • TFA Treatment: Drain the DCM and add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.

  • Main Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times), followed by Isopropanol (IPA) (2 times), and finally DCM (3 times).

Neutralization
  • Base Treatment: Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the washed resin. Agitate for 2 minutes and drain.

  • Repeat: Repeat the neutralization step once more.

  • Washing: Wash the resin with DCM (3 times).

Coupling of this compound using HBTU
  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).

  • Activation: Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.

Mechanism of Acid-Catalyzed Boc Deprotection Boc_Peptide Boc-NH-Peptide Protonation Protonation of Carbonyl Oxygen Boc_Peptide->Protonation + H⁺ (from TFA) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Elimination Elimination Protonated_Intermediate->Elimination Carbamic_Acid Carbamic Acid Intermediate + tert-Butyl Cation Elimination->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂N-Peptide (as salt) + CO₂ + Isobutylene Decarboxylation->Free_Amine

Caption: Boc deprotection mechanism.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine of the peptide and carbon dioxide.

Conclusion

The Boc protecting group in this compound is a vital component in the toolkit of peptide chemists. Its function in reversibly blocking the α-amino group allows for the controlled, sequential assembly of peptide chains. The high efficiency of both its application and its selective removal under acidic conditions has solidified the role of Boc-SPPS as a robust and reliable method for the synthesis of complex peptides. A thorough understanding of the underlying chemistry, quantitative parameters, and experimental protocols is essential for leveraging this technology to its full potential in research and drug development.

References

An In-depth Technical Guide to Boc-D-Lys-OH: Chemical Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Nα-tert-butoxycarbonyl-D-lysine (Boc-D-Lys-OH), a critical building block in modern peptide synthesis and drug discovery.

Chemical Properties and Structure

This compound is a derivative of the naturally occurring amino acid D-lysine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to stepwise peptide synthesis, preventing unwanted side reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-6-aminohexanoic acid
Molecular Formula C₁₁H₂₂N₂O₄
Molecular Weight 246.30 g/mol
CAS Number 106719-44-2
Appearance White to off-white solid/powder
Melting Point 205-210 °C
Solubility Soluble in water.
Optical Rotation [α]20/D −12±1°, c = 1% in DMF[1]

The structure of this compound features a chiral center at the alpha-carbon, with the D-configuration. The Boc protecting group is attached to the α-amino group, leaving the ε-amino group on the side chain free for potential orthogonal protection strategies or specific modifications in more complex synthetic schemes.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of D-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

  • D-Lysine Hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Dioxane

  • Deionized Water

  • Diethyl ether

  • Ethyl acetate

  • Magnesium Sulfate (MgSO₄)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve D-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled lysine solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Wash the mixture with diethyl ether to remove unreacted (Boc)₂O.

  • Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield this compound as a white solid.

Characterization Protocols

¹H NMR (400 MHz, DMSO-d₆):

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Analysis: The resulting spectrum is expected to show characteristic peaks for the tert-butyl protons of the Boc group (a singlet around 1.3-1.4 ppm), the methine proton at the α-carbon, and the methylene protons of the lysine side chain.

¹³C NMR (100 MHz, DMSO-d₆):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Analysis: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the lysine backbone and side chain.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis: In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 247.17. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 245.15. High-resolution mass spectrometry can be used to confirm the elemental composition.

Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Analysis: The purity of this compound can be determined by integrating the peak area of the main component relative to any impurities.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of a peptide chain on a solid support.

The Boc-SPPS Cycle

The incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain follows a cyclical process.

Boc_SPPS_Cycle Start Resin-Bound Peptide Deprotection Nα-Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling Coupling of this compound (e.g., DCC/HOBt or HBTU) Wash2->Coupling Wash3 Wash Coupling->Wash3 End Elongated Peptide (n+1) Wash3->End End->Deprotection Repeat for next amino acid

Caption: A typical cycle in Boc solid-phase peptide synthesis.

Detailed Experimental Workflow for a Single Coupling Cycle

The following workflow details the key steps for incorporating this compound into a peptide chain attached to a resin.

SPPS_Workflow Start Start: Resin with N-terminal Boc-deprotected peptide PrepareAA Prepare Coupling Solution: - Dissolve this compound and activating agent (e.g., HBTU/HOBt) in DMF. - Add base (e.g., DIEA). Start->PrepareAA Couple Add coupling solution to the resin. Agitate for 1-2 hours. PrepareAA->Couple Monitor Monitor Coupling Completion (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete Wash Wash Resin: - DMF - DCM - Isopropanol Monitor->Wash Complete Deprotect Boc Deprotection: - Treat with TFA in DCM (e.g., 25-50%). - Agitate for 20-30 minutes. Wash->Deprotect Wash2 Wash Resin: - DCM Deprotect->Wash2 Neutralize Neutralize: - Treat with DIEA in DCM/DMF. Wash2->Neutralize Wash3 Wash Resin: - DCM/DMF Neutralize->Wash3 End Ready for next coupling cycle Wash3->End

Caption: Experimental workflow for a single this compound coupling step.

Signaling Pathways and Logical Relationships

As a synthetic amino acid derivative, this compound is not directly involved in biological signaling pathways. Its primary role is as a key component in the logical workflow of chemical synthesis, enabling the construction of peptides that may interact with such pathways. The diagram below illustrates the logical relationship of protecting groups in peptide synthesis.

Protecting_Group_Logic AminoAcid D-Lysine AlphaAmine α-Amino Group AminoAcid->AlphaAmine EpsilonAmine ε-Amino Group AminoAcid->EpsilonAmine Carboxyl Carboxyl Group AminoAcid->Carboxyl BocProtection Boc Protection AlphaAmine->BocProtection SideChainMod Side Chain Modification (Optional) EpsilonAmine->SideChainMod PeptideBond Peptide Bond Formation Carboxyl->PeptideBond BocProtection->PeptideBond Prevents unwanted reaction Deprotection Boc Deprotection (Acid Labile) PeptideBond->Deprotection Elongation Peptide Chain Elongation Deprotection->Elongation

Caption: Logical workflow of protecting group strategy in peptide synthesis.

References

Navigating the Solubility Landscape of Boc-D-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed examination of the solubility characteristics of N-α-tert-Butoxycarbonyl-D-lysine (Boc-D-Lys-OH), a critical building block in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available solubility data, outlines a definitive experimental protocol for its determination, and illustrates its practical importance in synthetic workflows.

Executive Summary

The solubility of protected amino acids like this compound is a fundamental parameter that dictates their handling, reaction efficiency, and purification strategies. A thorough understanding of its behavior in various organic solvents is paramount for the successful design and execution of synthetic routes, particularly in solid-phase peptide synthesis (SPPS) and solution-phase couplings. This guide consolidates qualitative solubility information and presents a standardized methodology for acquiring precise quantitative data, empowering researchers to optimize their experimental conditions.

Solubility Profile of this compound and Related Analogues

Precise quantitative solubility data for this compound across a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, by examining data from chemical suppliers and information on structurally similar compounds, a qualitative and semi-quantitative profile can be established.

The presence of a free carboxylic acid and a free amine on the side chain, combined with the lipophilic Boc protecting group, results in a zwitterionic character at neutral pH, influencing its solubility. The data in Table 1 has been compiled from various sources for this compound and its close analogues, providing valuable guidance for solvent selection.

Table 1: Summary of Solubility Data for this compound and Analogues

CompoundSolvent ClassSolvent NameSolubilityCitation
Boc-L-Lys-OHChlorinatedDichloromethaneSoluble[1]
ChlorinatedChloroformSoluble[1]
EsterEthyl AcetateSoluble[1]
SulfoxideDimethyl Sulfoxide (DMSO)Soluble[1]
KetoneAcetoneSoluble[1]
H-L-Lys(Boc)-OHAqueousWaterSlightly Soluble
Boc-D-Lys(Boc)-OHSulfoxideDimethyl Sulfoxide (DMSO)100 mg/mL

Note: The qualitative term "Soluble" indicates that the compound dissolves to a practical extent for common synthetic applications, though the exact concentration is not specified. Data for analogues should be used as a directional guide.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

For researchers requiring precise solubility values, the saturation shake-flask method is the gold-standard technique for determining equilibrium solubility. This protocol provides a reliable and reproducible means of quantifying the solubility of a compound in a specific solvent at a controlled temperature.

3.1 Materials and Equipment

  • This compound (solid powder)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 μm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

3.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a precisely known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The system should be agitated for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration of the dissolved solid reaches a plateau.

  • Phase Separation: Once equilibrium is reached, allow the suspension to settle. To separate the saturated supernatant from the excess solid, centrifuge the vial at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 μm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration measurements.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Relevance in Synthetic Workflows

The solubility of this compound is a critical parameter in peptide synthesis. In Solid-Phase Peptide Synthesis (SPPS), the protected amino acid must be fully dissolved in the coupling solvent (commonly DMF or NMP) to ensure efficient acylation of the N-terminal amine on the growing peptide chain attached to the solid support. Poor solubility can lead to incomplete coupling, resulting in deletion sequences and difficult purification steps. The following diagram illustrates a typical workflow where solubility is a key consideration.

G cluster_prep Reagent Preparation cluster_spps SPPS Cycle on Resin Solubilization Dissolve this compound & Coupling Reagents Activation Activate Carboxylic Acid Solubilization->Activation Requires complete dissolution Coupling Couple Activated This compound Activation->Coupling Transfer activated amino acid solution Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Washing1 Wash Resin (e.g., DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Wash Resin (e.g., DMF, DCM) Coupling->Washing2 Final Repeat Cycle or Final Cleavage Washing2->Final

References

An In-depth Technical Guide to Nα-tert-Butoxycarbonyl-D-lysine (Boc-D-Lys-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Nα-tert-butoxycarbonyl-D-lysine (Boc-D-Lys-OH), a critical reagent in peptide synthesis and various biochemical applications. Detailed experimental protocols and logical workflows are presented to facilitate its effective use in research and development.

Core Physicochemical Properties

This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is instrumental in preventing unwanted side reactions during peptide synthesis.

PropertyValueSource
Molecular Formula C11H22N2O4[1][2]
Molecular Weight 246.30 g/mol [1]
CAS Number 106719-44-2
Appearance White to off-white powder or crystals
Melting Point 205-210 °C
Optical Activity [α]22/D -24°, c = 0.5% in methanol
Storage Temperature 2-8°C

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of a this compound residue into a peptide chain.

2.1. Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide/N-hydroxysuccinimide (DCC/NHS) or HBTU/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in DCM)

  • Neutralization reagent (e.g., 10% DIPEA in DMF)

Methodology:

  • Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes.

  • Deprotection: The Boc protecting group of the N-terminal amino acid on the resin-bound peptide is removed using a solution of TFA in DCM (typically 25-50%). This reaction is usually complete within 30 minutes.

  • Washing: The resin is washed multiple times with DCM and DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: The resin is neutralized with a solution of 10% DIPEA in DMF to prepare the free amine for coupling.

  • Coupling:

    • This compound is pre-activated in a separate vessel by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base (DIPEA).

    • The activated this compound solution is then added to the resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove any unreacted reagents.

  • Cycle Repetition: The deprotection, washing, neutralization, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.

Logical Workflow and Pathway Diagrams

3.1. Boc Deprotection Mechanism

The removal of the Boc protecting group is a critical step in SPPS. It is an acid-catalyzed process that results in the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates.

Boc_Deprotection Boc_Protected Boc-NH-R Protonation Protonation (TFA) Boc_Protected->Protonation Intermediate [(CH3)3CO(H+)]-CO-NH-R Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Carbamic_Acid HOOC-NH-R (Carbamic Acid) Cleavage->Carbamic_Acid Tert_Butyl_Cation (CH3)3C+ Cleavage->Tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H2N-R (Free Amine) Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

3.2. SPPS Cycle Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Boc chemistry.

SPPS_Cycle Start Resin-Bound Peptide (Boc-Protected) Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Wash1 2. Wash (DCM/DMF) Deprotection->Wash1 Neutralization 3. Neutralization (DIPEA/DMF) Wash1->Neutralization Wash2 4. Wash (DMF) Neutralization->Wash2 Coupling 5. Coupling (Activated Boc-AA) Wash2->Coupling Wash3 6. Wash (DMF/DCM) Coupling->Wash3 End Elongated Peptide (Boc-Protected) Wash3->End Repeat Repeat for next amino acid End->Repeat Repeat->Deprotection

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Storage and Handling of Boc-D-Lys-OH Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for Nα-(tert-Butoxycarbonyl)-D-lysine (Boc-D-Lys-OH) powder. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.

Compound Identification and Properties

This compound is a widely used protected amino acid in solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group prevents unwanted reactions during peptide chain elongation.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 106719-44-2[1][2]
Molecular Formula C₁₁H₂₂N₂O₄[1][2]
Molecular Weight 246.30 g/mol [1]
Appearance White to off-white powder or crystals
Melting Point 205-210 °C
Solubility Soluble in methanol.
Optical Activity [α]22/D -24°, c = 0.5% in methanol

Storage Conditions

Proper storage is paramount to prevent degradation and maintain the purity of this compound powder.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleReferences
Temperature 2-8°CTo minimize degradation and preserve chemical stability.
Atmosphere Store in a dry, well-ventilated place. Keep container tightly closed.The compound may be sensitive to moisture and air. A dry, inert atmosphere is ideal.
Light Store in a light-resistant container.While not explicitly stated for this specific compound, light can degrade many organic molecules.General good laboratory practice.
Incompatibilities Strong oxidizing agents, strong acids.To prevent chemical reactions that could degrade the compound.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound powder is essential to minimize exposure and ensure personnel safety.

Table 3: Handling and Personal Protective Equipment (PPE)

PrecautionDetailsReferences
Ventilation Handle in a well-ventilated area or in a chemical fume hood.To avoid inhalation of the powder.
Eye Protection Wear safety glasses with side shields or goggles.To protect eyes from dust particles.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Respiratory Protection For operations generating dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).To prevent inhalation of fine particles.
Hygiene Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.To minimize exposure and prevent accidental ingestion.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound powder.

A Receiving B Inspect Container for Damage A->B C Log and Label B->C D Store at 2-8°C in a Dry, Well-Ventilated Area C->D E Equilibrate to Room Temperature Before Opening D->E For Use F Handle in Fume Hood with Appropriate PPE E->F G Weigh Desired Amount F->G H Tightly Seal Container Immediately After Use G->H J Dispose of Waste According to Regulations G->J Waste I Return to 2-8°C Storage H->I

Caption: Workflow for this compound Storage and Handling

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound powder sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound powder.

    • Dissolve the sample in a suitable solvent, typically a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV absorbance at 214 nm.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

The following diagram outlines the general workflow for this purity assessment.

A Sample Preparation (1 mg/mL) D Run Gradient Elution (5-95% B over 30 min) A->D B HPLC System Setup (C18 Column) B->D C Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) C->D E UV Detection at 214 nm D->E F Data Acquisition and Peak Integration E->F G Calculate Purity (% Area) F->G

Caption: General Workflow for Purity Assessment by HPLC

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment or the information provided on the safety data sheet (SDS) from the manufacturer. Always refer to the specific SDS for your product and follow all applicable laboratory safety protocols and regulations.

References

An In-depth Technical Guide to the Synthesis and Purification of Nα-Boc-D-Lysine (Boc-D-Lys-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(tert-Butoxycarbonyl)-D-lysine (Boc-D-Lys-OH), a critical building block in peptide synthesis and pharmaceutical development. This document details a common synthetic strategy, experimental protocols, and purification methods, supported by quantitative data and workflow visualizations.

Introduction

Nα-Boc-D-lysine is a derivative of the non-proteinogenic amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group is labile under acidic conditions, allowing for its selective removal during the stepwise elongation of a peptide chain, while the free epsilon-amino group on the side chain remains available for subsequent modifications, such as branching or conjugation. The use of the D-enantiomer can enhance the proteolytic stability of the resulting peptides, a desirable characteristic for therapeutic applications.

Synthesis of this compound

The synthesis of Nα-Boc-D-Lys-OH requires a strategic approach to selectively protect the α-amino group while leaving the ε-amino group free. A common and effective method involves the transient protection of the α-amino and carboxyl groups using a copper(II) complex. This allows for the selective protection of the ε-amino group. Subsequent removal of the copper and protection of the α-amino group yields the desired product. An alternative route involves the direct, selective acylation of the α-amino group under carefully controlled pH conditions.

Below is a logical workflow for the synthesis of this compound:

Synthesis_Workflow cluster_synthesis Synthesis of Nα-Boc-D-Lys-OH cluster_purification Purification D_Lys D-Lysine Copper_Complex Formation of D-Lysine Copper(II) Complex D_Lys->Copper_Complex Epsilon_Protection Selective Nε-Boc Protection Copper_Complex->Epsilon_Protection Copper_Removal Removal of Copper Epsilon_Protection->Copper_Removal H_D_Lys_Boc_OH Nε-Boc-D-Lysine Copper_Removal->H_D_Lys_Boc_OH Alpha_Protection Nα-Boc Protection H_D_Lys_Boc_OH->Alpha_Protection Crude_Product Crude this compound Alpha_Protection->Crude_Product Purification Purification (Crystallization / Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of protected amino acids.

Synthesis of Nε-Boc-D-Lysine via Copper(II) Complex

Materials:

  • D-Lysine hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetone

  • 8-Quinolinol

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Formation of the Copper(II) Complex:

    • Dissolve D-Lysine hydrochloride in an aqueous solution of sodium bicarbonate.

    • To this stirred solution, add a solution of copper(II) sulfate pentahydrate in water.

    • A blue precipitate of the D-lysine copper(II) complex will form.

  • Nε-Boc Protection:

    • To the suspension of the copper complex, add a solution of di-tert-butyl dicarbonate in acetone.

    • Allow the reaction to stir at room temperature for 24 hours.

  • Copper Removal:

    • Filter the resulting precipitate and wash thoroughly with water and ethyl acetate.

    • Suspend the precipitate in a large volume of water and add 8-quinolinol with vigorous stirring to chelate the copper.

    • Stir for several hours, then filter off the copper(II) 8-quinolinolate complex.

    • The filtrate containing Nε-Boc-D-Lysine is then acidified to a pH of approximately 5.6 with hydrochloric acid to precipitate the product.

Synthesis of Nα,Nε-di-Boc-D-Lysine

For comparative purposes and as a potential intermediate for other derivatives, the synthesis of the di-protected lysine is presented.

Materials:

  • D-Lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dilute hydrochloric acid

Procedure:

  • Reaction Setup:

    • Dissolve D-lysine hydrochloride and a molar excess of sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[1]

    • Prepare a solution of di-tert-butyl dicarbonate (typically 3 equivalents) in dioxane.[1]

  • Reaction:

    • Add the Boc₂O solution dropwise to the stirred, cooled lysine solution.[1]

    • Allow the mixture to warm to room temperature and stir for 24 hours.[1]

  • Work-up and Extraction:

    • Wash the reaction mixture three times with diethyl ether to remove unreacted Boc₂O.[1]

    • Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

    • Extract the product into ethyl acetate (three times).

  • Isolation:

    • Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove byproducts and unreacted starting materials. The primary methods for purification are crystallization and column chromatography.

Crystallization

Recrystallization from a suitable solvent system, such as a mixture of methanol and water or ethanol and ether, is a common method for purifying this compound. The choice of solvent depends on the impurities present.

Column Chromatography

For higher purity, silica gel column chromatography can be employed. A typical eluent system is a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexane.

The overall workflow for purification and analysis is depicted below:

Purification_Analysis_Workflow cluster_workflow Purification and Analysis Workflow Crude_Product Crude this compound Primary_Purification Primary Purification (e.g., Crystallization) Crude_Product->Primary_Purification Purity_Check1 Purity Assessment (TLC, HPLC) Primary_Purification->Purity_Check1 Secondary_Purification Secondary Purification (Column Chromatography) Purity_Check1->Secondary_Purification < 98% Pure Characterization Characterization (NMR, MS, MP, Optical Rotation) Purity_Check1->Characterization ≥ 98% Pure Purity_Check2 Final Purity Assessment (HPLC) Secondary_Purification->Purity_Check2 Purity_Check2->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the purification and analysis of this compound.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₄
Molecular Weight 246.30 g/mol
Appearance White to off-white powder or crystals
Melting Point 205-210 °C
Optical Rotation [α]22/D -24°, c = 0.5% in methanol
Purity (Assay) ≥98%

Table 2: Typical Reagent Stoichiometry for Di-Boc Protection of Lysine

ReagentMolar Equivalents
Lysine Hydrochloride1.0
Sodium Bicarbonate10.0
Di-tert-butyl dicarbonate3.0

Note: This table is based on the synthesis of Nα,Nε-di-Boc-lysine and serves as a general reference for Boc protection reactions of lysine.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the presence of the Boc protecting group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

  • Melting Point Analysis: The melting point is a useful indicator of purity.

  • Optical Rotation: Measurement of the specific rotation confirms the stereochemical integrity of the D-enantiomer.

Conclusion

The synthesis and purification of Nα-Boc-D-Lys-OH are critical processes for the advancement of peptide-based therapeutics and research. The methodologies outlined in this guide provide a robust framework for obtaining this key building block in high purity. Careful control of reaction conditions and rigorous purification are paramount to ensuring the quality and reliability of the final product for its intended applications.

References

A Technical Guide to the Key Differences Between Boc-D-Lys-OH and Boc-L-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The chirality of amino acids is a fundamental principle that dictates the structure, function, and metabolic stability of peptides and proteins. While seemingly minor, the difference between the D- and L-enantiomers of an amino acid building block can have profound implications for the properties of a resulting peptide. This technical guide provides an in-depth comparison of Boc-D-Lys-OH and Boc-L-Lys-OH, two critical reagents in peptide synthesis. We will explore their core physicochemical differences, divergent biological activities, and distinct applications in research and drug development. This document includes summaries of quantitative data, detailed experimental protocols, and workflow visualizations to offer a comprehensive resource for professionals in the field.

Core Physicochemical and Structural Differences

This compound and Boc-L-Lys-OH are stereoisomers—specifically, enantiomers. This means they are non-superimposable mirror images of each other.[1][2] They share the same molecular formula, molecular weight, and connectivity but differ in the three-dimensional arrangement of atoms around the chiral alpha-carbon.[1][3][4]

The L-form ((S)-configuration) is the naturally occurring isomer found in proteins synthesized by ribosomes in virtually all living organisms. The D-form ((R)-configuration) is rare in higher organisms but is found in the cell walls of bacteria and in certain peptide antibiotics. This fundamental structural difference, depicted below, is the origin of all subsequent variations in their biological activity and application.

Figure 1: Chemical structures of Boc-L-Lys-OH and this compound.

The most direct physical consequence of this enantiomeric relationship is their effect on plane-polarized light. They rotate the light to an equal magnitude but in opposite directions. This property, known as optical activity, is a key quantitative differentiator.

Table 1: Comparison of Physicochemical Properties
PropertyBoc-L-Lys-OHThis compound
IUPAC Name (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Synonyms Nα-(tert-Butoxycarbonyl)-L-lysine, Nα-Boc-L-lysineNα-(tert-Butoxycarbonyl)-D-lysine, Nα-Boc-D-lysine
CAS Number 13734-28-6106719-44-2
Molecular Formula C₁₁H₂₂N₂O₄C₁₁H₂₂N₂O₄
Molecular Weight 246.30 g/mol 246.30 g/mol
Optical Activity [α]20/D +4.6±0.5°, c = 2% in H₂O[α]22/D -24°, c = 0.5% in methanol
Melting Point ~205 °C (dec.)205-210 °C

Biological Activity and Functional Divergence

The stereochemistry of amino acids is critical for molecular recognition in biological systems. Enzymes, which are chiral macromolecules themselves, exhibit a high degree of stereospecificity. Proteases, the enzymes responsible for peptide and protein degradation, are specifically configured to recognize and cleave peptide bonds between L-amino acids.

Proteolytic Stability

The most significant functional difference arising from lysine's chirality is resistance to proteolysis . Peptides synthesized with L-lysine are susceptible to degradation by endogenous proteases. In contrast, incorporating D-lysine into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by most common proteases. This increased stability significantly extends the in-vivo half-life of peptide-based therapeutics.

Enzymatic Recognition

Enzymes that metabolize free amino acids are also highly stereoselective. For example, L-lysine-specific decarboxylase/oxidase will recognize and catalyze reactions with L-lysine but will not exhibit activity towards D-lysine. This property is the basis for highly specific analytical assays to differentiate and quantify the two enantiomers.

Table 2: Comparison of Biological Properties and Applications
FeatureBoc-L-Lys-OHThis compound
Natural Abundance The standard isomer in proteins of all living things.Rare in nature; found in bacterial cell walls and some microbial peptides.
Metabolism Readily metabolized by endogenous enzymes.Generally not metabolized or metabolized very slowly.
Proteolytic Stability of Resulting Peptide Susceptible to degradation by proteases.Confers high resistance to proteolytic degradation.
Primary Application Synthesis of peptides that mimic natural proteins and bioactive peptides.Synthesis of peptide drug candidates requiring enhanced stability and longer half-life.
Example Use Case Building block for synthesizing GLP-1 analogs.Used to create stable antimicrobial peptides or long-lasting neuropeptide analogs.

Experimental Protocols and Workflows

While both isomers are used within the same general synthetic frameworks like Boc-Solid Phase Peptide Synthesis (SPPS), the rationale for their use and the methods for their analysis differ significantly.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a foundational technique in which peptides are assembled on a solid resin support. The process is cyclical, with each cycle adding one amino acid. The Nα-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). This workflow is identical for incorporating either Boc-L-Lys-OH or this compound.

G start Start with Resin Support deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-X-Lys-OH + Activator) neutralization->coupling wash Wash Step coupling->wash repeat More Residues? wash->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin (e.g., HF, TFMSA) repeat->cleavage No end Purified Peptide cleavage->end

Figure 2: General workflow for a single cycle in Boc-SPPS.

Protocol: Single Boc-SPPS Cycle

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a 50% solution of trifluoroacetic acid (TFA) in DCM for 15-25 minutes.

  • Washing: Wash the resin multiple times with DCM and isopropanol to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM until the resin is no longer acidic.

  • Washing: Wash the resin again with DCM to remove excess base.

  • Coupling: Dissolve the incoming Boc-Lys-OH (either D or L isomer) and an activating agent (e.g., HBTU/HOBt) in a solvent like N,N-dimethylformamide (DMF) or DCM. Add this solution to the resin and allow it to react for 1-2 hours to form the new peptide bond.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove unreacted reagents.

  • Repeat: Return to Step 2 for the incorporation of the next amino acid.

Experimental Workflow for Enantiomeric Differentiation

Distinguishing between this compound and Boc-L-Lys-OH in a sample is crucial for quality control. This can be achieved using an enzymatic assay that leverages the stereospecificity of enzymes like L-lysine oxidase.

G cluster_workflow Enzymatic Assay Workflow sample Test Sample (Contains Boc-Lys-OH isomer) deprotect Acidic Deprotection (TFA) to yield free Lysine sample->deprotect enzyme_add Add L-Lysine Specific Enzyme (e.g., L-Lysine Oxidase) deprotect->enzyme_add reaction Enzymatic Reaction Occurs? enzyme_add->reaction detect Detect Product (e.g., H₂O₂ via colorimetric assay) reaction->detect Yes no_detect No Product Detected reaction->no_detect No result_l Conclusion: Sample was Boc-L-Lys-OH detect->result_l result_d Conclusion: Sample was This compound no_detect->result_d

Figure 3: Logical workflow for differentiating Lysine enantiomers.

Protocol: Conceptual Enzymatic Assay

  • Sample Preparation: Prepare aqueous solutions of the unknown Boc-Lys-OH sample, as well as positive (Boc-L-Lys-OH) and negative (this compound) controls.

  • Boc Deprotection: Treat each sample with TFA to remove the Boc group, yielding free lysine. Neutralize the samples to a physiological pH (~7.0-8.0) compatible with the enzyme.

  • Enzyme Addition: Add a solution of L-lysine oxidase to each sample. This enzyme catalyzes the reaction: L-lysine + O₂ + H₂O → 2-oxo-6-aminohexanoate + NH₃ + H₂O₂.

  • Incubation: Incubate the samples at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Detection: Add a reagent system to detect hydrogen peroxide (H₂O₂), a product of the reaction. A common method is using horseradish peroxidase (HRP) and a chromogenic substrate (e.g., ABTS), which produces a measurable color change.

  • Analysis: Measure the absorbance of the solution using a spectrophotometer. A significant color change in the unknown sample (comparable to the positive control) indicates the presence of L-lysine. The absence of a color change (comparable to the negative control) indicates the sample was D-lysine.

Conclusion

The key distinction between this compound and Boc-L-Lys-OH lies in their stereochemistry at the alpha-carbon. While this difference does not alter their basic chemical reactivity in peptide synthesis, it fundamentally changes their biological properties. Boc-L-Lys-OH is used to construct peptides that mimic natural structures, which are subject to normal enzymatic degradation. Conversely, this compound is a strategic tool for drug development, enabling the synthesis of peptides with enhanced proteolytic stability and prolonged therapeutic action. For researchers and developers, understanding this chiral difference is paramount for the rational design of peptides, ensuring the final product possesses the desired characteristics of bioactivity and metabolic endurance.

References

The Cornerstone of Durability: An In-depth Technical Guide to the Role of D-Amino Acids in Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic promise of peptides is often curtailed by their inherent susceptibility to proteolytic degradation, leading to poor pharmacokinetic profiles. The strategic incorporation of non-canonical D-amino acids represents a paramount advancement in peptide drug design, offering a robust solution to this stability challenge. This technical guide provides a comprehensive examination of the role of D-amino acids, with a particular focus on building blocks like Boc-D-Lys-OH, in enhancing peptide stability. We will delve into the mechanisms of protease resistance, the impact on peptide conformation and bioactivity, and provide detailed experimental protocols and quantitative data to support the rational design of next-generation peptide therapeutics.

Introduction: The Chirality Advantage in Peptide Therapeutics

Peptides offer high specificity and low off-target toxicity, making them attractive therapeutic candidates. However, their clinical utility is frequently hampered by rapid in vivo clearance due to proteolysis. Endogenous proteases are stereospecific enzymes that have evolved to recognize and cleave peptide bonds involving L-amino acids, the natural building blocks of proteins.[1] The introduction of D-amino acids, the mirror images of their L-counterparts, disrupts this enzymatic recognition, thereby rendering peptides resistant to degradation and significantly extending their circulatory half-life and bioavailability.[2] This fundamental principle has become a cornerstone of modern peptide drug development.

Enhanced Proteolytic Resistance with D-Amino Acids

The primary and most well-established advantage of incorporating D-amino acids into a peptide sequence is the significant increase in resistance to enzymatic degradation.[3] Proteases, such as trypsin and chymotrypsin, have highly specific active sites that recognize the L-configuration of amino acid residues at their cleavage sites.[4]

By substituting an L-amino acid with its D-enantiomer, the stereochemistry at the α-carbon is inverted. This alteration creates steric hindrance within the enzyme's active site, preventing the proper alignment required for catalysis and rendering the adjacent peptide bonds resistant to cleavage.[2] This resistance to proteolysis directly translates to a longer peptide half-life in biological fluids like plasma and serum.

Quantitative Impact on Peptide Half-Life

The inclusion of D-amino acids can dramatically increase the in vivo and in vitro half-life of peptides. The following table summarizes quantitative data from various studies, highlighting the profound effect of D-amino acid substitution on peptide stability.

Peptide Name/SequenceModificationHalf-life (L-amino acid version)Half-life (D-amino acid version)Fold IncreaseReference
Gonadotropin-releasing hormone (GnRH) analogSubstitution of L-amino acids at positions 1, 6, and 10 with unnatural amino acids5 minutes2.8 hours~33.6
RD2 (Alzheimer's therapeutic peptide)All D-amino acid peptideNot Applicable> 2 days (in mouse plasma)Not Applicable
D3D3 and RD2D3 (tandem D-peptides)All D-amino acid peptidesNot ApplicableStable in mouse plasma for at least 24hNot Applicable

The Role of this compound in Peptide Synthesis

Nα-tert-butyloxycarbonyl-D-lysine (this compound) is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of a D-lysine residue. The Boc protecting group on the alpha-amino function is acid-labile, making it suitable for Boc-based SPPS strategies. The ε-amino group of the lysine side chain can be protected with an orthogonal protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection and modification of the side chain, for example, for the synthesis of branched peptides or for the attachment of labels or drug conjugates. The incorporation of D-lysine can be particularly effective at sites susceptible to trypsin-like proteases, which cleave after lysine and arginine residues.

Impact on Peptide Conformation and Biological Activity

The introduction of a D-amino acid can significantly alter the secondary structure of a peptide. While L-amino acids naturally favor right-handed α-helices, the incorporation of a D-amino acid can disrupt this conformation or even induce a left-handed helical twist. Circular Dichroism (CD) spectroscopy is a powerful technique to study these conformational changes.

For instance, studies on the antimicrobial peptide CM15 and its analogs have shown that substituting L-lysine with D-lysine leads to a progressive loss of α-helical content. This conformational change can have a profound impact on the peptide's biological activity and selectivity. In the case of CM15, the reduction in helicity was associated with a significant decrease in toxicity towards eukaryotic cells, while maintaining potent antimicrobial activity.

Receptor Binding Affinity

The effect of D-amino acid substitution on receptor binding is context-dependent. In some cases, the altered conformation may lead to a decrease in binding affinity if the original L-conformation was optimal for receptor interaction. However, in other instances, the D-amino acid-induced conformation may be more favorable for binding, leading to an increase in affinity. Furthermore, the increased stability of the peptide can lead to a more sustained interaction with the receptor.

The following table presents examples of receptor binding affinities for peptides containing D-amino acids.

Peptide/InhibitorTargetBinding Affinity (Kd) of L-versionBinding Affinity (Kd) of D-versionReference
DPMI-αMDM2Not directly compared219 nM
DPMI-γMDM2Not directly compared53 nM
Gb-1Glycoprotein-2 (GP-2)Not Applicable68 nM
Gb-2Glycoprotein-2 (GP-2)Not Applicable250 nM
Gb-3Glycoprotein-2 (GP-2)Not Applicable272 nM

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating a Boc-D-Lys(Fmoc)-OH residue using a Boc/Bzl protection strategy.

Materials:

  • Merrifield resin

  • Boc-protected L-amino acids

  • Boc-D-Lys(Fmoc)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine

  • Cleavage cocktail (e.g., HF or TFMSA/TFA)

  • Diethyl ether

Procedure:

  • Resin Swelling and Preparation: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes. Wash the resin with DMF.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DIC/HOBt or symmetrical anhydride).

  • Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (or Boc-D-Lys(Fmoc)-OH), HBTU, and DIEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Repeat: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Boc Deprotection: Remove the final Boc group as described in step 3.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail (e.g., HF or TFMSA/TFA).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Protease Degradation Assay

This protocol describes a general method for assessing the stability of a peptide in the presence of a protease, such as trypsin, using RP-HPLC analysis.

Materials:

  • Peptide stock solution (L- and D-amino acid versions)

  • Trypsin solution (e.g., 1 mg/mL in 50 mM ammonium bicarbonate)

  • Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the reaction buffer to a final concentration of 1 mg/mL.

  • Initiate Degradation: Add trypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant onto the RP-HPLC system.

    • Elute the peptide using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the t=0 time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.

Visualizing the Impact of D-Peptide Inhibition on a Signaling Pathway

D-peptides can be designed as potent and stable inhibitors of protein-protein interactions. A notable example is the inhibition of the p53-MDM2 interaction, a critical pathway in cancer biology. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. D-peptide inhibitors can disrupt this interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest or apoptosis in cancer cells.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p53_active Active p53 (Tetramer) p53->p53_active Activation Proteasome Proteasome p53->Proteasome Degradation MDM2_gene MDM2 Gene MDM2 MDM2 Protein MDM2_gene->MDM2 Translation p21_gene p21 Gene p21 p21 Protein p21_gene->p21 Translation apoptosis_genes Apoptosis Genes Apoptosis Apoptosis apoptosis_genes->Apoptosis p53_active->MDM2_gene Transcriptional Activation p53_active->p21_gene Transcriptional Activation p53_active->apoptosis_genes Transcriptional Activation MDM2->p53 Ubiquitination & Nuclear Export D_peptide D-Peptide Inhibitor D_peptide->MDM2 Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: D-peptide inhibition of the p53-MDM2 signaling pathway.

Experimental_Workflow start Peptide Design (L- vs D-amino acid) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification Purification & Characterization (RP-HPLC, Mass Spec) synthesis->purification stability_assay In Vitro Stability Assay (e.g., Serum, Protease) purification->stability_assay activity_assay Biological Activity Assay (e.g., Receptor Binding, Cell-based) purification->activity_assay data_analysis Data Analysis (Half-life, IC50, Kd) stability_assay->data_analysis activity_assay->data_analysis conclusion Evaluation of Stability and Activity data_analysis->conclusion

Caption: Experimental workflow for assessing D-amino acid impact.

Logical_Relationship D_amino_acid D-Amino Acid Incorporation steric_hindrance Steric Hindrance in Protease Active Site D_amino_acid->steric_hindrance reduced_proteolysis Reduced Proteolytic Degradation steric_hindrance->reduced_proteolysis increased_half_life Increased Plasma Half-Life reduced_proteolysis->increased_half_life improved_pk Improved Pharmacokinetics increased_half_life->improved_pk

Caption: Logic of D-amino acid-enhanced pharmacokinetics.

Conclusion

The incorporation of D-amino acids is a powerful and validated strategy to overcome the primary obstacle in peptide drug development: proteolytic instability. As demonstrated through quantitative data and established experimental protocols, the substitution of L-amino acids with their D-enantiomers, facilitated by versatile building blocks like this compound, can lead to dramatic improvements in peptide half-life and bioavailability. While the impact on conformation and receptor binding must be carefully evaluated for each specific peptide, the strategic use of D-amino acids offers a rational approach to designing more durable and effective peptide therapeutics. This guide provides a foundational resource for researchers to harness the "chirality advantage" in the pursuit of novel and impactful peptide-based medicines.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Orthogonal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the synthesis of well-defined peptide sequences is paramount for advancements in therapeutics, diagnostics, and fundamental biological research. The success of synthesizing complex peptides hinges on a strategic chemical ballet known as orthogonal protection. This guide provides an in-depth exploration of the fundamental principles of orthogonal protection, offering detailed methodologies and quantitative insights to empower researchers in their peptide synthesis endeavors.

The Principle of Orthogonality: A Paradigm of Selective Control

At its core, peptide synthesis involves the sequential formation of amide bonds between amino acids. Each amino acid possesses a reactive α-amino group and a α-carboxyl group, and many have reactive side chains. To ensure the orderly and specific formation of the desired peptide sequence, these reactive groups must be temporarily masked or "protected" to prevent unwanted side reactions.[1][2]

The concept of orthogonality is the cornerstone of modern peptide synthesis. It dictates that the protecting groups used for the α-amino group and the various side chains must be removable under distinct and non-interfering chemical conditions.[3] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the side-chain protecting groups, which are typically removed only at the final stage of synthesis.[4] This selective control is crucial for building complex peptides with high fidelity.[2]

The Two Pillars of Solid-Phase Peptide Synthesis (SPPS): Boc and Fmoc Strategies

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, is the most common method for peptide synthesis. The two dominant orthogonal strategies in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, distinguished by the nature of the temporary Nα-protecting group.

The Boc/Bzl Strategy: The Classic Approach

The Boc strategy, the original method for SPPS, employs the acid-labile Boc group for Nα-protection. The side chains are typically protected with benzyl (Bzl)-based groups, which are also acid-labile but require a much stronger acid for removal.

  • Nα-Deprotection: The Boc group is removed at each step of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Final Cleavage: The final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups are achieved using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

While robust, the repeated use of strong acid for Boc deprotection can lead to degradation of sensitive residues and the harsh final cleavage conditions require specialized equipment.

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc strategy utilizes the base-labile Fmoc group for Nα-protection. The side-chain protecting groups are typically tert-butyl (tBu)-based and are acid-labile. This creates a truly orthogonal system.

  • Nα-Deprotection: The Fmoc group is removed at each cycle using a secondary amine base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).

  • Final Cleavage: The final cleavage from the resin and removal of the tBu-based side-chain protecting groups are performed with a strong acid, typically TFA, often in the presence of scavengers.

The milder conditions of the Fmoc strategy have made it the more popular choice for routine peptide synthesis, as it is more compatible with a wider range of sensitive amino acids and modifications.

Quantitative Comparison of Boc and Fmoc Strategies

The choice between the Boc and Fmoc strategies depends on the specific peptide sequence, its length, and the presence of sensitive residues. While a direct, universal quantitative comparison is challenging as outcomes are highly sequence-dependent, the following table summarizes general performance expectations based on literature data.

ParameterBoc StrategyFmoc StrategyKey Considerations
Crude Purity (%) Generally 70-85%Generally >90%Purity is sequence-dependent. The harsher final cleavage in Boc chemistry can lead to more side products.
Overall Yield (%) Typically 60-80%Typically >85%Yield is highly dependent on the efficiency of each coupling and deprotection step. Aggregation can be a factor in both strategies.
Nα-Deprotection Conditions 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50% Piperidine in Dimethylformamide (DMF)The strong acid in the Boc strategy can be detrimental to sensitive residues.
Final Cleavage Conditions Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)Trifluoroacetic acid (TFA) with scavengersHF is highly corrosive and requires specialized equipment.
Compatibility with Sensitive Residues Less suitable for acid-sensitive residues like Tryptophan.Generally preferred for peptides with sensitive residues.
Aggregation Issues In situ neutralization protocols can help mitigate aggregation of hydrophobic sequences.Aggregation can be more pronounced in some "difficult" sequences.

The Expanded Orthogonal Toolbox: Beyond Boc and Fmoc

For the synthesis of more complex peptides, such as cyclic peptides, branched peptides, or those with post-translational modifications, an expanded set of orthogonal protecting groups is required. These groups can be selectively removed in the presence of both the Nα-protecting group (Boc or Fmoc) and the standard acid-labile side-chain protection.

Allyloxycarbonyl (Alloc) and Allyl (All) Groups

The Alloc (for amines) and All (for carboxylic acids and alcohols) protecting groups are valuable tools for orthogonal protection. They are stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection.

  • Deprotection: Alloc and All groups are selectively removed by palladium(0)-catalyzed allylic cleavage in the presence of a scavenger, such as phenylsilane (PhSiH₃).

This allows for on-resin modifications, such as side-chain lactamization for peptide cyclization.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group that offers orthogonality to the Fmoc/tBu strategy. It is stable to the basic conditions used for Fmoc removal and the mild acidic conditions used for some resin cleavages.

  • Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor is another effective method.

Experimental Protocols

The following sections provide detailed, generalized protocols for key steps in orthogonal peptide synthesis.

General Fmoc-SPPS Cycle

This protocol outlines a manual Fmoc-SPPS cycle on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., 200 mg of Rink Amide resin, 0.5 mmol/g loading) in 5 mL of DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and a coupling agent like HBTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

    • Add diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the vial and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling completion with a Kaiser test (a negative result indicates a complete reaction).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

General Boc-SPPS Cycle with In Situ Neutralization

This protocol outlines a manual Boc-SPPS cycle with in situ neutralization on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in 5 mL of DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 5 mL of 50% TFA in DCM to the resin and agitate for 1-2 minutes.

    • Drain the solution.

    • Add another 5 mL of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Amino Acid Activation and In Situ Neutralization/Coupling:

    • In a separate vial, dissolve the Boc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF.

    • Add this solution to the reaction vessel containing the resin.

    • Immediately add DIEA (0.6 mmol, 6 eq.) to the reaction vessel.

    • Agitate the mixture for 10-15 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 5 mL).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Alloc Deprotection for On-Resin Cyclization

This protocol describes the deprotection of an Alloc group on a resin-bound peptide.

  • Resin Preparation: Wash the Alloc-protected peptide-resin with DCM (5x).

  • Deprotection:

    • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25 eq.) and phenylsilane (PhSiH₃) (24 eq.) in DCM.

    • Add the solution to the resin and shake under an inert atmosphere for 30 minutes.

    • Repeat the deprotection step once.

  • Washing: Wash the resin with DCM (5x), 0.5% DIEA in DMF (3x), and DMF (5x). The deprotected amine is now ready for on-resin cyclization.

Cbz Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the deprotection of a Cbz group.

  • Reaction Setup: Dissolve the Cbz-protected peptide in a suitable solvent like methanol.

  • Deprotection:

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Add ammonium formate as the hydrogen donor.

    • Stir the reaction at room temperature.

  • Work-up: Filter the catalyst and remove the solvent in vacuo.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.

Quantitative Comparison of Cleavage Cocktails for a Histidine-Containing Peptide

The following table presents a comparative performance of different cleavage cocktails for a model peptide (Ac-Tyr-Val-His-NH2) synthesized on a Rink Amide resin with Fmoc-His(Trt)-OH.

Cleavage Cocktail Composition (v/v/w)Crude Yield (%)Crude Purity (%)Major Side Product
Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)8592Minimal
TFA/TIS/H₂O (95:2.5:2.5)8285Trt-His adduct
TFA/DCM (50:50)7570Incomplete deprotection and Trt-His adduct

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

This data highlights the importance of using appropriate scavengers to prevent side reactions and obtain high-purity peptides.

Visualizing Orthogonal Protection Strategies

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows and applications of orthogonal protection in peptide chemistry.

Orthogonal_Protection_Strategies cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Piperidine/DMF (Base) Fmoc_Start->Fmoc_Deprotection Nα-Deprotection Free_Amine_Fmoc H₂N-AA-Resin Fmoc_Deprotection->Free_Amine_Fmoc Fmoc_Coupling Fmoc-AA-OH Coupling Reagent Free_Amine_Fmoc->Fmoc_Coupling Coupling Elongated_Fmoc Fmoc-AA-AA-Resin Fmoc_Coupling->Elongated_Fmoc Final_Cleavage_Fmoc TFA/Scavengers (Strong Acid) Elongated_Fmoc->Final_Cleavage_Fmoc Final Cleavage & Side-Chain Deprotection Peptide_Fmoc Final Peptide Final_Cleavage_Fmoc->Peptide_Fmoc Boc_Start Boc-AA-Resin Boc_Deprotection TFA/DCM (Moderate Acid) Boc_Start->Boc_Deprotection Nα-Deprotection Free_Amine_Boc H₃N⁺-AA-Resin Boc_Deprotection->Free_Amine_Boc Neutralization DIEA (Base) Free_Amine_Boc->Neutralization Neutralization Free_Amine_Neutral H₂N-AA-Resin Neutralization->Free_Amine_Neutral Boc_Coupling Boc-AA-OH Coupling Reagent Free_Amine_Neutral->Boc_Coupling Coupling Elongated_Boc Boc-AA-AA-Resin Boc_Coupling->Elongated_Boc Final_Cleavage_Boc HF or TFMSA (Very Strong Acid) Elongated_Boc->Final_Cleavage_Boc Final Cleavage & Side-Chain Deprotection Peptide_Boc Final Peptide Final_Cleavage_Boc->Peptide_Boc

Caption: Comparative workflow of Fmoc/tBu and Boc/Bzl SPPS strategies.

Decision_Workflow Start Start: Define Target Peptide Sensitive_Residues Acid-sensitive residues (e.g., Trp, modified residues)? Start->Sensitive_Residues Aggregation_Prone Hydrophobic or aggregation-prone sequence? Sensitive_Residues->Aggregation_Prone No Fmoc_Strategy Choose Fmoc/tBu Strategy Sensitive_Residues->Fmoc_Strategy Yes On_Resin_Mod On-resin modification required (e.g., cyclization, branching)? Aggregation_Prone->On_Resin_Mod No Boc_Strategy Consider Boc/Bzl Strategy with in situ neutralization Aggregation_Prone->Boc_Strategy Yes Orthogonal_PG Incorporate additional orthogonal protecting group (e.g., Alloc, Cbz) On_Resin_Mod->Orthogonal_PG Yes Standard_Fmoc Standard Fmoc/tBu is likely suitable On_Resin_Mod->Standard_Fmoc No End Proceed with Synthesis Fmoc_Strategy->End Boc_Strategy->End Orthogonal_PG->End Standard_Fmoc->End

Caption: Decision workflow for selecting an orthogonal protection strategy.

Kinase_Signaling_Pathway Application of Synthetic Peptides in Studying Kinase Signaling cluster_synthesis Orthogonal Peptide Synthesis cluster_assay Kinase Activity Assay Phospho_AA Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH SPPS Fmoc/tBu SPPS Phospho_AA->SPPS Phosphopeptide Synthetic Phosphopeptide (Kinase Substrate) SPPS->Phosphopeptide Phosphorylated_Peptide Phosphorylated Peptide Phosphopeptide->Phosphorylated_Peptide Kinase Kinase Enzyme Kinase->Phosphorylated_Peptide Phosphorylation ATP ATP ATP->Phosphorylated_Peptide Antibody Phospho-specific Antibody Phosphorylated_Peptide->Antibody Binding Detection Signal Detection (e.g., Fluorescence, Luminescence) Antibody->Detection Detection

Caption: Use of orthogonally protected phosphopeptides to study kinase signaling.

Conclusion

The principles of orthogonal protection are fundamental to the successful chemical synthesis of peptides. The choice between the Boc/Bzl and Fmoc/tBu strategies, along with the judicious use of additional orthogonal protecting groups, provides the synthetic chemist with a powerful toolkit to construct a vast array of complex and modified peptides. A thorough understanding of the underlying chemistry, coupled with detailed and optimized experimental protocols, is essential for achieving high yields of pure peptides for research, diagnostics, and therapeutic development. This guide serves as a foundational resource for professionals in the field, enabling them to navigate the complexities of peptide synthesis with greater confidence and success.

References

Methodological & Application

Application Note: Protocol for Manual Solid-Phase Peptide Synthesis of D-Lysine Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical D-amino acids, such as D-lysine, into peptide sequences is a critical strategy in modern drug design. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to longer in vivo half-lives. The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) is a robust and effective method for assembling such peptides.

This document provides a detailed protocol for the manual synthesis of peptides containing D-lysine using Boc-SPPS. The protocol specifies the use of Boc-D-Lys(2-Cl-Z)-OH , where the α-amino group is protected by the acid-labile Boc group, and the ε-amino group of the D-lysine side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. This side-chain protecting group is stable to the conditions used for Boc removal but is cleaved during the final, strong acid cleavage step.[1][2]

Core Principles & Workflow

Boc-SPPS is a cyclical process performed on a solid support (resin). Each cycle extends the peptide chain by one amino acid and consists of two main steps:

  • Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[3]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain.[4]

After deprotection, a neutralization step is required to convert the N-terminal ammonium salt to a free amine, making it nucleophilic for the subsequent coupling reaction.[5] This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).

SPPS_Workflow Start Start: Resin-Bound Peptide (Nα-Boc Protected) Deprotection Step 1: Deprotection 50% TFA in DCM Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization 10% DIEA in DCM Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling Boc-D-Lys(2-Cl-Z)-OH + HBTU/DIEA Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest Kaiser Test (Check for free amines) Wash3->KaiserTest KaiserTest->Coupling Positive: Recouple Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative: Proceed Repeat->Deprotection Add next AA Cleavage Final Cleavage Anhydrous HF Repeat->Cleavage Sequence Complete End Purified Peptide Cleavage->End Purify

Workflow for a single coupling cycle in manual Boc-SPPS.

Data Presentation: Summary of Key Steps

The following table summarizes typical parameters for the manual Boc-SPPS protocol. Note that reaction times and reagent equivalents may need optimization based on the specific peptide sequence and resin loading.

StepReagent(s)Concentration / EquivalentsTypical TimeMonitoring
Resin Swelling Dichloromethane (DCM)~10-15 mL/g resin30-60 minVisual Inspection
Nα-Boc Deprotection 50% Trifluoroacetic Acid (TFA) in DCM~10 mL/g resin1 x 2 min, 1 x 20-30 min-
Neutralization 10% N,N-Diisopropylethylamine (DIEA) in DCM~10 mL/g resin2 x 2 min-
Amino Acid Coupling Boc-D-Lys(2-Cl-Z)-OH2-4 eq.30-120 minKaiser Test
HBTU2-4 eq.
DIEA4-8 eq.
Capping (Optional) Acetic Anhydride / DIEA in DCM10-20 eq. each20-30 minKaiser Test
Final Cleavage Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole)9:1 (v/v) HF:scavenger60-90 min at 0°C-

Experimental Protocols

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Anhydrous HF is extremely corrosive and toxic and requires specialized apparatus and safety procedures.

4.1. Resin Preparation

  • Place the desired amount of Merrifield or PAM resin (typically 0.1-0.5 mmol scale) into a fritted glass reaction vessel.

  • Add dichloromethane (DCM, ~10-15 mL per gram of resin) to swell the resin.

  • Gently agitate the resin slurry using a shaker or manual swirling for 30-60 minutes at room temperature.

  • Drain the solvent by vacuum filtration.

4.2. Boc-SPPS Cycle

This cycle is repeated for each amino acid in the sequence, including the incorporation of Boc-D-Lys(2-Cl-Z)-OH.

Step 1: Nα-Boc Deprotection

  • Add 50% TFA in DCM to the swollen resin. Agitate for 1-2 minutes and drain.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the peptide-resin thoroughly with the following solvents (using ~10 mL/g resin for each wash):

    • DCM (3 times)

    • Isopropanol (IPA) (2 times)

    • DCM (3 times)

Step 2: Neutralization

  • Add 10% DIEA in DCM to the peptide-resin. Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin with DCM (3 times) to remove excess DIEA.

Step 3: Amino Acid Coupling (HBTU Activation)

  • In a separate vessel, dissolve Boc-D-Lys(2-Cl-Z)-OH (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in N,N-Dimethylformamide (DMF).

  • Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate it. The solution will typically change color.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 30-120 minutes at room temperature.

  • Monitor the reaction for the disappearance of free primary amines using the Kaiser test.

Step 4: Monitoring with the Kaiser Test

  • Withdraw a small sample of resin beads (10-15 beads) and wash them with ethanol.

  • Add 2-3 drops each of Kaiser test solutions A, B, and C.

  • Heat the sample at 100-110°C for 5 minutes.

  • Interpretation:

    • Negative (Yellow/Colorless beads): Coupling is complete. Proceed to the washing step.

    • Positive (Dark blue beads): Coupling is incomplete. Continue agitation and re-test, or if necessary, drain, wash, and recouple with a fresh solution.

Step 5: Washing

  • Once the Kaiser test is negative, drain the coupling solution.

  • Wash the peptide-resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle starting from Step 1 (Deprotection).

4.3. Final Cleavage and Deprotection (HF Cleavage)

CAUTION: This procedure must be performed by trained personnel using a dedicated HF cleavage apparatus.

  • After the final synthesis cycle, perform the Nα-Boc deprotection as described in Step 1.

  • Thoroughly dry the peptide-resin under high vacuum.

  • Place the dried resin in the HF-resistant reaction vessel of the cleavage apparatus.

  • Add a scavenger, such as anisole (~1.0 mL per 100 mg of peptide-resin), to trap reactive carbocations generated during cleavage.

  • Cool the reaction vessel to 0°C using an ice/water bath.

  • Carefully condense anhydrous liquid HF into the vessel (~9-10 mL per 100 mg of peptide-resin).

  • Stir the mixture at 0°C for 60-90 minutes.

  • After the reaction is complete, remove the HF by evaporation under a steady stream of nitrogen gas, followed by high vacuum.

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.

  • Filter the peptide, wash again with cold ether, and dry under vacuum.

  • The crude peptide can then be dissolved in an aqueous buffer (e.g., 10% acetic acid) and purified by reverse-phase HPLC.

References

Application Notes and Protocols for Coupling Boc-D-Lys-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as D-isomers, is a critical strategy in modern peptide-based drug development to enhance proteolytic stability and modulate biological activity. Boc-D-Lys-OH is a key building block for synthesizing peptides with D-lysine residues. The successful coupling of this amino acid in automated solid-phase peptide synthesis (SPPS) is paramount for achieving high purity and yield of the final peptide. The choice of coupling reagent is a critical parameter that can significantly influence the efficiency of the reaction, minimize side reactions, and overcome potential steric hindrance.

These application notes provide a comprehensive guide to selecting and using common coupling reagents for the incorporation of this compound in automated peptide synthesizers. Detailed protocols for commonly used coupling reagents are provided, along with a comparative summary to aid in reagent selection.

Comparison of Common Coupling Reagents for this compound

The selection of an appropriate coupling reagent is crucial for the efficient incorporation of this compound. The choice often depends on factors such as the complexity of the peptide sequence, potential for steric hindrance, and desired reaction kinetics. Below is a summary of commonly used coupling reagents in Boc-SPPS.

Coupling Reagent/MethodActivator/AdditiveBaseTypical Coupling TimeAdvantagesPotential Issues
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleNone required for coupling2-4 hours[1]Cost-effective, minimizes racemization when HOBt is used[2]. The urea byproduct of DIC is soluble in common solvents, simplifying its removal[2].Slower reaction times compared to uronium/aminium reagents. Potential for side reactions if HOBt is omitted.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIEA30-60 minutes[1]Highly efficient, leading to faster reaction times and higher yields[1]. Well-suited for most standard coupling reactions.Potential for guanidinylation of the N-terminal amine, which can terminate the peptide chain.
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIEA or Collidine20-45 minutesHighly effective for coupling sterically hindered amino acids and reducing racemization. Faster and more reactive than HBTU.More expensive than HBTU. Can also cause guanidinylation, although the use of HOAt as the additive can mitigate this.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in an automated peptide synthesizer. These protocols may require optimization based on the specific peptide sequence, resin, and synthesizer model. It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test remains positive (blue/purple beads), a second coupling step may be necessary.

Protocol 1: DIC/HOBt Mediated Coupling

This method is a classical and cost-effective approach. The addition of HOBt is critical to suppress racemization.

Materials:

  • Boc-D-Lys(X)-OH (3 equivalents) (where X is the side-chain protecting group)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-Lys(X)-OH and HOBt in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Monitor the completion of the coupling using the Kaiser test.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and by-products.

Protocol 2: HBTU Mediated Coupling

HBTU is a highly efficient coupling reagent that often leads to faster reaction times and higher coupling yields.

Materials:

  • Boc-D-Lys(X)-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve Boc-D-Lys(X)-OH and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress with the Kaiser test.

  • Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: HATU Mediated Coupling

HATU is another highly effective coupling reagent, known for its ability to couple sterically hindered amino acids and reduce racemization.

Materials:

  • Boc-D-Lys(X)-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • DIEA or Collidine (6 equivalents)

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve Boc-D-Lys(X)-OH and HATU in DMF. Add DIEA or collidine and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Transfer the activated amino acid solution to the resin-containing vessel.

  • Reaction Monitoring: Let the reaction proceed for 20-45 minutes at room temperature with agitation. Check for completion using the Kaiser test.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Visualizations

Peptide_Coupling_Reaction cluster_reactants Reactants cluster_products Products Boc_AA Boc-D-Lys(X)-OH Activated_AA Activated Ester Boc_AA->Activated_AA Free_Amine H₂N-Peptide-Resin Peptide_Bond Boc-D-Lys(X)-NH-Peptide-Resin Free_Amine->Peptide_Bond Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Activated_AA Base Base (e.g., DIEA) Base->Activated_AA Byproducts Byproducts Activated_AA->Peptide_Bond Peptide Bond Formation Activated_AA->Byproducts

Caption: General chemical reaction for peptide bond formation.

Automated_Peptide_Synthesis_Workflow start Start Cycle deprotection Nα-Boc Deprotection (TFA in DCM) start->deprotection washing1 Washing (DCM, IPA) deprotection->washing1 neutralization Neutralization (DIEA in DCM) washing1->neutralization washing2 Washing (DCM, DMF) neutralization->washing2 coupling Coupling of this compound (with selected reagent) washing2->coupling monitoring Kaiser Test coupling->monitoring washing3 Final Washing (DMF, DCM) monitoring->washing3 Negative recouple Recouple monitoring->recouple Positive end_cycle End Cycle / Start Next washing3->end_cycle recouple->coupling

Caption: Workflow for a single coupling cycle in automated Boc-SPPS.

Coupling_Reagent_Selection start Select Coupling Reagent for This compound is_sterically_hindered Is the sequence sterically hindered? start->is_sterically_hindered is_cost_sensitive Is cost a major concern? is_sterically_hindered->is_cost_sensitive No use_hatu Use HATU is_sterically_hindered->use_hatu Yes is_speed_critical Is rapid synthesis critical? is_cost_sensitive->is_speed_critical No use_dic_hobt Use DIC/HOBt is_cost_sensitive->use_dic_hobt Yes use_hbtu Consider HBTU is_speed_critical->use_hbtu No consider_hbtu_hatu Consider HBTU or HATU is_speed_critical->consider_hbtu_hatu Yes

Caption: Decision flowchart for selecting a coupling reagent.

References

Application Notes and Protocols for the Incorporation of Boc-D-Lys-OH in Branched Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides, characterized by a secondary peptide chain attached to the side chain of an amino acid within a primary sequence, are of significant interest in medicinal chemistry and drug development. Their distinct topology can confer enhanced biological activity, increased stability against enzymatic degradation, and novel receptor interactions.[1] The synthesis of these complex structures is critically dependent on orthogonal protection strategies, where different protecting groups can be selectively removed under specific conditions without affecting others.

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a key strategy for increasing resistance to proteolytic degradation, thereby enhancing the peptide's in vivo half-life.[2][3] This application note provides detailed protocols and data for the incorporation of a D-lysine residue to serve as a branching point in peptide synthesis, focusing on the use of orthogonally protected derivatives in solid-phase peptide synthesis (SPPS).

While the direct use of Nα-Boc-D-Lys(Side-Chain Protection)-OH is feasible, a more commonly employed and commercially available building block for this purpose in Fmoc-based SPPS is Nα-Fmoc-Nε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH). This allows for the assembly of the main peptide chain using the standard Fmoc/tBu strategy, followed by the selective removal of the acid-labile Boc group on the D-lysine side chain to enable the synthesis of the peptide branch.

Data Presentation

The selection of an appropriate orthogonally protected lysine derivative is crucial for the successful synthesis of branched peptides. The choice of protecting group for the ε-amino group of D-lysine dictates the conditions for its selective removal.

Building BlockNα-ProtectionNε-ProtectionSelective Deprotection Conditions for Nε-Amino GroupOrthogonalityKey Considerations
Boc-D-Lys(Fmoc)-OH BocFmoc20% Piperidine in DMFOrthogonal to the acid-labile Boc group.Allows for selective on-resin side-chain modification. The basic conditions for Fmoc removal may cause side reactions in sensitive sequences.[4][5]
Fmoc-D-Lys(Boc)-OH FmocBocMild acid (e.g., 1-2% TFA in DCM)Orthogonal to the base-labile Fmoc group.Commonly used in Fmoc-SPPS. The bulky Boc group can sometimes cause steric hindrance during coupling.
Boc-D-Lys(Mtt)-OH BocMtt1-2% TFA in DCM; Acetic acid/TFE/DCMOrthogonal to Boc and Fmoc.Allows for very mild selective deprotection. The bulky Mtt group can pose steric challenges.
Fmoc-D-Lys(ivDde)-OH FmocivDde2-10% Hydrazine in DMFOrthogonal to both Boc and Fmoc strategies.Hydrazine is a harsh reagent and may not be compatible with all functional groups.

Table 1: Comparison of Orthogonally Protected D-Lysine Derivatives for Branched Peptide Synthesis.

Quantitative data for peptide synthesis can be highly sequence-dependent. However, typical coupling efficiencies in SPPS are expected to be >99%. The overall yield of the final branched peptide will be influenced by the number of coupling and deprotection cycles.

Synthesis StepParameterTypical ValueReference
Coupling Efficiency per CyclePurity>99%
Selective Boc Deprotection (Side Chain)YieldQuantitative
Final Cleavage from ResinCrude Yield>70%
Purification by RP-HPLCFinal Purity>95-98%

Table 2: Expected Quantitative Outcomes in Branched Peptide Synthesis.

Experimental Protocols

The following protocol details the synthesis of a branched peptide using Fmoc-D-Lys(Boc)-OH as the branching point on a solid support via Fmoc-based SPPS.

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling agent such as HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • To incorporate the branching point, use Fmoc-D-Lys(Boc)-OH in this step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the main peptide sequence.

  • Final Wash: After the final coupling, wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

Protocol 2: Selective Deprotection of the D-Lysine Side Chain
  • Resin Preparation: Swell the peptide-resin from Protocol 1 in DCM for 20-30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM (v/v/v).

  • Boc Cleavage:

    • Drain the DCM from the resin.

    • Add the deprotection cocktail to the resin and agitate gently for 1.5-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DCM (3 times).

  • Neutralization: Wash the resin with 10% DIPEA in DMF (v/v) for 5 minutes (2 times) to neutralize the peptide.

  • Final Wash: Wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the synthesis of the branched chain.

Protocol 3: Synthesis of the Branched Peptide Chain
  • Resin Preparation: Swell the deprotected and neutralized peptide-resin from Protocol 2 in DMF.

  • Branched Chain Elongation: Synthesize the branched peptide chain by repeating the Fmoc-SPPS cycles as described in Protocol 1 (steps 2-5).

Protocol 4: Final Cleavage and Deprotection
  • Resin Washing: After the synthesis of the branched chain is complete, wash the resin thoroughly with DMF and DCM, and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used on the amino acid side chains (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail and stir the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_main_chain Main Chain Synthesis (Fmoc-SPPS) cluster_branch_synthesis Branched Chain Synthesis cluster_final_steps Final Steps Resin Start Resin Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling1 Couple Fmoc-AA-OH Fmoc_Deprotection1->Coupling1 Fmoc_D_Lys_Boc Couple Fmoc-D-Lys(Boc)-OH Coupling1->Fmoc_D_Lys_Boc Main_Chain_Elongation Continue Main Chain Fmoc_D_Lys_Boc->Main_Chain_Elongation Selective_Deprotection Selective Boc Deprotection (Mild Acid) Main_Chain_Elongation->Selective_Deprotection Fmoc_Deprotection2 Fmoc Deprotection Selective_Deprotection->Fmoc_Deprotection2 Coupling2 Couple Fmoc-AA-OH Fmoc_Deprotection2->Coupling2 Branch_Elongation Continue Branch Chain Coupling2->Branch_Elongation Cleavage Cleavage & Deprotection Branch_Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for branched peptide synthesis using Fmoc-D-Lys(Boc)-OH.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Branched_D_Peptide Branched D-Peptide (Protease Resistant) GPCR G-Protein Coupled Receptor (GPCR) Branched_D_Peptide->GPCR Binding & Activation G_Protein G-Protein Activation GPCR->G_Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger Production (e.g., cAMP) Effector_Enzyme->Second_Messenger Protein_Kinase Protein Kinase Activation (e.g., PKA) Second_Messenger->Protein_Kinase Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Protein_Kinase->Cellular_Response

Caption: Potential signaling pathway modulation by a branched D-peptide.

Applications and Signaling Pathways

The incorporation of D-lysine at the branching point of a peptide offers a significant advantage in the development of therapeutic peptides by enhancing their resistance to enzymatic degradation. This increased stability can lead to a longer plasma half-life and improved bioavailability. Branched peptides, often referred to as peptide dendrimers or multiple antigenic peptides (MAPs), have a wide range of applications:

  • Vaccine Development: MAPs can present multiple copies of an antigenic epitope, eliciting a strong immune response without the need for a carrier protein.

  • Drug Delivery: The dendritic structure of branched peptides can be utilized to carry and deliver drug molecules to specific targets.

  • Antimicrobial Peptides: Branched architectures can enhance the membrane-disrupting activity of antimicrobial peptides.

The specific signaling pathways targeted by branched peptides containing D-amino acids are diverse and depend on the peptide sequence. Due to their enhanced stability, these peptides can act as potent and long-lasting agonists or antagonists of various receptors. For instance, D-amino acid-containing neuropeptides have been shown to modulate selectivity between different G protein-coupled receptors (GPCRs), thereby influencing downstream signaling pathways. The activation of a GPCR by a branched D-peptide could initiate a cascade involving G-protein activation, second messenger production (e.g., cAMP, IP3), and the activation of protein kinases, ultimately leading to a specific cellular response. The resistance to degradation ensures a sustained signal, which can be advantageous for therapeutic applications.

References

Application Notes and Protocols for Site-Specific Bioconjugation Using the Side Chain of D-Lysine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific bioconjugation is a powerful tool for the development of precisely engineered biomolecules, including antibody-drug conjugates (ADCs), peptide-based therapeutics, and diagnostic reagents. Achieving site-specificity is crucial as it ensures homogeneity of the final product, leading to predictable and reproducible biological activity. Lysine residues are attractive targets for conjugation due to the nucleophilicity of the ε-amino group on their side chain. However, the high abundance of lysine on the surface of proteins and peptides presents a challenge for achieving site-selectivity.

To overcome this, a common strategy in solid-phase peptide synthesis (SPPS) is to use an orthogonally protected lysine derivative at the desired conjugation site. This allows for the selective deprotection of a single lysine side chain while all other reactive groups, including other lysine side chains, remain protected. This application note details a robust protocol for the site-specific modification of a peptide at a D-lysine residue using Nα-Fmoc-Nε-(4-methyltrityl)-D-lysine (Fmoc-D-Lys(Mtt)-OH) within an Fmoc-based SPPS workflow. The Mtt (4-methyltrityl) group is highly acid-labile and can be selectively removed under very mild acidic conditions, which are orthogonal to the base-labile Nα-Fmoc group and the strong acid-labile side-chain protecting groups (e.g., Boc, tBu) commonly used in Fmoc-SPPS.[1][2][3]

This methodology enables the on-resin conjugation of various moieties, such as fluorophores, biotin, or cytotoxic drugs, to a specific location within a peptide sequence.

Experimental Strategy Overview

The overall strategy involves the following key stages, which are initiated after the full peptide has been assembled on a solid support:

  • Peptide Synthesis: The peptide is synthesized using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). At the desired position for conjugation, Fmoc-D-Lys(Mtt)-OH is incorporated. Other lysine residues are protected with the acid-labile Boc group (i.e., Fmoc-L-Lys(Boc)-OH).

  • Selective On-Resin Deprotection: The Mtt group on the side chain of the specific D-lysine residue is selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4]

  • On-Resin Bioconjugation: The free ε-amino group of the deprotected D-lysine is then reacted with an activated molecule of interest (e.g., a carboxylic acid-containing payload, an NHS-ester, or an isothiocyanate).

  • Final Cleavage and Purification: The peptide conjugate is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparison of Orthogonal Protecting Groups for Lysine Side-Chain Protection in Fmoc-SPPS

Protecting GroupStructureDeprotection ReagentKey AdvantagesConsiderations
Boc (tert-butyloxycarbonyl)-(C=O)OC(CH₃)₃Strong Acid (e.g., >90% TFA)Standard, robust protection; stable to piperidine.Not suitable for selective deprotection on-resin as it is removed during final cleavage.
Mtt (4-Methyltrityl)-C(C₆H₅)₂(C₆H₄-CH₃)Mild Acid (e.g., 1-2% TFA in DCM)Allows for selective on-resin deprotection with mild acidity.Deprotection conditions need to be optimized to avoid premature cleavage of other acid-labile groups.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex Heterocycle2% Hydrazine in DMFTruly orthogonal to Fmoc/tBu chemistry; stable to both acid and base.Hydrazine is a harsh reagent and may not be compatible with all functional groups.
Alloc (Allyloxycarbonyl)-(C=O)OCH₂CH=CH₂Pd(PPh₃)₄ / PhenylsilaneRemovable under neutral conditions.Requires a palladium catalyst which may need to be thoroughly removed from the final product.

Table 2: Representative Yields for On-Resin Selective Deprotection and Conjugation

StepPeptide Sequence ContextDeprotection/Conjugation ConditionsYield (%)Purity (%)Reference
Mtt Deprotection Ac-Gly-Leu-Leu-Lys(Mtt)-Arg(Pbf)-Ile-Lys(Boc)-Ser(tBu)-Leu-Leu-RAM-PS25% HFIP in DCMNear-quantitative>95% (on-resin)
Acylation (Biotinylation) Resin-bound peptide with free Lys ε-NH₂Biotin, HBTU, DIEA in DMF>90%>90%Generic protocol
Final Peptide Conjugate α-Conotoxin LvIA (on-resin synthesis)I₂ mediated Allocam cleavage and disulfide formation12% (isolated)>95% (by HPLC)
Antibody Fragment Conjugation Thioester acylation of lysineCysteine-to-lysine transfer (CLT)75% transferNot specified

Note: Yields are highly sequence-dependent and require optimization.

Experimental Protocols

Protocol 1: On-Resin Selective Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt protecting group from the side chain of a D-lysine residue on a peptide-resin.

Materials:

  • Peptide-resin containing an Fmoc-D-Lys(Mtt)-OH residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM in a reaction vessel for 30 minutes. Drain the DCM.

  • Deprotection Cocktail Preparation: Prepare the deprotection solution: 1-2% (v/v) TFA and 2-5% (v/v) TIS in DCM. Note: TIS is a scavenger to quench the trityl cations released during deprotection.

  • Mtt Removal: Add the deprotection solution to the resin (10 mL per gram of resin). Gently agitate the suspension at room temperature.

  • Monitoring the Deprotection: Monitor the reaction progress every 30 minutes. To do this, take a small sample of resin beads, wash them with DCM, and add a drop of 20% piperidine in DMF. A persistent yellow-orange color in the solution indicates the presence of the Mtt cation. The reaction is complete when this color is no longer observed. Alternatively, a small amount of resin can be cleaved and analyzed by HPLC-MS. If deprotection is incomplete, repeat the treatment with fresh deprotection solution.

  • Resin Washing: Once deprotection is complete, filter the resin and wash thoroughly with DCM (3 times).

  • Neutralization: Neutralize the resin by washing with 10% DIEA in DMF (2 times for 5 minutes each).

  • Final Washes: Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (2 times). Dry the resin under vacuum. The resin is now ready for the bioconjugation step.

Protocol 2: On-Resin Acylation of the Deprotected Lysine Side Chain

This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., a drug payload or a linker) to the newly exposed ε-amino group of the D-lysine residue.

Materials:

  • Resin from Protocol 1 with the deprotected lysine side chain

  • Carboxylic acid-containing molecule (3-5 equivalents)

  • Coupling reagent, e.g., HBTU or HATU (3-5 equivalents)

  • Base, e.g., DIEA (6-10 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate vessel, dissolve the carboxylic acid-containing molecule and the coupling reagent in DMF. Add the base (DIEA) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated solution to the resin-containing reaction vessel.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: The completion of the coupling can be monitored using a Kaiser test on a small sample of resin beads. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (2 times).

  • Drying: Dry the resin under vacuum. The resin-bound peptide conjugate is now ready for final cleavage and purification.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide conjugate from the solid support and the simultaneous removal of all remaining acid-labile side-chain protecting groups.

Materials:

  • Resin-bound peptide conjugate from Protocol 2

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Cleavage: Add the cleavage cocktail to the dry resin in a reaction vessel (10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide conjugate by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow synthesis 1. Fmoc-SPPS with Fmoc-D-Lys(Mtt)-OH deprotection 2. Selective Mtt Side-Chain Deprotection synthesis->deprotection Peptide-Resin conjugation 3. On-Resin Bioconjugation deprotection->conjugation Free ε-Amine on Resin cleavage 4. Final Cleavage and Deprotection conjugation->cleavage Conjugate on Resin purification 5. RP-HPLC Purification cleavage->purification Crude Peptide Conjugate final_product Site-Specific Peptide Conjugate purification->final_product Purified Product

Caption: Overall workflow for site-specific bioconjugation.

deprotection_conjugation_detail cluster_deprotection Selective Mtt Deprotection cluster_conjugation On-Resin Conjugation swell_dcm Swell Resin in DCM add_tfa Add 1-2% TFA/TIS in DCM swell_dcm->add_tfa agitate Agitate at RT add_tfa->agitate monitor_d Monitor Deprotection agitate->monitor_d wash_dcm Wash with DCM monitor_d->wash_dcm neutralize Neutralize with DIEA/DMF wash_dcm->neutralize wash_final Wash and Dry Resin neutralize->wash_final swell_dmf Swell Resin in DMF wash_final->swell_dmf Resin with free ε-amine couple Couple to Resin swell_dmf->couple activate_payload Activate Payload (HBTU/DIEA) activate_payload->couple monitor_c Monitor Coupling (Kaiser Test) couple->monitor_c wash_c Wash and Dry Resin monitor_c->wash_c

Caption: Detailed workflow for deprotection and conjugation.

References

Application Notes and Protocols for the Synthesis of Lysine-Containing Therapeutic Peptides with Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine, with its versatile ε-amino group, is a critical residue in a vast array of therapeutic peptides. It plays a pivotal role in enhancing solubility, serving as a point of conjugation for drugs or labels, and modulating biological activity.[1][2] Lysine-rich sequences are characteristic of cell-penetrating peptides (CPPs), which are employed as delivery vehicles for therapeutic cargo.[3][4] The synthesis of peptides containing D-amino acids, such as D-lysine, is a common strategy to increase proteolytic stability and prolong the in-vivo half-life of peptide therapeutics.

The Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is a robust and well-established method for assembling peptide chains.[5] The use of Boc-D-Lys-OH in this workflow allows for the precise incorporation of D-lysine. A crucial aspect of synthesizing lysine-containing peptides is the management of the two amino groups (α-amino and ε-amino). In Boc-SPPS, the Nα-amino group is temporarily protected by the acid-labile Boc group, while the ε-amino group of the lysine side chain requires a more stable protecting group to prevent unwanted side reactions, such as chain branching. The choice of this side-chain protection is critical and dictates the synthetic possibilities, including site-specific modifications.

This document provides detailed protocols and technical guidance for the synthesis of D-lysine-containing peptides using the Boc-SPPS methodology, covering general synthesis, orthogonal protection strategies for side-chain modification, and relevant analytical techniques.

Core Principles: The Boc/Bzl Protection Strategy

Boc-SPPS relies on a "quasi-orthogonal" protection scheme where the temporary Nα-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid, TFA), while the semi-permanent side-chain protecting groups and the resin linkage are removed at the end of the synthesis with a much stronger acid (e.g., anhydrous hydrogen fluoride, HF).

For lysine, the ε-amino group is typically protected with a group stable to TFA but cleavable by HF. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a common choice for this purpose in standard Boc chemistry. Alternatively, for applications requiring on-resin modification of the lysine side chain, an orthogonal protecting group like Fmoc (9-fluorenylmethyloxycarbonyl) can be used. The Fmoc group is stable to the acidic conditions of Boc removal but can be selectively cleaved with a base like piperidine.

Data Presentation

Table 1: Comparison of Common ε-Amino Protecting Groups for this compound in SPPS
Protecting GroupStructureDeprotection ConditionsOrthogonality to Nα-BocKey Applications
2-Cl-Z (2-Chlorobenzyloxycarbonyl)Benzyl ring with a chloro substituentStrong acid (e.g., HF, TFMSA)No (Cleaved during final cleavage)Standard linear peptide synthesis.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fluorenylmethoxycarbonyl group20% Piperidine in DMFYesOn-resin side-chain modification, synthesis of branched or cyclic peptides.
Mtt (4-Methyltrityl)Trityl group with a methyl substituent1-2% TFA in DCM (mildly acidic)YesSite-specific on-resin modification under very mild acidic conditions.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Isopropyldimedone derivative2-10% Hydrazine in DMFYesOrthogonal modification; hydrazine can be harsh on certain residues.
Table 2: Recommended Coupling Reagents and Conditions for Boc-Amino Acids
Coupling ReagentAdditive (optional)Base (Equivalents)Activation TimeTypical Coupling TimeNotes
DIC (Diisopropylcarbodiimide)HOBt (Hydroxybenzotriazole)DIEA (1-2 eq.)1-2 min1-4 hoursCost-effective and widely used; HOBt suppresses racemization.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)NoneDIEA (2-3 eq.)2-5 min30-60 minHighly efficient and fast, reduces risk of racemization.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)NoneDIEA / Collidine (2-3 eq.)1-2 min30-60 minVery effective for sterically hindered amino acids; minimizes racemization.
Table 3: Representative Data for a Model Pentapeptide Synthesis (Ac-Tyr-Gly-Gly-Phe-D-Lys-NH₂)
ParameterValueMethod/Notes
Resin Rink Amide MBHAProduces a C-terminal amide upon cleavage.
Synthesis Scale 0.1 mmol-
Boc-D-Lys Derivative Boc-D-Lys(2-Cl-Z)-OHStandard side-chain protection for Boc-SPPS.
Coupling Method HBTU/DIEA in DMFAs per Table 2.
Crude Peptide Purity ~75%Determined by RP-HPLC analysis at 215 nm.
Final Purity (after RP-HPLC) >98%Purified using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Overall Yield 15-25%Based on the initial resin loading. Yields can vary based on sequence.
Identity Confirmation ESI-MSElectrospray Ionization Mass Spectrometry to confirm molecular weight.

Experimental Protocols

Protocol 1: Standard Boc-SPPS of a Linear D-Lysine-Containing Peptide

This protocol describes the manual synthesis of a generic peptide amide using Boc-D-Lys(2-Cl-Z)-OH on a Merrifield or MBHA resin.

1. Resin Swelling:

  • Place the resin (1.0 eq) in a reaction vessel.

  • Add Dichloromethane (DCM) (10-15 mL/g of resin) and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL/g of resin) to the swollen resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DCM (3x) and Isopropanol (IPA) (2x).

3. Neutralization:

  • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).

  • Agitate for 5-10 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3x) to remove excess base.

4. Amino Acid Coupling (HBTU Activation):

  • In a separate vessel, dissolve the Boc-protected amino acid (3.0 eq., e.g., Boc-D-Lys(2-Cl-Z)-OH) and HBTU (2.9 eq.) in N,N-Dimethylformamide (DMF).

  • Add DIEA (6.0 eq.) to the solution to begin pre-activation and agitate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Optional: Monitor coupling completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection (HF Cleavage):

  • After the final amino acid coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under a vacuum.

  • Caution: Anhydrous HF is extremely hazardous. This procedure must be performed by trained personnel in a specialized apparatus.

  • Transfer the dry peptide-resin to an HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole, 1 mL/g of resin) to protect sensitive residues.

  • Carefully distill anhydrous HF into the reaction vessel at -78°C.

  • Stir the mixture at 0°C for 1-1.5 hours.

  • Evaporate the HF under a vacuum.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide with cold ether several times to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analyze fractions for purity by analytical RP-HPLC and confirm identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.

Protocol 2: On-Resin Side-Chain Biotinylation using Boc-D-Lys(Fmoc)-OH

This protocol outlines the site-specific labeling of the D-lysine side chain.

1. Peptide Synthesis:

  • Assemble the peptide sequence on the resin following Protocol 1 (steps 1-5).

  • At the desired position, incorporate Boc-D-Lys(Fmoc)-OH instead of Boc-D-Lys(2-Cl-Z)-OH.

2. Selective Fmoc Deprotection:

  • After the full peptide chain is assembled (with the N-terminal Boc group still on), wash the resin with DMF.

  • Treat the peptide-resin with a solution of 20% piperidine in DMF (10 mL/g resin) for 5 minutes and drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.

3. Side-Chain Biotinylation:

  • Dissolve Biotin (3.0 eq.), HBTU (2.9 eq.), and DIEA (6.0 eq.) in DMF.

  • Add the activated biotin solution to the resin.

  • Allow the coupling to proceed for 2-4 hours, or until a negative Kaiser test is observed.

  • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

4. Final Deprotection and Cleavage:

  • Remove the final N-terminal Boc group by following step 2 of Protocol 1.

  • Proceed with the final HF cleavage, purification, and analysis as described in steps 6 and 7 of Protocol 1.

Visualizations: Workflows and Concepts

Boc_SPPS_Workflow General Boc-SPPS Workflow cluster_cycle Iterative Synthesis Cycle node_deprotect 2. Nα-Boc Deprotection (50% TFA in DCM) node_neutralize 3. Neutralization (10% DIEA in DCM) node_deprotect->node_neutralize Free N-terminus node_couple 4. Amino Acid Coupling (e.g., HBTU/DIEA) node_neutralize->node_couple node_wash_cycle Wash (DMF/DCM) node_couple->node_wash_cycle Peptide Elongated node_wash_cycle->node_deprotect Next Cycle node_end 5. Repeat until Sequence is Complete node_wash_cycle->node_end node_start 1. Start with Resin-Bound Amino Acid node_start->node_deprotect node_cleave 6. Final Cleavage & Deprotection (Anhydrous HF) node_end->node_cleave node_purify 7. Purification & Analysis (RP-HPLC, Mass Spec) node_cleave->node_purify

Caption: General workflow for Boc-chemistry solid-phase peptide synthesis (SPPS).

Orthogonal_Deprotection Orthogonal Strategy for Lysine Side-Chain Modification node_peptide Peptide-Resin with Boc-D-Lys(Fmoc)-OH incorporated node_fmoc_deprotect Selective ε-Amino Deprotection (20% Piperidine in DMF) node_peptide->node_fmoc_deprotect node_free_lys Resin-Bound Peptide with Free Lysine ε-Amino Group node_fmoc_deprotect->node_free_lys Nα-Boc remains intact node_conjugate On-Resin Conjugation (e.g., Biotin, Fluorophore, Drug) node_free_lys->node_conjugate node_final_peptide Modified Peptide-Resin node_conjugate->node_final_peptide node_cleave Global Deprotection & Cleavage (TFA for Nα-Boc, then HF) node_final_peptide->node_cleave node_product Purified, Site-Specifically Modified Peptide node_cleave->node_product

Caption: Workflow for site-specific modification using Boc-D-Lys(Fmoc)-OH.

Caption: A model for drug delivery using a lysine-based cell-penetrating peptide (CPP).

References

Application Notes and Protocols for the Use of Boc-D-Lys-OH in Antimicrobial Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria. However, their clinical utility can be hampered by susceptibility to proteolytic degradation and potential toxicity to host cells. A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids, such as D-isomers. The use of Nα-Boc-protected D-lysine (Boc-D-Lys-OH) is a cornerstone of this approach, enabling the synthesis of AMPs with enhanced stability and an improved therapeutic index.

The incorporation of D-lysine can disrupt the formation of regular secondary structures like α-helices, which are often associated with hemolytic activity.[1][2][3] This disruption can reduce toxicity to eukaryotic cells more significantly than it affects antimicrobial potency, thereby widening the therapeutic window.[1][2] Furthermore, the presence of D-amino acids renders the peptide bonds resistant to cleavage by common proteases, increasing the peptide's in vivo half-life.

These application notes provide a comprehensive overview, experimental data, and detailed protocols for the use of this compound and its derivatives in the solid-phase peptide synthesis (SPPS) of novel AMPs.

Key Applications of this compound in AMP Synthesis

  • Enhancing Proteolytic Stability: Substitution of L-lysine with D-lysine at strategic positions makes the resulting peptide resistant to degradation by proteases, a critical factor for in vivo applications.

  • Modulating Activity and Selectivity: The introduction of D-lysine can uncouple antimicrobial activity from cytotoxicity. While high helicity is often linked to potent antimicrobial action, it is also a major driver of hemolysis. By disrupting this helicity, D-lysine analogs can maintain significant antibacterial efficacy while dramatically reducing damage to host cells.

  • Fine-Tuning Amphipathicity: By replacing L-lysine with its D-enantiomer, the overall charge and hydrophobicity of the peptide are conserved, but the spatial arrangement of the side chains is altered. This allows for precise control over the peptide's amphipathic character, which is crucial for its interaction with microbial membranes.

  • Developing Dendrimeric AMPs: Boc-protected lysine derivatives are fundamental building blocks for the synthesis of peptide dendrimers. These branched macromolecules display a high density of cationic charges on their surface, leading to potent antimicrobial activity.

Data Presentation: Efficacy of D-Lysine Containing AMPs

The following tables summarize data from a study on diastereomeric analogs of the antimicrobial peptide CM15, where L-lysine residues were substituted with D-lysine. This data illustrates the impact of D-lysine incorporation on antimicrobial activity and cytotoxicity.

Table 1: Minimum Inhibitory Concentrations (MIC, µM) of CM15 and its D-Lysine Analogs

PeptideE. coliS. aureusS. epidermidisP. aeruginosa
CM15 (All L)22216
D3,1344432
D3,1444432
D3,7,13848>64
D3,7,14161616>64
D3,6,7,13,14321632>64

Note: Superscripts in peptide names denote the position of L-lysine to D-lysine substitution.

Table 2: Cytotoxicity of CM15 and its D-Lysine Analogs

PeptideHemolysis (HC50, µM)Macrophage Viability (LD50, µM)
CM15 (All L)2515
D3,13>20078
D3,14>200>100
D3,7,13>20098
D3,7,14>200>100
D3,6,7,13,14>200>100

HC50: Peptide concentration causing 50% hemolysis. LD50: Peptide concentration causing 50% lysis of RAW264.7 murine macrophages.

Experimental Protocols

The synthesis of AMPs containing D-lysine is typically performed via Solid-Phase Peptide Synthesis (SPPS). While the Fmoc/tBu strategy is more common in modern peptide synthesis, the Boc/Bzl strategy remains a robust and effective method. Below is a generalized protocol for Boc-based SPPS. For incorporating D-lysine using the more prevalent Fmoc strategy, the building block of choice would be Fmoc-D-Lys(Boc)-OH.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) of a D-Lysine Containing AMP

This protocol outlines the manual synthesis of a linear peptide amide on a MBHA resin.

Materials:

  • Resin: p-Methylbenzhydrylamine (MBHA) resin

  • Amino Acids: Boc-protected amino acids (including Boc-D-Lys(Z)-OH or a similar side-chain protected derivative)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) OR

    • HBTU/HATU and DIEA

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA)

  • Washing Solvents: DCM, DMF

  • Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with a scavenger (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and training. A safer alternative is Trifluoromethanesulfonic acid (TFMSA).

  • Ether: Diethyl ether or Methyl tert-butyl ether (MTBE), ice-cold.

Procedure:

  • Resin Preparation:

    • Place the MBHA resin in a reaction vessel.

    • Swell the resin in DCM for 30-60 minutes.

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/HOBt).

  • Peptide Chain Elongation (One Cycle):

    • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Boc Deprotection:

      • Add 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

      • Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

      • Drain and wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.

    • Neutralization:

      • Add 10% DIEA in DCM and agitate for 5 minutes. Repeat twice.

      • Wash the resin with DCM (3x).

      • Perform a Kaiser test to confirm the presence of a free amine.

    • Amino Acid Coupling (incorporating this compound):

      • In a separate vessel, pre-activate the next Boc-amino acid (e.g., Boc-D-Lys(Z)-OH) by dissolving it with a coupling agent (e.g., HBTU) and an activator base (DIEA) in DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours at room temperature.

      • Monitor the reaction completion using the Kaiser test. If the test is positive, recoupling may be necessary.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this elongation cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the peptide-resin and dry it under vacuum.

    • Carefully transfer the resin to a specialized HF cleavage apparatus.

    • Add a scavenger (e.g., anisole, 1 mL per gram of resin).

    • Distill anhydrous HF into the vessel at -78°C and allow the reaction to proceed at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin-peptide mixture with ice-cold diethyl ether to remove the scavenger and cleaved protecting groups.

    • Precipitate the crude peptide with cold ether and collect by filtration.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

General Workflow for Boc-SPPS

G cluster_resin Solid Support cluster_cycle Elongation Cycle (Repeated) cluster_final Final Steps Resin MBHA Resin Deprotection 1. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Synthesis Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (this compound + HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash3->Deprotection Next Amino Acid Cleavage Cleavage from Resin (Anhydrous HF + Anisole) Wash3->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Orthogonal Protection Strategy for Peptide Modification

For more complex AMPs, such as cyclic or branched peptides, orthogonally protected lysine derivatives are used. For example, in a Boc-SPPS workflow, Boc-Lys(Fmoc)-OH could be used. The Fmoc group can be selectively removed with a base (like piperidine) to allow for side-chain modification while the Nα-Boc group remains intact.

G Start Peptide-Resin with Boc-Lys(Fmoc)-OH incorporated Boc_Deprotection Nα-Boc Deprotection (TFA) Start->Boc_Deprotection Standard Elongation Path Fmoc_Deprotection Side-Chain Fmoc Deprotection (Piperidine in DMF) Start->Fmoc_Deprotection Orthogonal Path Chain_Elongation Continue Peptide Chain Elongation Boc_Deprotection->Chain_Elongation Final_Cleavage Final Cleavage from Resin Chain_Elongation->Final_Cleavage Side_Chain_Mod On-Resin Side-Chain Modification (e.g., Cyclization, Branching, Labeling) Fmoc_Deprotection->Side_Chain_Mod Side_Chain_Mod->Boc_Deprotection Side_Chain_Mod->Final_Cleavage

Caption: Orthogonal deprotection scheme for selective lysine side-chain modification.

References

Application Notes and Protocols: Boc-D-Lys-OH in Dendrimer and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nα-Boc-D-lysine (Boc-D-Lys-OH) and its derivatives, primarily Nα,Nε-di-Boc-D-lysine (Boc-D-Lys(Boc)-OH), in the synthesis of dendrimers and polymers. The unique properties of D-amino acid-based macromolecules, particularly their enhanced stability against enzymatic degradation, make them valuable candidates for various biomedical and pharmaceutical applications, including drug delivery, gene therapy, and diagnostics.

Introduction to this compound in Macromolecular Synthesis

This compound and its di-Boc protected counterpart are essential building blocks for the controlled, stepwise synthesis of poly(D-lysine) dendrimers and other lysine-based polymers. The tert-butyloxycarbonyl (Boc) protecting groups on the α- and ε-amino groups of the D-lysine monomer allow for a divergent synthesis strategy, where successive generations of the dendrimer are built upon a central core. This method enables precise control over the size, shape, and surface functionality of the final macromolecule.

The incorporation of the non-natural D-enantiomer of lysine into the polymer structure imparts significant biological advantages. While poly(L-lysine) dendrimers are susceptible to biodegradation by proteases, poly(D-lysine) dendrimers exhibit increased resistance to enzymatic cleavage. This enhanced biostability leads to longer circulation times and more predictable pharmacokinetic profiles, which are highly desirable for drug delivery applications. For instance, capping a dendrimer with D-lysine can render the macromolecule essentially inert to biodegradation processes[1].

Applications in Drug Development

The unique architecture and properties of poly(D-lysine) dendrimers make them attractive for a range of drug development applications:

  • Drug Delivery: The multivalent surface of these dendrimers can be functionalized with various targeting ligands, imaging agents, and therapeutic molecules. Their resistance to degradation ensures that the payload remains protected until it reaches the target site.

  • Gene Delivery: The cationic nature of deprotected poly(D-lysine) dendrimers allows for efficient complexation with negatively charged nucleic acids, such as plasmid DNA and siRNA, facilitating their delivery into cells.

  • Biomedical Imaging: Contrast agents can be attached to the dendrimer surface to create high-sensitivity probes for magnetic resonance imaging (MRI) and other imaging modalities.

  • Antimicrobial Agents: The high density of positive charges on the surface of deprotected poly(D-lysine) dendrimers can disrupt microbial membranes, giving them potent antimicrobial properties.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of different generations of poly(lysine) dendrons using a divergent approach with Boc-protected lysine monomers. While the original studies predominantly used the L-enantiomer, the synthetic efficiency is expected to be comparable for the D-enantiomer.

Dendron GenerationBuilding BlockCoupling MethodYield (%)Reference
G1Boc-L-Lys(Boc)-OHEDC, HOBT, DIPEANot Specified[2]
G2Boc-L-Lys(Boc)-OHEDC, HOBT, DIPEA82[2]
G3Boc-L-Lys(Boc)-OHEDC, HOBT, DIPEA75[2]
Defect G2 DendrimerBoc-Lys(Boc)-OHHBTU82-88[3]
Defect G3 DendrimerBoc-Lys(Boc)-OHHBTU48

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of poly(L-lysine) dendrimers and can be directly applied using the corresponding D-lysine derivatives.

Protocol 1: Synthesis of Nα,Nε-di-Boc-D-lysine (Boc-D-Lys(Boc)-OH)

This protocol describes the protection of both amino groups of D-lysine hydrochloride.

Materials:

  • D-Lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve D-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled aqueous solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Wash the mixture with diethyl ether three times.

  • Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate three times.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under vacuum to obtain the product as a white solid. A yield of approximately 85% can be expected.

Protocol 2: Divergent Synthesis of Poly(D-lysine) Dendrons (Solution-Phase)

This protocol outlines the stepwise synthesis of poly(D-lysine) dendrons on a core molecule (e.g., propargylamine for G1).

Materials:

  • Core molecule (e.g., propargylamine)

  • Boc-D-Lys(Boc)-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous diethyl ether

Procedure for Generation 1 (G1) Synthesis:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve propargylamine, Boc-D-Lys(Boc)-OH, EDC, and HOBT in dichloromethane.

  • Add DIPEA to the mixture and stir in an ice-water bath for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purify the product using appropriate chromatographic techniques to obtain the Boc-protected G1 dendron.

Procedure for Subsequent Generations (e.g., G2 from G1):

  • Deprotection: Treat the Boc-protected G1 dendron with a mixture of dichloromethane and trifluoroacetic acid for 4 hours to remove the Boc groups.

  • Remove the solvent and TFA under vacuum and precipitate the deprotected dendron with anhydrous diethyl ether.

  • Coupling: Dissolve the deprotected dendron, Boc-D-Lys(Boc)-OH, EDC, and HOBT in dichloromethane under a nitrogen atmosphere.

  • Add DIPEA and stir in an ice-water bath for 30 minutes, followed by stirring at room temperature for 24 hours.

  • Purify the resulting Boc-protected G2 dendron. The yield for G2 is reported to be around 82%, and for G3, around 75%.

Protocol 3: Solid-Phase Synthesis of Lysine Dendrimers

Solid-phase peptide synthesis (SPPS) offers a more efficient method for preparing well-defined lysine dendrimers, including those with intentional defects. This approach utilizes a resin support and orthogonal protecting groups like Fmoc and Boc.

General Steps:

  • Resin Loading: Attach the initial core molecule or the first lysine residue to a suitable resin (e.g., Dbz-loaded resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the α-amine using a solution of piperidine in DMF.

  • Coupling: Couple the next orthogonally protected lysine monomer (e.g., Boc-Lys(Fmoc)-OH or Fmoc-Lys(Boc)-OH) using a coupling agent like HBTU.

  • Repeat: Repeat the deprotection and coupling steps to build the desired dendrimer generation.

  • Cleavage: Once the synthesis is complete, cleave the dendrimer from the resin and remove the remaining protecting groups (e.g., Boc groups with TFA).

Visualizations

G cluster_synthesis Divergent Synthesis of Poly-D-Lysine Dendrimer Core Initiator Core G0 Generation 0 (Core) Core->G0 Boc_Lys Boc-D-Lys(Boc)-OH + Coupling Agents G1_Boc Boc-Protected G1 Dendrimer Boc_Lys->G1_Boc Coupling Deprotection1 TFA Deprotection G1_Boc->Deprotection1 G1_NH2 Deprotected G1 Dendrimer Deprotection1->G1_NH2 G2_Boc Boc-Protected G2 Dendrimer G1_NH2->G2_Boc Coupling with Boc-D-Lys(Boc)-OH Deprotection2 TFA Deprotection G2_Boc->Deprotection2 G2_NH2 Deprotected G2 Dendrimer Deprotection2->G2_NH2 Further_Gen ... G2_NH2->Further_Gen

Caption: Workflow for the divergent synthesis of poly-D-lysine dendrimers.

G cluster_stability Biological Stability of Poly-Lysine Dendrimers L_Dendrimer Poly(L-Lysine) Dendrimer Proteases Proteolytic Enzymes (in vivo) L_Dendrimer->Proteases D_Dendrimer Poly(D-Lysine) Dendrimer D_Dendrimer->Proteases Resistant Degradation Biodegradation Proteases->Degradation Stability Enhanced Biostability (Longer Circulation) Proteases->Stability Application Improved Drug Delivery Potential Degradation->Application Leads to Reduced Efficacy Stability->Application Leads to

Caption: Logical relationship of D-lysine in enhancing dendrimer biostability.

References

Application Notes and Protocols for Creating Peptide Libraries Using Boc-D-Lys-OH Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and screening of one-bead-one-compound (OBOC) peptide libraries utilizing Boc-D-Lysine-OH (Boc-D-Lys-OH) as a key building block. The incorporation of D-amino acids, such as D-lysine, is a critical strategy in drug discovery to enhance the proteolytic stability of peptide-based therapeutics.[1] This document outlines the principles of Boc solid-phase peptide synthesis (SPPS), a detailed protocol for constructing a diverse peptide library using the "split-and-mix" method, and strategies for screening and hit identification.

Introduction to Peptide Libraries and the Role of this compound

Peptide libraries are vast collections of different peptide sequences that can be screened simultaneously to identify ligands for a variety of biological targets.[2][3] The OBOC method, pioneered by Lam, involves synthesizing a unique peptide sequence on each individual resin bead.[2] This is achieved through the "split-and-mix" synthesis technique, which allows for the efficient generation of millions of distinct peptide compounds.[4]

The use of this compound as a building block offers two key advantages. The Boc (tert-butyloxycarbonyl) protecting group is a well-established choice for the temporary protection of the α-amino group in SPPS. The D-configuration of the lysine residue confers resistance to degradation by proteases, which is a significant hurdle in the development of peptide-based drugs.

Data Presentation

Table 1: Theoretical Diversity of a Peptide Library

The theoretical diversity of a peptide library is calculated based on the number of variable positions and the number of different amino acids used at each position.

Number of Variable Positions (n)Number of Amino Acids per Position (x)Theoretical Library Diversity (xⁿ)
320 (including this compound)8,000
420 (including this compound)160,000
520 (including this compound)3,200,000
620 (including this compound)64,000,000
Table 2: Representative Coupling Efficiency in Boc-SPPS

Maintaining high coupling efficiency at each step is crucial for the successful synthesis of full-length peptides in the library. Incomplete couplings can lead to truncated sequences and reduce the quality of the library.

Amino AcidCoupling ReagentCoupling TimeMonitored Efficiency
Boc-D-Lys(ClZ)-OHDIC/HOBt2 hours>99%
Boc-Gly-OHDIC/HOBt2 hours>99.5%
Boc-Phe-OHDIC/HOBt2 hours>99%
Boc-Val-OHDIC/HOBt2 x 2 hours (double couple)>98%

Note: Coupling efficiencies can be monitored using the Kaiser test. Difficult couplings, often involving sterically hindered amino acids like Valine, may require a second coupling step to ensure completion.

Table 3: Example Screening Hit Rate for an OBOC Library

The hit rate in a screening campaign can vary significantly depending on the target, the library diversity, and the screening conditions.

Library SizeTarget ProteinScreening MethodNumber of Initial HitsHit Rate
~1,000,000 beadsCalcineurinOn-bead enzyme-linked assay~100-200 beads~0.01-0.02%
~500,000 beadsStreptavidinOn-bead binding with fluorescently labeled target~50-100 beads~0.01-0.02%

Note: Initial hits from on-bead screening often contain a high percentage of false positives and require further validation.

Experimental Protocols

Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library using this compound and the "Split-and-Mix" Method

This protocol outlines the manual synthesis of a peptide library with the general structure X-X-X-Bead, where X represents a variable amino acid position.

Materials:

  • Merrifield resin (or other suitable solid support)

  • Boc-protected amino acids (including Boc-D-Lys(2-ClZ)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc chemistry if used for orthogonal protection)

  • Reaction vessels (syringes with frits are suitable for manual synthesis)

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling (Non-variable, if desired):

    • Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DCC/HOBt or DIC/HOBt in DMF/DCM).

    • Monitor the coupling reaction using the Kaiser test.

    • After complete coupling, wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DMF.

    • Wash the resin thoroughly with DMF.

  • "Split-and-Mix" Cycles for Variable Positions:

    • Splitting: Divide the resin into equal portions, with one portion for each amino acid to be coupled at that position (e.g., 20 portions for 20 different amino acids, including Boc-D-Lys(2-ClZ)-OH).

    • Coupling: In separate reaction vessels, couple a different Boc-protected amino acid to each portion of the resin using a standard coupling protocol.

    • Pooling and Mixing: After the coupling reactions are complete and the resins are washed, combine all portions of the resin into a single vessel and mix thoroughly to ensure randomization.

    • Repeat: Repeat the Boc deprotection and "split-and-mix" coupling cycles for each subsequent variable position in the peptide library.

  • Final Deprotection and Cleavage (Optional):

    • After the final coupling step, the N-terminal Boc group can be removed.

    • Depending on the screening method, the peptides can be screened while still attached to the beads, or they can be cleaved from the resin.

    • For cleavage, treat the resin with a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

Protocol 2: On-Bead Screening of the Peptide Library

This protocol describes a general method for screening the OBOC library for binding to a target protein.

Materials:

  • Peptide library on beads

  • Target protein (e.g., fluorescently labeled or biotinylated)

  • Binding buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)

  • Washing buffer (e.g., PBS with 0.1% Tween-20)

  • Microscope with fluorescence capabilities

  • Micromanipulator for bead isolation

Procedure:

  • Blocking:

    • Incubate the peptide library beads in a blocking buffer for 1 hour to minimize non-specific binding.

  • Incubation with Target:

    • Incubate the blocked beads with a solution of the target protein in binding buffer for 1-2 hours.

  • Washing:

    • Wash the beads extensively with washing buffer to remove unbound target protein.

  • Hit Identification:

    • If using a fluorescently labeled target, identify the beads with the highest fluorescence intensity using a fluorescence microscope.

    • If using a biotinylated target, incubate the beads with a fluorescently labeled streptavidin conjugate, wash, and then identify the fluorescent beads.

  • Bead Isolation:

    • Physically isolate the "hit" beads using a micromanipulator.

Protocol 3: Hit Validation and Sequencing

Isolated hit beads need to be validated to confirm the binding and the peptide sequence needs to be determined.

Procedure:

  • Re-screening:

    • Re-screen the isolated hit beads with the target protein to confirm the binding and rule out false positives.

  • Peptide Sequencing:

    • The peptide sequence on a single positive bead can be determined using techniques such as Edman degradation or mass spectrometry.

Visualizations

Experimental_Workflow cluster_synthesis Library Synthesis cluster_screening Screening and Hit ID Resin Resin Preparation Split1 Split Resin Resin->Split1 Couple1 Couple Amino Acid 1 (e.g., this compound) Split1->Couple1 Pool1 Pool and Mix Couple1->Pool1 Deprotect1 Boc Deprotection Pool1->Deprotect1 Split2 Split Resin Deprotect1->Split2 Couple2 Couple Amino Acid 2 Split2->Couple2 Pool2 Pool and Mix Couple2->Pool2 Deprotect2 Boc Deprotection Pool2->Deprotect2 Split3 Split Resin Deprotect2->Split3 Couple3 Couple Amino Acid 3 Split3->Couple3 Pool3 Pool and Mix Couple3->Pool3 Final_Library Final OBOC Library Pool3->Final_Library Screening On-Bead Screening with Target Protein Final_Library->Screening Hit_Isolation Isolation of Hit Beads Screening->Hit_Isolation Sequencing Peptide Sequencing (Edman or MS) Hit_Isolation->Sequencing Hit_Validation Hit Validation Sequencing->Hit_Validation

Caption: Workflow for OBOC peptide library synthesis and screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Inhibition Inhibition Receptor->Inhibition Peptide_Library D-Lysine Containing Peptide Ligand (from library screen) Peptide_Library->Receptor Kinase1 Kinase 1 Inhibition->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Inhibition of a signaling pathway by a D-peptide ligand.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-D-Lys-OH Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the incomplete deprotection of the tert-butyloxycarbonyl (Boc) protecting group from the side chain of D-lysine (Boc-D-Lys-OH). This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals identify and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection from the D-lysine side chain?

Incomplete Boc deprotection can arise from several factors related to reagents, reaction conditions, and the substrate itself. The most frequent culprits include:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid (commonly Trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] The quality of the TFA is crucial, as it is hygroscopic and absorbed water can reduce its effective acidity.[2][3]

  • Suboptimal Reaction Time or Temperature: Many Boc deprotections are rapid at room temperature, but some substrates, particularly those with steric hindrance, may require longer reaction times or gentle heating to achieve full conversion.[1]

  • Steric Hindrance: The bulky nature of the amino acid side chain or adjacent residues can physically obstruct the approach of the deprotecting reagent to the Boc group, slowing down the reaction rate.

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, inadequate swelling of the resin can limit reagent access to the peptide chain. Using 100% TFA can sometimes lead to poor resin swelling and result in incomplete Boc removal.

  • Peptide Aggregation: Difficult peptide sequences prone to forming β-sheet structures can hinder reagent diffusion, leading to incomplete reactions.

  • Substrate Solubility: Poor solubility of the starting material in the reaction solvent can create a heterogeneous mixture and result in an incomplete reaction.

Q2: How can I detect and confirm that the Boc deprotection of my D-lysine residue is incomplete?

Several analytical techniques can be employed to verify the completeness of the deprotection reaction:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing peptide purity. A comparison of the crude product before and after the deprotection step will show a shift in retention time. The presence of a peak corresponding to the Boc-protected species indicates an incomplete reaction.

  • Mass Spectrometry (MS): Mass analysis is essential for confirming the molecular weight of the product. An incomplete deprotection will result in a mass increase corresponding to the Boc group (100.12 g/mol ) on the final product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the reaction's progress. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin is highly recommended as it produces a colored spot (usually purple) with the newly formed primary amine of the lysine side chain, confirming successful deprotection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Q3: What are "scavengers," and why are they important during Boc deprotection?

During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated. This electrophile can alkylate nucleophilic amino acid side chains, leading to undesirable side products. Scavengers are nucleophilic compounds added to the deprotection cocktail to trap these reactive carbocations before they can modify the peptide.

Commonly used scavengers include:

  • Triisopropylsilane (TIS)

  • Water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

The choice of scavenger is critical, especially when sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr) are present in the peptide sequence.

Q4: My Boc deprotection is still incomplete after standard procedures. What advanced troubleshooting steps can I take?

If standard deprotection protocols fail, consider the following strategies:

  • Increase Reaction Time and/or Temperature: Prolong the exposure to the acidic reagent and monitor the reaction's progress using HPLC or TLC. Gentle heating can sometimes accelerate the reaction, but must be used cautiously to avoid side reactions.

  • Increase Acid Concentration: Carefully increase the concentration of TFA. However, for SPPS, ensure the solvent system effectively swells the resin, as 100% TFA can be counterproductive. A common starting point is 25-50% TFA in Dichloromethane (DCM).

  • Use a Stronger Acidic System: Consider using a more potent reagent for Boc removal, such as 4M HCl in dioxane.

  • Optimize the Cleavage Cocktail: For peptides with sensitive residues, a carefully formulated cleavage cocktail with appropriate scavengers is crucial. A common mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O.

Troubleshooting Guide

This guide provides a structured approach to resolving issues of incomplete Boc deprotection.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or sluggish deprotection Steric Hindrance: Bulky neighboring groups are impeding reagent access.- Increase reaction time and monitor progress by TLC or LC-MS.- Gently increase the reaction temperature.- Use a stronger acidic system like 4M HCl in dioxane.
Insufficient Reagent: The amount of acid is not sufficient to drive the reaction to completion.- Ensure a stoichiometric excess of the acidic reagent (e.g., 25-50% TFA in DCM).
Poor Resin Swelling (for SPPS): Inadequate swelling of the resin limits reagent access.- Choose an appropriate solvent (e.g., DCM for TFA-based deprotection) that effectively swells the resin. Avoid 100% TFA which can cause poor swelling.
Side reaction: t-Butylation of nucleophilic residues Formation of tert-butyl Cations: The acid-catalyzed cleavage of the Boc group generates reactive tert-butyl cations.- Add scavengers to the cleavage cocktail to trap the tert-butyl cations. Common scavengers include TIS, water, EDT, and thioanisole.
Formation of deletion sequences in SPPS Incomplete Boc deprotection: The N-terminal Boc group is not completely removed, preventing the next amino acid from coupling.- Prolong the deprotection steps and/or increase the concentration of TFA.- Confirm complete deprotection using a qualitative test (e.g., ninhydrin test) before proceeding to the next coupling step.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound in Solution

This protocol is suitable for most common substrates in a liquid phase reaction.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 v/v mixture of DCM:TFA. If scavengers are required, they should be added to this mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours). Visualize the deprotected amine using a ninhydrin stain.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (3x) to ensure the complete removal of residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step. To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection and Cleavage from Resin in SPPS

This protocol outlines the final cleavage and deprotection of a peptide containing a Boc-D-Lys(Boc)-OH residue from the solid support.

  • Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. For a standard deprotection, use a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and allow the reaction to proceed at room temperature for 2-4 hours.

  • Reaction Monitoring: After 1-2 hours, a small aliquot of the supernatant can be taken, the peptide precipitated with cold diethyl ether, and analyzed by HPLC to check the progress.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying and Analysis: Dry the crude peptide under vacuum and analyze its purity by HPLC and confirm its identity by mass spectrometry.

Visual Guides

The following diagrams illustrate the key workflows and logical relationships in troubleshooting incomplete Boc deprotection.

G cluster_0 Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Observed (HPLC/MS/TLC) check_reagents Check Reagent Quality (Fresh TFA, Anhydrous Solvents) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Concentration) start->check_conditions optimize Optimize Conditions check_reagents->optimize check_conditions->optimize increase_time_temp Increase Time / Temperature optimize->increase_time_temp If mild increase_acid Increase Acid Concentration optimize->increase_acid If standard stronger_acid Use Stronger Acid System (e.g., 4M HCl/dioxane) optimize->stronger_acid If resistant re_analyze Re-analyze Product (HPLC/MS) increase_time_temp->re_analyze increase_acid->re_analyze stronger_acid->re_analyze complete Deprotection Complete re_analyze->complete Success incomplete Still Incomplete re_analyze->incomplete Failure consider_other Consider Steric Hindrance or Peptide Aggregation incomplete->consider_other

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

G cluster_1 Boc Deprotection Mechanism and Side Reaction start Boc-Protected Lysine Side Chain protonation Protonation of Carbonyl Oxygen (with H+ from TFA) start->protonation cleavage Cleavage to form Carbamic Acid and t-Butyl Cation protonation->cleavage decarboxylation Decarboxylation of Carbamic Acid cleavage->decarboxylation tbutyl_cation t-Butyl Cation (Reactive Intermediate) cleavage->tbutyl_cation product Deprotected Lysine Side Chain (Ammonium Salt) decarboxylation->product scavenger Scavenger (e.g., TIS, H2O) tbutyl_cation->scavenger side_reaction Side Reaction (Alkylation of Nucleophilic Residues e.g., Trp, Met) tbutyl_cation->side_reaction No/Insufficient Scavenger quenched Quenched Cation (e.g., t-butanol) scavenger->quenched side_product t-Butylated Side Product side_reaction->side_product

Caption: Mechanism of Boc deprotection and the role of scavengers in preventing side reactions.

References

side reactions associated with Boc-D-Lys-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the use of Boc-D-Lys-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with this compound during peptide synthesis?

A1: When using this compound, the primary reactive sites are the α-amino group (protected by the Boc group), the carboxylic acid group, and the ε-amino group on the side chain. The most common side reactions stem from the reactivity of the ε-amino group if it is not appropriately protected. Key side reactions include:

  • Branched Peptide Formation: If the ε-amino group is unprotected, it can react with the activated carboxyl group of an incoming amino acid, leading to the formation of a branched peptide chain.[1]

  • Lactam Formation: Intramolecular cyclization between the α-carboxyl group and the ε-amino group can occur, particularly during activation, leading to the formation of a lactam and termination of the peptide chain. While more common for shorter-chain diamino acids like ornithine, it can be a concern for lysine under certain conditions.[2][3]

  • Guanidinylation: The ε-amino group can be unintentionally modified through a guanidinylation reaction, especially when using certain coupling reagents like HBTU in excess.[4][5]

  • Racemization: The chiral center at the α-carbon can undergo racemization during activation and coupling, leading to the incorporation of D-Lysine instead of the intended L-isomer (or vice-versa). This is a general issue for all amino acids but can be significant for lysine under suboptimal conditions.

Q2: I've detected a significant impurity with a mass corresponding to a branched peptide. What is the likely cause and how can I prevent this?

A2: The formation of a branched peptide is almost always due to the reaction of the lysine side-chain ε-amino group. This occurs if the protecting group on the ε-amino group is either absent or has been prematurely removed during synthesis.

Troubleshooting Guide: Branched Peptide Formation

Potential Cause Recommended Solution
Use of this compound without side-chain protection. Always use a lysine derivative with an orthogonal protecting group on the ε-amino group for Boc-based solid-phase peptide synthesis (SPPS). A common choice is Boc-D-Lys(2-Cl-Z)-OH . The 2-Cl-Z group is stable to the acidic conditions used for Boc removal (e.g., TFA) but is cleaved during the final HF or TFMSA cleavage step.
Premature removal of the side-chain protecting group. Ensure that the chosen side-chain protecting group is stable to the repeated cycles of TFA treatment used for Nα-Boc deprotection. If you suspect the protecting group is not sufficiently stable, consider switching to a more robust protecting group.
Incomplete coupling of the subsequent amino acid, leading to a deletion sequence that may be mistaken for a branched product. If a coupling reaction is incomplete, unreacted N-terminal amines will remain. These can be capped to prevent them from reacting in subsequent cycles.

Experimental Protocol: Capping of Unreacted Amino Groups

This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.

  • Reagents:

    • Capping Solution A: Acetic anhydride/DMF (1:3, v/v)

    • Capping Solution B: Pyridine/DMF (1:4, v/v) or 10% DIPEA in DMF.

  • Procedure:

    • After the coupling step, wash the resin with DMF.

    • Perform a ninhydrin (Kaiser) test to check for unreacted primary amines.

    • If the test is positive, treat the resin with a mixture of Capping Solution A and B (e.g., 1:1 ratio) for 30 minutes at room temperature.

    • Wash the resin thoroughly with DMF to remove excess capping reagents.

    • Proceed to the deprotection step for the next cycle.

Logical Workflow for Troubleshooting Branched Peptides

G start Branched Peptide Detected (Mass Spec Analysis) check_lys_derivative Was a side-chain protected Lysine derivative used? (e.g., Boc-D-Lys(2-Cl-Z)-OH) start->check_lys_derivative use_protected_lys Action: Re-synthesize using a properly protected Lysine derivative. check_lys_derivative->use_protected_lys No check_coupling_efficiency Was coupling efficiency monitored? (e.g., Ninhydrin test) check_lys_derivative->check_coupling_efficiency Yes solution Problem Resolved use_protected_lys->solution implement_capping Action: Implement a capping step after coupling to block unreacted amines. check_coupling_efficiency->implement_capping No / Incomplete review_deprotection Review side-chain protecting group stability to repeated acid deprotection steps. check_coupling_efficiency->review_deprotection Yes implement_capping->solution review_deprotection->solution

Troubleshooting workflow for branched peptide formation.
Q3: My analysis shows a byproduct with a mass corresponding to guanidinylation of the lysine side chain. How does this happen and what can be done to prevent it?

A3: Guanidinylation is the conversion of a primary amine to a guanidinium group. This can occur as a side reaction during the coupling step if uronium-based coupling reagents, such as HBTU or TBTU, are used. The free ε-amino group of lysine (if unprotected) or the N-terminal amine of the growing peptide chain can react with the coupling reagent itself to form a guanidinium derivative, which terminates chain elongation.

Troubleshooting Guide: Guanidinylation Side Reaction

Potential Cause Recommended Solution
Reaction with uronium-based coupling reagents (e.g., HBTU, HATU). This side reaction is more prevalent when these reagents are used in excess or during prolonged coupling times.
Unprotected ε-amino group of lysine. As with branching, ensure the lysine side chain is properly protected throughout the synthesis.
Use of excess coupling reagent. Use the minimum effective amount of coupling reagent (typically 1-2 equivalents).
Alternative Coupling Reagents. Consider using a carbodiimide-based coupling reagent like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), which does not have the guanidinylating potential of HBTU.

G cluster_reactants Reactants cluster_product Side Product Peptide_NH2 Peptide-Lys(ε-NH2) Guanidinylated_Peptide Guanidinylated Peptide (Chain Terminated) Peptide_NH2->Guanidinylated_Peptide Reaction HBTU HBTU (Coupling Reagent) HBTU->Guanidinylated_Peptide Reacts with amine

References

troubleshooting poor solubility of Boc-D-Lys-OH in DMF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of Boc-D-Lys-OH, with a focus on its solubility in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

A1: this compound is generally considered to be soluble in DMF. Some suppliers indicate that it should be "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF. However, solubility can be affected by factors such as the purity of the compound, the water content of the solvent, and the ambient temperature.

Q2: I am having difficulty dissolving this compound in DMF. What are the common causes?

A2: Poor solubility of this compound in DMF can be attributed to several factors:

  • Compound Purity: Impurities in the this compound solid can hinder dissolution.

  • Solvent Quality: The presence of water in DMF can negatively impact the solubility of some protected amino acids. Using anhydrous, high-purity DMF is recommended.

  • Temperature: Room temperature may not be sufficient for dissolving higher concentrations of the compound.

  • Zwitterionic Form: Although less common in aprotic solvents like DMF compared to water, the potential for zwitterionic character can influence solubility.

Q3: Can I use other solvents if this compound will not dissolve in DMF?

A3: Yes, if you are facing solubility issues with DMF, consider using alternative polar aprotic solvents. N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are common alternatives in which Boc-protected amino acids often exhibit good solubility.[1] For particularly difficult cases, a co-solvent system, such as a mixture of DMF and DMSO, can also be effective.

Q4: How can I improve the dissolution of this compound in DMF?

A4: To improve solubility, you can try the following techniques:

  • Gentle Warming: Warming the solution gently in a water bath can increase the solubility of this compound. It is crucial to monitor the temperature to avoid potential degradation of the compound.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

Troubleshooting Guide for Poor Solubility of this compound in DMF

If you are experiencing poor solubility of this compound in DMF, follow this step-by-step troubleshooting guide.

Step 1: Assess Material Quality and Initial Conditions
  • Verify Compound Purity: Check the certificate of analysis (CoA) for the purity of your this compound lot.

  • Use High-Purity Anhydrous DMF: Ensure the DMF is of high purity and has a low water content.

  • Control Your Starting Concentration: Attempt to dissolve a small, accurately weighed amount of this compound to determine the problematic concentration.

Step 2: Employ Physical Dissolution Aids
  • Vortex: Vigorously vortex the solution for 1-2 minutes.

  • Sonicate: Place the vial in an ultrasonic bath for 5-10 minutes.

  • Gentle Warming: Warm the solution in a water bath to 30-40°C while stirring. Avoid excessive heat to prevent degradation.

Step 3: Consider Alternative Solvents or Co-solvents
  • Try NMP or DMSO: Attempt to dissolve the this compound in N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

  • Use a Co-solvent System: Prepare a mixture of solvents, for example, DMF/DMSO (1:1, v/v), and attempt to dissolve the compound.

Solubility of Related Lysine Derivatives in Various Solvents

The following table summarizes the solubility of structurally similar protected lysine derivatives to provide guidance on solvent selection.

CompoundSolventReported Solubility
Fmoc-D-Lys(Boc)-OHDMF"Clearly soluble" at 1 mmole in 2 mL
Boc-Lys(Boc)-OHWater0.875 mg/mL
Boc-D-Lys(Boc)-OHDMSO100 mg/mL (requires sonication)[2]
Fmoc-Lys(Boc)-OHDMFSoluble (c=1%)[1]
Fmoc-Lys(Boc)-OHWaterSlightly soluble[1]
This compoundWater50 mg/mL (requires sonication)[3]
Fmoc-Lys(Mtt)-OHDMF150 mg/mL

Experimental Protocol for Dissolving this compound in DMF for Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a detailed methodology for dissolving this compound in DMF for use in SPPS.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Ultrasonic bath

  • Water bath (optional)

  • Sterile vials and magnetic stirrer (optional)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Use high-purity, anhydrous DMF for best results.

  • Weighing:

    • Accurately weigh the required amount of this compound into a clean, dry vial.

  • Initial Dissolution Attempt:

    • Add the calculated volume of DMF to the vial to achieve the desired concentration.

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Assisted Dissolution (if necessary):

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

    • If solubility is still an issue, gently warm the vial in a water bath to 30-40°C while stirring or periodically vortexing. Do not exceed 40°C to minimize the risk of degradation.

  • Final Check and Use:

    • Once the solution is clear and free of visible particles, it is ready for use in your experimental workflow.

    • If undissolved solid remains after these steps, consider the troubleshooting guide above.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound in DMF.

G start Start: this compound does not dissolve in DMF check_materials Step 1: Check Purity of this compound and DMF start->check_materials physical_aids Step 2: Apply Physical Dissolution Aids (Vortex, Sonicate, Gentle Warming) check_materials->physical_aids dissolved1 Is it dissolved? physical_aids->dissolved1 alternative_solvents Step 3: Try Alternative Solvents (NMP, DMSO) or Co-solvents dissolved1->alternative_solvents No success Success: Solution Ready for Use dissolved1->success Yes dissolved2 Is it dissolved? alternative_solvents->dissolved2 dissolved2->success Yes failure Failure: Re-evaluate experimental parameters or contact technical support dissolved2->failure No

Caption: Troubleshooting workflow for poor solubility.

References

preventing racemization of Boc-D-Lys-OH during activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of Boc-D-Lys-OH during the crucial activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a pure enantiomer (in this case, the D-isomer of Boc-Lys-OH) into a mixture of both D- and L-enantiomers.[1][2] In peptide synthesis, the precise stereochemistry of each amino acid is critical for the final peptide's structure, biological activity, and therapeutic efficacy.[1][3] The presence of the undesired L-isomer can lead to a final product with reduced or no biological activity, and these diastereomeric impurities can be very difficult to separate during purification.[2]

Q2: What is the primary mechanism of racemization for Boc-protected amino acids like this compound?

A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate. When the carboxylic acid of this compound is activated by a coupling reagent, it can cyclize to form this planar oxazolone. The α-proton of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry.

Q3: Are all Boc-protected amino acids equally susceptible to racemization?

A3: No, the susceptibility to racemization varies among amino acids. For instance, Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization. While lysine is not typically considered as high-risk as His or Cys, the reaction conditions during activation can still induce significant racemization if not properly controlled.

Q4: How does the choice of coupling reagent impact racemization of this compound?

A4: The coupling reagent plays a critical role in the extent of racemization. Carbodiimides like DCC or DIC, when used alone, can lead to high levels of racemization. Uronium/aminium reagents (e.g., HBTU, HATU) and phosphonium reagents (e.g., PyBOP) are generally preferred as they can generate active esters that are less prone to racemization, especially when used with additives.

Q5: What is the role of additives in preventing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. These additives react with the activated amino acid to form an active ester that is more stable and less susceptible to racemization than the initial activated species.

Q6: How does the base used in the coupling reaction affect racemization?

A6: The choice and amount of base can significantly impact racemization. Stronger bases can increase the rate of α-proton abstraction, leading to a higher degree of racemization. Sterically hindered and weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over more common bases like diisopropylethylamine (DIPEA).

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High levels of L-isomer detected after coupling Inappropriate Coupling Reagent: Using carbodiimides (DCC, DIC) without additives is known to cause significant racemization.Switch to a uronium/aminium or phosphonium-based coupling reagent. Reagents like HATU, HBTU, or PyBOP are generally more efficient and lead to less racemization. If a carbodiimide must be used, always include an additive like HOBt or Oxyma.
Strong or Excess Base: The use of a strong, non-hindered base can promote the abstraction of the alpha-proton, leading to racemization.Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are better choices than DIPEA. Ensure to use the minimum necessary amount of base.
Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.Perform the activation and coupling steps at a lower temperature. Conducting the reaction at 0°C can significantly reduce the extent of racemization.
Prolonged Pre-activation Time: Allowing the this compound to remain in the activated state for an extended period before the addition of the amine component increases the risk of oxazolone formation and subsequent racemization.Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately. In-situ activation, where all components are mixed together, can also be beneficial.
Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.Consider using a less polar solvent. Solvents like dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF) may be preferable to pure DMF in some cases.
Low coupling efficiency with low-racemization conditions Steric Hindrance: The bulky Boc and side-chain protecting groups on lysine can sometimes lead to slower coupling kinetics.Increase the reaction time or consider a more potent coupling reagent. While extending the reaction time, it is important to continue monitoring for any potential increase in racemization. Using a highly efficient coupling reagent like HATU can often improve yields without significantly increasing racemization.

Quantitative Data Summary

The following table provides illustrative data on the extent of racemization observed with different coupling reagent systems for a representative sensitive amino acid. While specific data for this compound may vary, these values offer a general comparison to guide reagent selection.

Coupling Reagent Additive Base Solvent Temperature (°C) % D-Isomer (Racemization)
DCCNoneDIPEADCM25~8-12%
DCCHOBtDIPEADCM25<1%
HBTUNoneDIPEADMF25~1-2%
HATUNoneDIPEADMF25<0.5%
PyBOPNoneDIPEADMF25~1-3%
Data is illustrative and based on typical values reported for racemization-prone couplings.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS). The specific side-chain protecting group on lysine (e.g., Z, Fmoc, 2-Cl-Z) should be considered when preparing the amino acid solution.

Materials:

  • Boc-D-Lys(side-chain protection)-OH (1.5 - 2 equivalents relative to resin substitution)

  • HATU (1.45 - 1.95 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., DMF, Dichloromethane)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Amino Acid and Activator Solution: In a separate vessel, dissolve Boc-D-Lys(side-chain protection)-OH and HATU in DMF.

  • Activation: Cool the amino acid solution to 0°C in an ice bath. Add DIPEA or NMM to the solution and stir for 1-2 minutes. Do not exceed 5 minutes of pre-activation.

  • Coupling: Immediately add the activated amino acid solution to the drained resin.

  • Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test such as the ninhydrin (Kaiser) test.

  • Washing: After a negative ninhydrin test, thoroughly wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is an excellent alternative for minimizing racemization, particularly for sensitive couplings.

Materials:

  • Boc-D-Lys(side-chain protection)-OH (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes and perform N-terminal deprotection as required by your synthesis strategy. Wash the resin thoroughly.

  • Amino Acid Preparation: In a separate vessel, dissolve Boc-D-Lys(side-chain protection)-OH and OxymaPure® in DMF.

  • Coupling Reaction: Add the solution from step 2 to the deprotected peptide-resin. Then, add DIC to the resin mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to ensure the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Boc_D_Lys This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_D_Lys->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Cyclization Enolate Enolate Oxazolone->Enolate + Base - H+ Peptide_D Desired D-Peptide Oxazolone->Peptide_D + Amine Peptide_L Undesired L-Peptide (Racemized Product) Oxazolone->Peptide_L + Amine Enolate->Oxazolone - Base + H+

Caption: Mechanism of racemization via oxazolone formation during activation.

DecisionTree Start Start: Activate this compound CheckRacemization Is racemization a significant concern? Start->CheckRacemization UseCarbodiimide Use Carbodiimide (e.g., DIC) CheckRacemization->UseCarbodiimide No UseUronium Use Uronium/Phosphonium (e.g., HATU, HBTU, PyBOP) CheckRacemization->UseUronium Yes AddAdditive Add Additive (HOBt, HOAt, Oxyma) UseCarbodiimide->AddAdditive CheckBase Select Base UseUronium->CheckBase AddAdditive->CheckBase WeakBase Use Weaker Base (NMM, Collidine) CheckBase->WeakBase ControlTemp Control Temperature WeakBase->ControlTemp LowTemp Couple at 0°C ControlTemp->LowTemp Proceed Proceed with Coupling LowTemp->Proceed

Caption: Decision workflow for minimizing racemization of this compound.

References

Technical Support Center: Synthesis of Peptides Containing Multiple Boc-D-Lys-OH Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of peptides containing multiple Boc-D-Lys-OH residues, with a focus on improving yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides rich in this compound, providing potential causes and actionable solutions.

Q1: My peptide synthesis has a significantly low yield. What are the primary causes when incorporating multiple this compound residues?

Low yields in Boc-chemistry solid-phase peptide synthesis (SPPS) of lysine-rich peptides can often be attributed to a combination of factors. The most common culprits are incomplete coupling reactions due to steric hindrance, aggregation of the growing peptide chain on the resin, and side reactions occurring during the repetitive acid deprotection steps.

Possible Causes & Solutions:

Possible Cause Recommended Solutions
Incomplete Coupling 1. Double Couple: Repeat the coupling step for the this compound residue and the subsequent amino acid to ensure maximum incorporation.[1] 2. Use High-Efficiency Coupling Reagents: For sterically hindered couplings involving multiple bulky lysine side chains, standard carbodiimides may be insufficient. Utilize more potent onium salt reagents like HATU, HCTU, or PyBOP.[2][3] 3. Increase Reagent Concentration: Using higher concentrations (> 0.2 M) of the Boc-amino acid and coupling reagents can accelerate the reaction rate.[4]
Peptide Aggregation 1. In Situ Neutralization: Employ an in situ neutralization protocol. By neutralizing the N-terminal TFA salt in the presence of the activated amino acid, the reactive free amine is immediately coupled, minimizing its availability to form intermolecular hydrogen bonds that lead to aggregation.[5] 2. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structure formation. 3. Elevated Temperature: Perform coupling reactions at a higher temperature, which can help to break up aggregates.
Incomplete Boc Deprotection 1. Increase Deprotection Time/Repeats: Extend the TFA deprotection time or perform a second TFA treatment to ensure complete removal of the Nα-Boc group, especially in later stages of the synthesis. 2. Use 100% TFA: For rapid and effective Boc group removal, use 100% TFA.
Side Reactions 1. Use Appropriate Scavengers: During Nα-Boc deprotection with TFA, tert-butyl cations are generated which can lead to alkylation of sensitive residues. The inclusion of scavengers like dithiothreitol (DTE) in the deprotection solution can prevent these side products. 2. Guanidinylation: Degradation of uronium-based coupling reagents (e.g., HBTU) can lead to guanidinylation of the lysine side-chain amine if it is unprotected. Ensure fresh, high-quality reagents are used.

Q2: I'm observing deletion sequences in my final product via mass spectrometry. How can I improve coupling efficiency for this compound?

Deletion sequences are a direct result of incomplete coupling. The bulky nature of the protected lysine side chain can present a challenge.

Strategies to Enhance Coupling Efficiency:

  • Optimize Coupling Reagent: The choice of coupling reagent is critical. While standard reagents are effective for many couplings, more challenging sequences benefit from stronger activating agents.

  • Double Coupling: A straightforward and effective method is to simply repeat the coupling step before proceeding to the next deprotection.

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines after the coupling step. A positive result (blue beads) indicates an incomplete reaction, and a recoupling is necessary.

Q3: My peptide is difficult to purify, showing many closely related impurities. What side reactions should I be aware of?

Several side reactions can occur during Boc-SPPS of lysine-containing peptides, leading to a complex crude product.

Common Side Reactions and Prevention:

Side Reaction Description Prevention Strategy
Alkylation During the TFA deprotection of the Nα-Boc group, the resulting tert-butyl carbocation can modify nucleophilic side chains like tryptophan or methionine.Add scavengers such as dithiothreitol (DTE) to the TFA deprotection solution to quench the carbocations.
Diketopiperazine Formation At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is less common in Boc-SPPS than Fmoc-SPPS because the N-terminus is protonated after deprotection.Use an in situ neutralization protocol where the coupling and neutralization steps are combined. This minimizes the time the free amine is available for intramolecular cyclization.
Aspartimide Formation For sequences containing Asp-Gly or Asp-Ser, the deprotected backbone nitrogen can attack the side-chain ester, leading to a five-membered ring aspartimide intermediate.While more prevalent in Fmoc chemistry due to the basic deprotection conditions, care should be taken during neutralization steps in Boc chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the standard side-chain protecting group for D-lysine in Boc-SPPS and are there alternatives?

The most commonly used derivative for Boc-SPPS is Boc-D-Lys(2-Cl-Z)-OH (Nα-Boc-Nε-2-chlorobenzyloxycarbonyl-D-lysine). The 2-Cl-Z group is stable to the moderately acidic conditions (TFA) used for Nα-Boc removal but is cleaved with strong acids like HF or TFMSA during the final cleavage from the resin.

For strategies requiring selective deprotection of the lysine side chain on-resin (e.g., for branching or labeling), orthogonal protecting groups are necessary. These groups are removed under conditions that do not affect the Nα-Boc group or other side-chain protecting groups.

Comparison of Orthogonal Protecting Groups for this compound:

Protecting Group Deprotection Reagent Key Advantages Considerations
Fmoc 20% Piperidine in DMFTruly orthogonal to the acid-labile Boc group.The basic conditions for Fmoc removal can potentially cause other side reactions.
Mtt (4-methyltrityl) 1-2% TFA in DCMCan be removed under very mild acidic conditions, offering a degree of orthogonality.Careful optimization is needed to avoid premature loss of other acid-labile groups.
Dde 2-10% Hydrazine in DMFOrthogonal to both Boc and Fmoc strategies.Hydrazine is a harsh reagent.
Alloc (allyloxycarbonyl) Pd(0) catalystOrthogonal to both Boc and Fmoc strategies.Requires a palladium catalyst which must be completely removed from the final product.

Q2: What is "in situ neutralization" and how can it improve the yield of my lysine-rich peptide?

In situ neutralization is a protocol in Boc-SPPS where the neutralization of the N-terminal trifluoroacetate (TFA) salt and the coupling of the next amino acid occur simultaneously.

After Nα-Boc deprotection with TFA, the N-terminal amine is protonated (R-NH₃⁺TFA⁻). In a standard protocol, a separate step with a hindered base like diisopropylethylamine (DIEA) is used to generate the free amine (R-NH₂), followed by washing, and then the addition of the activated amino acid.

In the in situ protocol, the activated amino acid and the neutralization base are added at the same time. The free amine is generated in the presence of the activated amino acid and is immediately acylated. This is highly advantageous for aggregation-prone sequences, such as those with multiple lysine residues, as it minimizes the lifetime of the free amine, which is prone to forming intermolecular hydrogen bonds and causing the peptide chains to aggregate on the resin.

Q3: How does per-step coupling efficiency impact the final yield of a long, lysine-rich peptide?

The overall yield of a peptide is a product of the efficiency of each individual synthesis step. Even a small decrease in efficiency at each coupling and deprotection cycle has a dramatic cumulative effect on the final yield, especially for longer peptides.

Theoretical Overall Yield vs. Per-Step Efficiency:

Per-Step Efficiency Overall Yield for a 10-mer Peptide Overall Yield for a 20-mer Peptide Overall Yield for a 30-mer Peptide
99.5%90.5%81.8%74.0%
99.0%81.8%66.8%54.5%
98.0%66.8%44.6%29.8%
97.0%54.4%29.6%16.1%
(Data adapted from theoretical calculations)

This table illustrates the critical importance of achieving near-quantitative coupling at every step of the synthesis.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent directly impacts the efficiency of the amide bond formation, especially for sterically hindered residues like protected lysine. Onium-type reagents are generally preferred in modern SPPS for their high reactivity and ability to suppress racemization.

Comparative Performance of Common Coupling Reagents:

Coupling Reagent Reagent Type Relative Efficiency/Purity Key Characteristics
HATU Uronium/AminiumExcellentHighly efficient, especially for difficult couplings. Forms a highly reactive OAt-ester.
HCTU Uronium/AminiumVery GoodMore cost-effective than HATU with comparable performance in many cases.
PyBOP PhosphoniumGoodA robust and reliable reagent, though may be less effective than HATU for highly hindered couplings. Cleaner reactions than uronium reagents.
COMU Uronium/AminiumExcellentIncorporates Oxyma Pure, making it a safer alternative to benzotriazole-based reagents. High solubility.
DIC/HOBt CarbodiimideModerate-GoodThe "classical" method. Less reactive than onium salts and may require longer reaction times or double coupling for difficult sequences.

(Data synthesized from multiple sources)

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle of amino acid addition using a standard neutralization procedure.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (containing 0.5% DTE if sensitive residues are present). Agitate for 2 minutes.

    • Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x) to prepare for coupling.

  • Amino Acid Coupling (using HBTU):

    • In a separate vessel, pre-activate the Boc-D-Lys(2-Cl-Z)-OH (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor reaction completion with the Kaiser test. If the test is positive, a second coupling is required.

    • Wash the resin with DMF (3x) and DCM (3x). The cycle can now be repeated.

Protocol 2: In Situ Neutralization Boc-SPPS Cycle

This protocol combines the neutralization and coupling steps to improve efficiency.

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 100% TFA to the resin. Agitate for 1-2 minutes. Drain.

    • Repeat the 100% TFA treatment for another 1-2 minutes. Drain.

    • Perform a brief (30 seconds) DMF flow wash.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, dissolve the Boc-D-Lys(2-Cl-Z)-OH (4 eq.) and HBTU (3.9 eq.) in DMF.

    • Add this solution to the reaction vessel containing the resin.

    • Immediately add DIEA (6 eq.) to the reaction vessel.

    • Agitate the mixture for 10-15 minutes.

    • Wash the resin thoroughly with DMF (3x). The cycle is complete.

Visualizations

Troubleshooting_Workflow start Low Peptide Yield q1 Check Coupling Efficiency (Kaiser Test / Microcleavage) start->q1 q1_res Incomplete Coupling q1->q1_res Test Positive q2 Assess Peptide Aggregation q1->q2 Test Negative sol1 Implement Double Coupling q1_res->sol1 sol2 Switch to Stronger Coupling Reagent (e.g., HATU) q1_res->sol2 sol3 Use In Situ Neutralization Protocol q1_res->sol3 end_node Yield Improved sol1->end_node sol2->end_node sol3->end_node q2_res Aggregation Suspected q2->q2_res q3 Verify Deprotection & Cleavage q2->q3 q2_res->sol3 sol4 Add Chaotropic Salts (LiCl) q2_res->sol4 sol5 Increase Coupling Temperature q2_res->sol5 sol4->end_node sol5->end_node q3_res Side Products Detected (MS) q3->q3_res sol6 Add Scavengers to TFA & Cleavage Cocktail q3_res->sol6 sol7 Optimize Cleavage Time/ Cocktail Composition q3_res->sol7 sol6->end_node sol7->end_node

Caption: Troubleshooting workflow for low peptide yield.

Boc_SPPS_Cycle start Start Cycle: Resin-Peptide-NH-Boc deprotection 1. Deprotection (50% TFA in DCM) start->deprotection deprotection_out Resin-Peptide-NH3+TFA- deprotection->deprotection_out neutralization 2. Neutralization (10% DIEA in DCM) deprotection_out->neutralization neutralization_out Resin-Peptide-NH2 neutralization->neutralization_out coupling 3. Coupling (Boc-AA-OH, HBTU, DIEA) neutralization_out->coupling end End Cycle: Resin-Peptide-AA-NH-Boc coupling->end

Caption: The standard Boc-SPPS cycle.

Orthogonal_Strategy cluster_main Main Chain Synthesis (Boc-SPPS) cluster_selective Selective Side-Chain Modification A Resin-...-AA1-NH-Boc B Couple Boc-D-Lys(Fmoc)-OH A->B C Resin-...-Lys(Fmoc)-...-NH-Boc B->C D 1. Selective Fmoc Deprotection (20% Piperidine/DMF) C->D Orthogonal Step E Resin-...-Lys(NH2)-...-NH-Boc D->E F 2. Couple Label/Branch (e.g., Biotin, another AA) E->F G Resin-...-Lys(Label)-...-NH-Boc F->G

Caption: Orthogonal protection and selective modification workflow.

References

Technical Support Center: Purification of Peptides with Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing Nα-tert-butyloxycarbonyl-D-lysine (Boc-D-Lys-OH).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing this compound?

A1: The industry-standard method for purifying synthetic peptides, including those with this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 stationary phase is the most common choice for peptides under 4000 Da.[2]

Q2: How does the D-configuration of lysine affect RP-HPLC purification?

A2: The D-configuration of an amino acid can alter the peptide's overall conformation and its interaction with the stationary phase of the HPLC column. This can lead to different retention times compared to the corresponding peptide with the L-amino acid.[3] In some cases, this difference in retention allows for the separation of diastereomers (peptides differing only in the stereochemistry of one amino acid).[4]

Q3: Can the Boc protecting group on the lysine side chain pose purification challenges?

A3: Yes, the Boc group is bulky and hydrophobic, which increases the overall hydrophobicity of the peptide. This can sometimes lead to aggregation and poor solubility in aqueous mobile phases. Incomplete removal of the Boc group during synthesis will result in a significant impurity that has a very different retention time from the desired peptide.

Q4: What are the common impurities encountered during the purification of peptides with this compound?

A4: Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.

  • Truncated peptides: Peptides with incomplete sequences due to premature termination of synthesis.

  • Peptides with incomplete deprotection: Peptides where the Boc group on the D-lysine side chain or other protecting groups have not been fully removed.

  • Products of side reactions: During the final cleavage step from the resin, reactive species can modify sensitive amino acids. The use of scavengers is crucial to minimize these side reactions.

  • Diastereomers: If there was any racemization during the coupling of amino acids.

Q5: How can I improve the solubility of my crude peptide before HPLC injection?

A5: If your peptide is poorly soluble in the initial mobile phase, you can first dissolve it in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Subsequently, dilute this solution with the initial mobile phase to the desired concentration for injection. Be aware that DMSO has strong UV absorbance and may interfere with the detection of early-eluting peaks. For basic peptides, which are common when lysine is present, dissolving in a dilute acidic solution like 10% aqueous acetic acid can improve solubility.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Tailing) in HPLC Chromatogram
  • Possible Cause: Peptide aggregation. The hydrophobicity of the Boc group or the peptide sequence itself can lead to aggregation.

    • Solution:

      • Lower the concentration of the peptide injected onto the column.

      • Add organic modifiers like isopropanol or acetonitrile to the sample solvent.

      • Consider performing the purification at an elevated temperature (e.g., 40-60°C).

  • Possible Cause: Secondary interactions with the silica-based column. The peptide may be interacting with free silanol groups on the stationary phase.

    • Solution: Ensure that trifluoroacetic acid (TFA) is present in the mobile phase (typically 0.1%) to act as an ion-pairing agent and mask these interactions.

  • Possible Cause: Column overload. Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 2: Multiple Peaks or Peak Splitting in HPLC Chromatogram
  • Possible Cause: Presence of impurities. These could be deletion sequences, truncated peptides, or peptides with incomplete deprotection.

    • Solution: Optimize the HPLC gradient to improve the resolution between the target peptide and impurities. Collect all major peaks and analyze them by mass spectrometry to identify the desired product.

  • Possible Cause: Peptide degradation. The peptide may be unstable under the acidic conditions of the mobile phase.

    • Solution: If TFA is suspected to be causing degradation, consider using a milder acid in the mobile phase. Minimize the time the peptide is exposed to acidic conditions.

  • Possible Cause: Formation of diastereomers. Racemization during synthesis can lead to diastereomers that may be separated on the HPLC column.

    • Solution: Use a high-resolution analytical column to maximize separation. Chiral HPLC may be necessary for complete analysis.

  • Possible Cause: Clogged inlet frit of the column. Particulates from the sample or mobile phase can block the frit, causing uneven sample distribution.

    • Solution: Replace the inlet frit or back-flush the column.

Issue 3: Incomplete Boc Deprotection
  • Possible Cause: Steric hindrance. Bulky neighboring amino acids can hinder the access of the deprotecting agent to the Boc group.

    • Solution: Increase the reaction time or temperature for the deprotection step. Consider using a stronger acid for deprotection if the peptide is stable under such conditions.

  • Possible Cause: Insufficient reagent. The amount of deprotecting agent may not be sufficient for complete removal.

    • Solution: Ensure a sufficient excess of the deprotecting agent is used.

  • Possible Cause: Side reactions during cleavage. The tert-butyl cation generated during Boc deprotection can re-attach to sensitive amino acid residues (t-butylation), particularly Tryptophan (Trp) and Methionine (Met).

    • Solution: Use a scavenger cocktail during the cleavage and deprotection step to trap the tert-butyl cations. Common scavengers include triisopropylsilane (TIS) and thioanisole.

Data Presentation

Table 1: Comparison of HPLC Conditions for Peptide Purification

ParameterCondition A (Standard)Condition B (For Hydrophobic Peptides)Condition C (High Resolution)
Column C18, 5 µm, 150 x 4.6 mmC8, 5 µm, 150 x 4.6 mmC18, 3.5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Isopropanol/Acetonitrile (1:1)0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min20-80% B over 40 min10-50% B over 60 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature Ambient40°C30°C

Table 2: Troubleshooting Common HPLC Peak Problems

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silicaEnsure 0.1% TFA is in the mobile phase.
Column overloadReduce sample concentration/injection volume.
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in the initial mobile phase.
Column collapseOperate within column's pressure/pH limits.
Split Peaks Clogged inlet fritReplace frit or back-flush column.
Co-eluting impuritiesOptimize gradient for better resolution.
Sample solvent immiscibilityEnsure sample solvent is miscible with mobile phase.
Broad Peaks Peptide aggregationLower sample concentration; purify at higher temp.
Large extra-column volumeUse shorter, narrower ID tubing.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

Objective: To determine the purity of a crude peptide containing this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample Solvent: A mixture of water and acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 10-20 µL of the peptide sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide.

Protocol 2: Preparative RP-HPLC for Purification

Objective: To purify the target peptide containing this compound from synthetic impurities.

Instrumentation:

  • Preparative HPLC system with a high-pressure gradient pump, a manual or automated injector, a fraction collector, and a UV detector.

  • Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

Reagents:

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Solvent: Minimum amount of a suitable solvent (e.g., initial mobile phase, DMSO).

Procedure:

  • Method Transfer: Scale up the optimized analytical method to the preparative column. Adjust the flow rate according to the column diameter.

  • Sample Loading: Dissolve the crude peptide in the minimum amount of the sample solvent and inject it onto the column. Avoid overloading the column.

  • Gradient Elution: Run the optimized gradient to separate the target peptide from impurities.

  • Fraction Collection: Collect fractions as the peaks elute from the column.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity). Remove the organic solvent by rotary evaporation and lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (incorporating this compound) cleavage Cleavage from Resin & Global Deprotection (with Scavengers) synthesis->cleavage crude_peptide Crude Peptide cleavage->crude_peptide prep_hplc Preparative RP-HPLC crude_peptide->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical RP-HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_multiple_peaks Multiple Peaks start HPLC Chromatogram Issue peak_shape Broadening or Tailing? start->peak_shape multiple_peaks Peak Splitting? start->multiple_peaks aggregation Aggregation peak_shape->aggregation Yes secondary_int Secondary Interactions peak_shape->secondary_int Yes sol1 Lower Concentration aggregation->sol1 sol2 Increase Temperature aggregation->sol2 sol3 sol3 secondary_int->sol3 Ensure 0.1% TFA impurities Impurities multiple_peaks->impurities Yes degradation Degradation multiple_peaks->degradation Yes sol4 sol4 impurities->sol4 Optimize Gradient sol5 sol5 degradation->sol5 Use Milder Acid

References

Technical Support Center: Identification and Characterization of Byproducts from Boc-D-Lys-OH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nα-Boc-D-lysine (Boc-D-Lys-OH). The following sections detail potential byproducts, their identification, and methods for characterization and prevention.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered when using this compound in solid-phase peptide synthesis (SPPS)?

A1: The most common byproducts in SPPS utilizing this compound are typically related to incomplete reactions or side reactions of the protecting groups and coupling agents. These include:

  • Deletion Sequences: Peptides lacking one or more amino acid residues due to incomplete coupling of this compound or another amino acid in the sequence.

  • N-Acylurea Adducts: Formation of a stable N-acylurea byproduct when using carbodiimide coupling reagents like DCC or DIC, which terminates the peptide chain.[1][2]

  • Diketopiperazines (DKPs): Cyclization of the N-terminal dipeptide, particularly if proline or glycine are involved, leading to cleavage from the resin and termination of the peptide chain.[3][4]

  • Byproducts from Side-Chain Protecting Groups: If a side-chain protecting group is used on the epsilon-amino group of lysine, its premature removal or side reactions during cleavage can lead to undesired modifications.

Q2: Can byproducts form from the this compound reagent itself?

A2: Yes, impurities can be present in the this compound starting material or can form during storage. Potential impurities include:

  • Unprotected D-Lysine: Resulting from the incomplete reaction during the synthesis of this compound.

  • Di-Boc-D-Lysine: Where both the alpha and epsilon amino groups are protected with a Boc group.

  • Impurities from Reagents: Residual reagents from the synthesis of this compound, such as di-tert-butyl dicarbonate (Boc anhydride) or coupling agents, may be present.[5]

Q3: What is pyroglutamic acid formation, and is it a concern with this compound?

A3: Pyroglutamic acid (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue. While not a direct byproduct of this compound itself, if you are synthesizing a peptide with an N-terminal glutamine, this side reaction is a significant concern. The formation of pGlu blocks the N-terminus, preventing further elongation and complicating analysis.

Troubleshooting Guides

Problem 1: Incomplete Coupling and Formation of Deletion Sequences

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Mass spectrometry (MS) analysis of the crude peptide shows a series of peaks with masses corresponding to the target peptide minus one or more amino acid residues.

  • RP-HPLC chromatogram shows multiple peaks eluting before the main product peak.

Possible Causes:

  • Steric hindrance from the bulky Boc protecting group or the growing peptide chain.

  • Insufficient coupling time or temperature.

  • Low concentration or poor quality of coupling reagents.

  • Peptide aggregation on the solid support.

Solutions:

SolutionDescription
Double Coupling After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.
Increase Reaction Time Extend the coupling time to allow the reaction to proceed to completion.
Increase Temperature Gently warming the reaction vessel can increase the reaction rate, but should be done cautiously to avoid side reactions.
Use a More Potent Coupling Reagent Switch from standard carbodiimide reagents (DCC, DIC) to uronium/aminium-based reagents like HBTU, HATU, or TBTU, which are more effective for difficult couplings.
Change Solvent Use solvents like NMP or add chaotropic salts (e.g., LiCl) to disrupt peptide aggregation.
Capping After an incomplete coupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.
Problem 2: Formation of Diketopiperazines (DKPs)

Symptoms:

  • Significant loss of peptide from the resin, resulting in low yield.

  • Identification of a cyclic dipeptide in the cleavage solution by LC-MS.

  • The target peptide is missing the N-terminal two amino acids.

Possible Causes:

  • The presence of proline or glycine as the first or second amino acid in the sequence, which are prone to cyclization.

  • Prolonged exposure to basic conditions during Fmoc deprotection (in Fmoc-based synthesis where Boc-D-Lys(Fmoc)-OH might be used).

Solutions:

SolutionDescription
Use a Dipeptide Couple the first two amino acids as a pre-formed dipeptide to bypass the susceptible linear dipeptide stage on the resin.
Use a 2-Chlorotrityl Chloride Resin This resin is more sterically hindered and can suppress DKP formation.
Modify Deprotection Conditions In Fmoc-based synthesis, use a weaker base or shorter deprotection times for the second amino acid.
Problem 3: Formation of Pyroglutamic Acid (pGlu)

Symptoms:

  • MS analysis shows a peak with a mass 17 Da lower than the expected mass of the peptide (due to the loss of ammonia from the N-terminal glutamine).

  • The N-terminus of the peptide is blocked, preventing sequencing by Edman degradation.

Possible Causes:

  • The peptide sequence has an N-terminal glutamine residue.

  • Exposure to acidic or basic conditions during synthesis, cleavage, or purification.

  • In-source cyclization during mass spectrometry analysis.

Solutions:

SolutionDescription
Control pH Maintain a pH between 6.0 and 7.0 during purification and storage to minimize spontaneous cyclization.
Use a Protected Glutamine Employ a side-chain protected glutamine derivative (e.g., Fmoc-Gln(Trt)-OH) to reduce the risk of cyclization during synthesis.
Optimize MS Conditions Minimize in-source cyclization by optimizing mass spectrometer parameters, such as fragmentor voltage.

Experimental Protocols

Kaiser Test for Detection of Free Primary Amines

This test is used to monitor the completion of the coupling reaction in SPPS. A positive result (blue color) indicates the presence of unreacted primary amines.

Reagents:

  • Reagent A: 1.0 mL of a 16.5 mg/mL KCN solution in water, diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Place a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Incomplete coupling (positive result).

    • Colorless/Yellow: Complete coupling (negative result).

RP-HPLC Method for Purity Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient: A typical gradient would be a linear increase in Solvent B from 5% to 95% over 30 minutes, followed by a wash and re-equilibration step. The exact gradient will depend on the specific peptide and byproducts being analyzed.

Detection: UV detection at 214 nm and 280 nm.

Sample Preparation: Dissolve the crude or purified peptide in Solvent A or a suitable solvent mixture.

Mass Spectrometry (MS) for Byproduct Identification

MS is a powerful tool for identifying byproducts by their mass-to-charge ratio (m/z).

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Prepare the sample by dissolving it in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum for peaks corresponding to the expected product and potential byproducts (e.g., deletion sequences, +57 Da for t-butylation, -17 Da for pyroglutamic acid formation).

  • For further characterization, perform tandem MS (MS/MS) to obtain fragmentation patterns of the ions of interest.

Visualizations

Byproduct_Identification_Workflow start Crude Peptide Sample hplc RP-HPLC Analysis start->hplc Inject ms Mass Spectrometry (MS) hplc->ms Collect Fractions purification Purification hplc->purification Main Peak byproduct_char Byproduct Characterization ms->byproduct_char Identify Masses kaiser Kaiser Test (on resin) kaiser->byproduct_char Indicates Incomplete Coupling nmr NMR Spectroscopy pure_peptide Pure Peptide purification->pure_peptide byproduct_char->nmr Structural Elucidation Troubleshooting_Incomplete_Coupling start Positive Kaiser Test? double_couple Perform Double Coupling start->double_couple Yes continue_synthesis Continue Synthesis start->continue_synthesis No increase_time_temp Increase Reaction Time/Temp double_couple->increase_time_temp change_reagent Use Stronger Coupling Reagent increase_time_temp->change_reagent capping Cap Unreacted Amines change_reagent->capping capping->continue_synthesis

References

Technical Support Center: Boc-D-Lys-OH Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and reactivity of Boc-D-Lys-OH, with a specific focus on the impact of moisture. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the stability of solid this compound?

A1: this compound is susceptible to hydrolysis in the presence of moisture, which can lead to the premature removal of the tert-butyloxycarbonyl (Boc) protecting group. This degradation compromises the purity of the reagent and can significantly impact the outcome of your synthesis. While Boc-protected amino acids are generally considered relatively stable to ambient moisture for short periods, prolonged exposure, especially at elevated temperatures, will lead to degradation. It is crucial to store this compound in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere.

Q2: What are the primary degradation products of this compound due to moisture?

A2: The primary degradation product resulting from the interaction with moisture is the unprotected D-Lysine. The hydrolysis reaction cleaves the carbamate bond of the Boc group, releasing tert-butanol and carbon dioxide, and yielding the free amino acid. The presence of D-Lysine as an impurity can lead to undesired side reactions and impurities in your final peptide product.

Q3: Can residual moisture in solvents affect my reaction when using this compound?

A3: Absolutely. Residual water in solvents, particularly in aprotic solvents used for peptide synthesis like dichloromethane (DCM) and N,N-dimethylformamide (DMF), can lead to the slow hydrolysis of the Boc group. This can result in incomplete reactions and the formation of deletion sequences or other impurities. It is imperative to use anhydrous solvents for all reactions involving Boc-protected amino acids.

Q4: What are the ideal storage conditions for this compound to minimize moisture-related degradation?

A4: To ensure the long-term stability of this compound, it should be stored at low temperatures, typically between 2°C and 8°C, or frozen at -20°C for extended periods.[1] Crucially, it must be stored in a dry environment. Using a desiccator with a suitable desiccant or storing under an inert gas like argon or nitrogen is highly recommended. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q5: How can I determine the moisture content of my this compound sample?

A5: The most accurate method for determining the water content in a solid sample like this compound is Karl Fischer titration.[2] This technique is highly specific for water and can provide precise quantitative results.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Coupling in Peptide Synthesis

Symptoms:

  • Low yield of the desired peptide.

  • Presence of unexpected shorter peptide fragments (deletion sequences) in the final product, as identified by HPLC or Mass Spectrometry.

  • Positive Kaiser test after the coupling step, indicating unreacted free amines.

Possible Cause Related to Moisture: Premature deprotection of the Boc group on this compound due to the presence of moisture in the reagent itself or in the reaction solvents. This exposes the alpha-amino group, which can then react with the activated carboxyl group of another this compound molecule, leading to oligomerization, or fail to couple with the growing peptide chain, resulting in truncated sequences.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Assess the purity of your this compound using HPLC. Compare the chromatogram to a reference standard to check for the presence of a peak corresponding to D-Lysine.

    • Determine the moisture content of your this compound using Karl Fischer titration.

  • Ensure Anhydrous Conditions:

    • Use freshly opened, anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).

    • Dry all glassware thoroughly before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Coupling Protocol:

    • If moisture is suspected to be a persistent issue, consider using a higher excess of the activated this compound to drive the reaction to completion.

    • Monitor the coupling reaction closely using a qualitative method like the Kaiser test to ensure complete reaction before proceeding to the next step.

Issue 2: Unexpected Side Products in the Final Peptide

Symptoms:

  • Multiple unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating the presence of peptides with incorrect masses, potentially corresponding to insertions or modifications.

Possible Cause Related to Moisture: If this compound has been partially deprotected by moisture, the resulting free D-Lysine can be incorporated into the peptide chain where it was not intended. Additionally, the unprotected side-chain amine of lysine could potentially participate in side reactions if not properly managed during the synthesis strategy.

Troubleshooting Steps:

  • Characterize Impurities:

    • Attempt to isolate and characterize the major impurities using techniques like preparative HPLC followed by mass spectrometry and NMR to identify the nature of the side products. This can help confirm if unexpected amino acid incorporation has occurred.

  • Re-evaluate Reagent Handling and Storage:

    • Review your storage and handling procedures for this compound to minimize exposure to atmospheric moisture. Ensure containers are tightly sealed and stored in a desiccator.

    • Allow the reagent to equilibrate to room temperature before opening the container.

  • Purification Strategy:

    • Optimize your purification protocol (e.g., gradient conditions in RP-HPLC) to effectively separate the desired peptide from the closely related impurities.

Data Presentation

Table 1: Impact of Moisture on this compound Stability (Qualitative)

ConditionExpected Impact on StabilityPrimary Degradation ProductConsequence in Peptide Synthesis
High Humidity Storage Significant degradation over time.D-LysineReduced purity of starting material, leading to lower yields and side products.
Elevated Temperature with Moisture Accelerated degradation. The Boc group is known to be cleaved in boiling water.D-LysineRapid loss of the protecting group, making the reagent unsuitable for synthesis.
Residual Moisture in Solvents Slow, continuous degradation during the reaction.D-LysineIncomplete coupling, formation of deletion sequences, and side reactions.

Table 2: Recommended Analytical Methods for Quality Control

Analytical MethodPurposeObservable Outcome for Degraded Sample
High-Performance Liquid Chromatography (HPLC) Assess purity and detect the presence of degradation products.Appearance of a new peak corresponding to D-Lysine, with a different retention time from this compound.
Mass Spectrometry (MS) Confirm the identity of the compound and its degradation products.Detection of the molecular ion corresponding to D-Lysine (m/z = 147.19) alongside the molecular ion of this compound (m/z = 247.30).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.Disappearance or reduction in the intensity of the signal corresponding to the tert-butyl protons of the Boc group (around 1.4 ppm).
Karl Fischer Titration Quantify the water content.Provides a direct measure of the percentage of water in the solid sample.

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination in this compound

Objective: To quantify the amount of water present in a solid sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric).

  • Karl Fischer reagent (e.g., Aquastar® CombiTitrant 2).

  • Anhydrous methanol or a suitable Karl Fischer solvent.

  • This compound sample.

  • Weighing boat.

  • Spatula.

Procedure:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Add the appropriate solvent to the titration cell and pre-titrate to a dry endpoint to eliminate any residual moisture in the solvent.

  • Sample Preparation and Addition:

    • Accurately weigh a suitable amount of the this compound sample (typically 3-5 g for volumetric titration) into a dry weighing boat.

    • Quickly transfer the sample into the titration cell, ensuring minimal exposure to atmospheric moisture.

  • Titration:

    • Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.

    • An extraction time of approximately 3 minutes is recommended to ensure all water is released from the solid matrix.

  • Calculation:

    • The instrument will automatically calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Protocol 2: HPLC Analysis of this compound Purity

Objective: To assess the purity of this compound and detect the presence of the D-Lysine degradation product.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound sample.

  • D-Lysine standard (for retention time comparison).

  • Solvents for sample preparation (e.g., a mixture of water and acetonitrile).

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of D-Lysine in the mobile phase.

    • Prepare a solution of the this compound sample in the mobile phase at a known concentration.

  • HPLC Method:

    • Set the column temperature (e.g., 25°C).

    • Set the UV detection wavelength (e.g., 210 nm).

    • Run a gradient elution method, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Inject the D-Lysine standard and the this compound sample.

  • Data Analysis:

    • Compare the chromatograms. Identify the retention time of the D-Lysine standard.

    • In the chromatogram of the this compound sample, look for a peak at the retention time corresponding to D-Lysine.

    • Calculate the purity of this compound based on the relative peak areas.

Visualizations

Moisture_Impact_on_Boc_D_Lys_OH cluster_storage Storage Conditions cluster_environment Environmental Factors cluster_degradation Degradation Pathway Boc-D-Lys-OH_solid This compound (Solid) Hydrolysis Hydrolysis (Boc Deprotection) Boc-D-Lys-OH_solid->Hydrolysis Exposure to Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Heat Elevated Temperature Heat->Hydrolysis Accelerates D-Lysine D-Lysine (Degradation Product) Hydrolysis->D-Lysine Byproducts t-BuOH + CO₂ Hydrolysis->Byproducts Troubleshooting_Workflow Start Low Yield or Unexpected Side Products Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Analyze_Reagent Analyze this compound Purity (HPLC, KF Titration) Check_Moisture->Analyze_Reagent Yes End Improved Synthesis Outcome Check_Moisture->End No, investigate other causes Check_Solvents Verify Solvent Anhydricity Analyze_Reagent->Check_Solvents Implement_Dry_Techniques Implement Dry Reaction Techniques (Inert Atmosphere) Check_Solvents->Implement_Dry_Techniques Optimize_Protocol Optimize Synthesis Protocol (e.g., excess reagent) Implement_Dry_Techniques->Optimize_Protocol Optimize_Protocol->End

References

Technical Support Center: Managing Aggregation of Peptides Rich in Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis and handling of peptides rich in Boc-D-Lys-OH. The inherent hydrophobicity of the tert-butyloxycarbonyl (Boc) protecting group can contribute to aggregation, leading to challenges in synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it contribute to peptide aggregation?

A1: this compound is a derivative of the D-enantiomer of the amino acid Lysine. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] This protecting group is relatively bulky and hydrophobic.[4] During solid-phase peptide synthesis (SPPS), as the peptide chain elongates, the accumulation of multiple this compound residues can significantly increase the overall hydrophobicity of the peptide-resin, promoting intermolecular interactions that lead to aggregation.[5] This aggregation can hinder the efficiency of subsequent deprotection and coupling steps.

Q2: How can I detect if my peptide rich in this compound is aggregating during synthesis?

A2: On-resin aggregation can be identified through several indicators:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately in the synthesis solvents.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may be slow or incomplete.

  • Positive Colorimetric Tests: A positive Kaiser test (blue/purple color) after a coupling step indicates the presence of unreacted free primary amines, suggesting incomplete coupling.

  • Analytical Confirmation: Analysis of a small test cleavage of the crude peptide by High-Performance Liquid Chromatography (HPLC) will show a complex profile with multiple peaks, and Mass Spectrometry (MS) will reveal the presence of deletion sequences (missing amino acids) or truncated products.

Q3: What are the initial and simplest steps to take if I suspect aggregation of my this compound rich peptide?

A3: If you suspect aggregation, several immediate actions can be taken to disrupt the hydrogen bonding and hydrophobic interactions causing the issue:

  • Solvent Change: Switch from standard solvents like Dichloromethane (DCM) to more polar and disruptive solvents such as N-Methylpyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to the solvent mixture.

  • Increased Temperature: Performing coupling reactions at a higher temperature (e.g., 40-50°C) can help disrupt secondary structures and improve reaction kinetics.

  • Sonication: Applying sonication to the reaction vessel can help break up aggregates and improve reagent access to the peptide chain.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the N-terminal Protecting Group
  • Symptoms:

    • Low yield of the final peptide.

    • Mass spectrometry analysis of the crude product shows significant amounts of truncated peptide sequences.

  • Possible Cause:

    • Aggregation of the peptide-resin is preventing the deprotection reagent (e.g., TFA for Boc SPPS) from efficiently accessing the N-terminus of the growing peptide chain.

  • Troubleshooting Steps:

    • Modify Deprotection Conditions:

      • Increase the deprotection time.

      • If using Fmoc/tBu strategy for other parts of the peptide, switch to a stronger base combination for Fmoc removal, such as adding 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.

    • Improve Solvation:

      • Perform the deprotection step in a more disruptive solvent like NMP or a mixture of DMF/DMSO.

    • Introduce Chaotropic Salts:

      • Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the deprotection step to disrupt secondary structures.

Issue 2: Incomplete Coupling of the Incoming Amino Acid
  • Symptoms:

    • Positive Kaiser test after the coupling step.

    • Presence of deletion sequences in the final product as identified by Mass Spectrometry.

  • Possible Cause:

    • On-resin aggregation is sterically hindering the activated amino acid from reaching the N-terminal amine of the growing peptide chain.

  • Troubleshooting Steps:

    • Optimize Coupling Chemistry:

      • Use a more potent coupling reagent such as HBTU, HATU, or PyBOP.

      • Increase the equivalents of the amino acid and coupling reagents.

      • Extend the coupling reaction time.

    • Disrupt Aggregation During Coupling:

      • Perform the coupling at an elevated temperature.

      • Incorporate chaotropic salts into the coupling mixture.

    • Utilize Structure-Disrupting Elements (for re-synthesis):

      • Backbone Protection: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone amide nitrogen of an amino acid every six to seven residues to prevent hydrogen bonding.

      • Pseudoprolines: Incorporate pseudoproline dipeptides (derived from serine or threonine) to introduce a "kink" in the peptide backbone and disrupt the formation of stable secondary structures.

Data Presentation

Table 1: Effect of Different Solvents on Swelling of Aggregated Peptide-Resin (Illustrative Data)

Solvent SystemRelative Swelling Volume (%)Observations
Dichloromethane (DCM)100Poor swelling, resin clumps observed.
Dimethylformamide (DMF)150Moderate improvement in swelling.
N-Methylpyrrolidone (NMP)220Significant improvement in resin swelling.
DMF / DMSO (1:1)250Excellent swelling, resin appears well-solvated.

Table 2: Comparison of Coupling Efficiency for a Difficult Sequence with Different Strategies (Illustrative Data)

Coupling StrategyPurity of Crude Peptide (%)Target Peptide Yield (%)
Standard (DIC/HOBt in DMF)3525
Elevated Temperature (45°C)5540
Use of HATU in NMP7060
Incorporation of a Pseudoproline Dipeptide8575

Experimental Protocols

Protocol 1: Test Cleavage from Resin to Monitor Synthesis Progress

This protocol is used to assess the quality of the peptide synthesis at an intermediate stage without consuming the entire batch of peptide-resin.

Materials:

  • Dried peptide-resin sample (approx. 10-20 mg)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Nitrogen gas stream

Procedure:

  • Withdraw a small, known amount of dried peptide-resin from the synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Wash the resin three times with 1 mL of DCM.

  • Dry the resin under a gentle stream of nitrogen.

  • Add 200 µL of the cleavage cocktail to the resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional vortexing.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, dry the peptide pellet, and analyze by HPLC and Mass Spectrometry.

Protocol 2: Solubilization of a Hydrophobic Peptide Rich in this compound

This protocol provides a stepwise approach to dissolving a potentially aggregated, hydrophobic peptide for analytical or biological assays.

Materials:

  • Lyophilized peptide

  • Sterile deionized water

  • 10% aqueous acetic acid

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator

Procedure:

  • Initial Test with Water:

    • To a small aliquot of the peptide, add a minimal amount of sterile deionized water to create a high concentration (e.g., 5-10 mg/mL).

    • Vortex for 30 seconds. If the peptide dissolves, it can be further diluted with the desired aqueous buffer.

  • Acidic Solution:

    • If the peptide does not dissolve in water, add 10% aqueous acetic acid dropwise to the suspension while vortexing until the peptide dissolves. The acidic environment will protonate basic residues, increasing polarity and solubility.

  • Organic Co-solvent:

    • For highly hydrophobic peptides that remain insoluble, weigh a new aliquot.

    • First, dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF.

    • Slowly add the desired aqueous buffer to the peptide solution with constant vortexing.

  • Physical Disruption:

    • If aggregation is still suspected, sonicate the peptide solution in a water bath to help break up any remaining aggregates.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_troubleshooting Troubleshooting Aggregation start Start Synthesis coupling Amino Acid Coupling start->coupling wash Washing Steps coupling->wash aggregation Aggregation Suspected (Poor Swelling, +Kaiser Test) coupling->aggregation deprotection N-terminal Deprotection deprotection->coupling Next Cycle end_synthesis Synthesis Complete deprotection->end_synthesis Final Cycle deprotection->aggregation wash->deprotection change_solvent Change Solvent (NMP, DMSO) aggregation->change_solvent increase_temp Increase Temperature aggregation->increase_temp chaotropic_salts Add Chaotropic Salts aggregation->chaotropic_salts test_cleavage Perform Test Cleavage change_solvent->test_cleavage increase_temp->test_cleavage chaotropic_salts->test_cleavage analyze Analyze by HPLC/MS test_cleavage->analyze

Caption: Experimental workflow for SPPS with integrated troubleshooting for peptide aggregation.

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Management Strategies problem Peptide Aggregation hydrophobicity Increased Hydrophobicity (Boc groups) problem->hydrophobicity h_bonding Interchain H-Bonding problem->h_bonding secondary_structure Secondary Structure Formation (β-sheets) problem->secondary_structure solubilization Post-Synthesis Solubilization (pH, Organic Solvents) problem->solubilization Post-Synthesis synthesis_mods Synthesis Modifications (Solvents, Temp, Salts) hydrophobicity->synthesis_mods h_bonding->synthesis_mods structure_disruptors Structure-Disrupting Monomers (Pseudoprolines, Hmb/Dmb) secondary_structure->structure_disruptors

Caption: Logical relationship between the problem of peptide aggregation and its causes and solutions.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-D-Lys-OH and Fmoc-D-Lys-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for solid-phase peptide synthesis (SPPS) is a critical decision that influences peptide yield, purity, and the overall efficiency of the workflow. This guide provides an objective comparison of these two seminal methodologies, with a specific focus on the incorporation of D-lysine, a key amino acid for introducing structural diversity and enhancing peptide stability. We present a summary of performance metrics, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process.

The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the chemical conditions required for its removal. The Boc strategy, the classic approach to SPPS, employs the acid-labile Boc group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). In contrast, the more contemporary Fmoc strategy utilizes the base-labile Fmoc group, which is cleaved under mild basic conditions, typically with piperidine. This difference in deprotection chemistry dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.

Performance Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH

ParameterBoc Strategy (using Boc-D-Lys(2-Cl-Z)-OH)Fmoc Strategy (using Fmoc-D-Lys(Boc)-OH)Key Considerations
Nα-Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20% Piperidine in N,N-Dimethylformamide (DMF)Fmoc deprotection is milder, preserving acid-sensitive functionalities.[1]
Side-Chain Protection (Lysine) 2-Chlorobenzyloxycarbonyl (2-Cl-Z)tert-Butoxycarbonyl (Boc)The 2-Cl-Z group is stable to TFA but requires strong acid for removal. The Boc group is stable to piperidine and is removed during final cleavage with TFA.[1]
Final Cleavage Reagent Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)Trifluoroacetic Acid (TFA) with scavengersThe use of highly corrosive and hazardous HF in the Boc strategy is a significant drawback, requiring specialized equipment.[1]
Typical Crude Peptide Purity 70-85%75-90%Fmoc chemistry often yields a cleaner crude product due to its milder conditions.
Typical Overall Yield 40-60%50-70%Yields are sequence-dependent; aggregation can be a challenge in both methods.
Common Side Reactions - Premature removal of acid-labile side-chain protecting groups with repeated TFA exposure.- Alkylation of sensitive residues by carbocations generated during Boc deprotection.- Aspartimide formation in sequences containing aspartic acid.- Racemization of sensitive residues like cysteine and histidine.Scavengers are crucial in both strategies to minimize side reactions during final cleavage.
Automation Amenability Less common in modern automated synthesizers.Highly amenable to automation.[1]The milder chemistry and compatibility with UV monitoring make Fmoc the standard for automated synthesis.

Experimental Protocols

The following are detailed, representative protocols for the incorporation of a D-lysine residue in a peptide chain using both Boc and Fmoc strategies.

Boc Solid-Phase Peptide Synthesis Protocol for Boc-D-Lys(2-Cl-Z)-OH

This protocol outlines a manual synthesis cycle on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a DCM/DMF solvent mixture for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt with a 10% solution of Diisopropylethylamine (DIEA) in DCM for 10 minutes.

    • Wash the resin with DCM.

  • Coupling of Boc-D-Lys(2-Cl-Z)-OH:

    • In a separate vessel, dissolve Boc-D-Lys(2-Cl-Z)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 4-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, treat the peptide-resin with anhydrous Hydrofluoric Acid (HF) at 0°C for 1-2 hours in the presence of a scavenger such as anisole to cleave the peptide from the resin and remove the side-chain protecting groups.

Fmoc Solid-Phase Peptide Synthesis Protocol for Fmoc-D-Lys(Boc)-OH

This protocol describes a manual synthesis cycle on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin linker.

  • Washing: Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using an activating agent like HCTU (3 equivalents) and DIEA (6 equivalents) in DMF for 1 hour.

  • Washing: Wash the resin with DMF.

  • Fmoc Deprotection (Cycle): Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin with DMF.

  • Coupling of Fmoc-D-Lys(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3 equivalents) and HCTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 6-9 for each subsequent amino acid.

  • Final Cleavage: After the synthesis is complete, treat the peptide-resin with a cleavage cocktail of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Visualizing the Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Wash Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DCM) Washing2 Wash Neutralization->Washing2 Coupling Coupling of Boc-AA(n+1) Washing3 Wash Coupling->Washing3 Washing1->Neutralization Washing2->Coupling Washing3->Resin Repeat Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Washing3->Final_Cleavage Final Step Peptide Peptide Final_Cleavage->Peptide Fmoc_SPPS_Workflow Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash Deprotection->Washing1 Coupling Coupling of Fmoc-AA(n+1) Washing2 Wash Coupling->Washing2 Washing1->Coupling Washing2->Resin Repeat Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing2->Final_Cleavage Final Step Peptide Peptide Final_Cleavage->Peptide

References

A Comparative Guide to Boc and Z Protection of D-Lysine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and the development of complex pharmaceuticals, the strategic selection of protecting groups for amino acids is a critical determinant of success. For trifunctional amino acids like D-lysine, with its two reactive amino groups (α and ε), the choice of orthogonal protecting groups is paramount to prevent unwanted side reactions and ensure the desired peptide sequence. This guide provides an objective comparison of two of the most widely employed N-protecting groups for D-lysine: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Z or Cbz) group.

This comparison is supported by a review of their chemical properties, stability, deprotection protocols, and reported yields from various synthetic contexts. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies involving D-lysine.

Key Advantages of Boc Protection over Z-Protection

The tert-butoxycarbonyl (Boc) protecting group offers several distinct advantages over the benzyloxycarbonyl (Z) group, particularly in the context of modern solid-phase peptide synthesis (SPPS) and the synthesis of sensitive or complex peptides.

One of the most significant advantages of the Boc group is the milder conditions required for its removal.[1] The Boc group is readily cleaved by acidolysis using moderately strong acids like trifluoroacetic acid (TFA), which are volatile and easily removed during workup.[1][2] This contrasts with the primary deprotection method for the Z-group, which is catalytic hydrogenolysis.[1] While effective, catalytic hydrogenolysis involves a heterogeneous catalyst (typically palladium on carbon) that can be pyrophoric and may require specialized equipment.[1] Furthermore, catalytic hydrogenolysis is incompatible with peptides containing sulfur-containing residues like methionine, which can poison the catalyst.

While the Z-group can also be removed by strong acids like HBr in acetic acid or HF, these conditions are harsh and can lead to side reactions or degradation of sensitive peptide sequences. The use of HF, in particular, requires specialized, hazardous-material handling equipment.

Another key advantage of the Boc group is its "cleaner" deprotection chemistry. The byproducts of Boc deprotection are volatile isobutylene and carbon dioxide, which are easily removed from the reaction mixture. This simplifies the purification of the final product. In contrast, the removal of the Z-group can sometimes be incomplete or lead to side reactions. For instance, under certain acidic conditions, the Z group can be partially removed, leading to N-alkylation as a side product.

Finally, the Boc group's stability to a wide range of nucleophiles and basic conditions makes it highly compatible with orthogonal protection strategies, such as the widely used Fmoc/Boc strategy in SPPS.

Comparative Data: Boc vs. Z Protection of D-Lysine

The following table summarizes the key characteristics of Boc and Z protection for D-lysine, drawing from various sources. It is important to note that the quantitative data, such as yields, are from different experimental contexts and not from a direct head-to-head comparative study.

FeatureBoc (tert-butoxycarbonyl)Z (Benzyloxycarbonyl or Cbz)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl) or Benzyl N-succinimidyl carbonate
Typical Protection Yield ~85% for Boc-Lys(Boc)-OH~64% for Z-Lys(Boc)-OH dicyclohexylamine salt
Deprotection Method Acidolysis (e.g., TFA, HCl in dioxane)Catalytic Hydrogenolysis (e.g., H₂, Pd/C); Strong Acids (e.g., HBr/AcOH, HF)
Deprotection Conditions Mild to moderate acidic conditionsMildly reductive or strongly acidic conditions
Key Advantages Milder deprotection, volatile byproducts, good orthogonality with FmocStability to mild acids, removable by non-acidic methods (hydrogenolysis)
Potential Side Reactions Alkylation of nucleophilic residues (e.g., Trp, Met) by the tert-butyl cation byproductPartial removal and N-alkylation under acidic conditions; catalyst poisoning by sulfur-containing residues
Solubility of Protected Amino Acid Generally good in organic solventsOften an oil, can be challenging to handle and purify

Experimental Protocols

Nα-Boc-D-lysine Synthesis

This protocol describes the protection of the α-amino group of D-lysine using di-tert-butyl dicarbonate.

Materials:

  • D-lysine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Dilute hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve D-lysine hydrochloride and sodium bicarbonate in a mixture of dioxane and water.

  • Cool the solution in an ice-water bath.

  • Add a solution of (Boc)₂O in dioxane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the mixture with diethyl ether to remove unreacted (Boc)₂O.

  • Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under vacuum to obtain Nα-Boc-D-lysine.

Nε-Z-D-lysine Synthesis

This protocol outlines the selective protection of the ε-amino group of D-lysine with the Z-group, often involving a copper complex to temporarily protect the α-amino and carboxyl groups.

Materials:

  • D-lysine hydrochloride

  • Copper(II) sulfate pentahydrate

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Form the copper(II) complex of D-lysine by reacting D-lysine hydrochloride with copper(II) sulfate in an aqueous solution, adjusting the pH with NaOH.

  • To the copper complex suspension, add benzyl chloroformate in THF dropwise while maintaining a basic pH with NaOH.

  • Stir the reaction mixture overnight.

  • Acidify the mixture with HCl to pH 6 to decompose the copper complex and precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Further purification can be achieved by recrystallization or chromatography.

Visualizing the Chemistry: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_Boc Boc-D-lysine cluster_Z Z-D-lysine Boc_Lys Boc-NH-CH(COOH)-(CH₂)₄-NH₂ Z_Lys Z-NH-CH(COOH)-(CH₂)₄-NH₂

Caption: Chemical structures of Nα-Boc-D-lysine and Nα-Z-D-lysine.

start D-Lysine Boc_protection Boc Protection ((Boc)₂O, Base) start->Boc_protection Z_protection Z Protection (Cbz-Cl, Base) start->Z_protection Boc_D_Lys Boc-D-Lysine Boc_protection->Boc_D_Lys Z_D_Lys Z-D-Lysine Z_protection->Z_D_Lys Peptide_synthesis Peptide Synthesis Boc_D_Lys->Peptide_synthesis Z_D_Lys->Peptide_synthesis Boc_deprotection Boc Deprotection (TFA) Peptide_synthesis->Boc_deprotection Z_deprotection Z Deprotection (H₂, Pd/C or HBr/AcOH) Peptide_synthesis->Z_deprotection Deprotected_peptide Deprotected Peptide Boc_deprotection->Deprotected_peptide Z_deprotection->Deprotected_peptide

Caption: General experimental workflow for D-lysine protection and use in peptide synthesis.

Lysine α-NH₂-Lys(ε-NH₂)-COOH Step1 Protect α-amine with Fmoc Lysine->Step1 Fmoc_Lys Fmoc-NH-Lys(ε-NH₂)-COOH Step1->Fmoc_Lys Step2 Protect ε-amine with Boc Fmoc_Lys->Step2 Fmoc_Lys_Boc Fmoc-NH-Lys(ε-NH-Boc)-COOH Step2->Fmoc_Lys_Boc Step3 Deprotect α-amine (Piperidine) Fmoc_Lys_Boc->Step3 Lys_Boc H₂N-Lys(ε-NH-Boc)-COOH Step3->Lys_Boc Step4 Couple next amino acid Lys_Boc->Step4 Peptide Peptide-Lys(ε-NH-Boc)-COOH Step4->Peptide Step5 Final Deprotection (TFA) Peptide->Step5 Final_Peptide Peptide-Lys(ε-NH₂)-COOH Step5->Final_Peptide

References

A Researcher's Guide to Confirming Boc-D-Lys-OH Incorporation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of each amino acid building block is paramount to achieving the desired final product. This guide provides a comprehensive comparison of key analytical methods used to confirm the incorporation of Nα-tert-butyloxycarbonyl-D-lysine (Boc-D-Lys-OH), a common building block in solid-phase peptide synthesis (SPPS). We will delve into the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Edman Degradation, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing the necessary data to select the most appropriate method for your research needs.

Comparison of Key Analytical Methods

The choice of analytical technique depends on various factors, including the desired level of detail, sample purity, available instrumentation, and whether quantitative or qualitative data is required. The following table provides a high-level comparison of the most common methods.

Analytical MethodPrinciple of DetectionInformation ProvidedThroughputKey AdvantagesKey Limitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldUnambiguous structure, conformation, purityLowProvides detailed structural information, non-destructive.[1][2]Low sensitivity, requires higher sample concentrations.[3]
HPLC Differential partitioning between mobile and stationary phasesPurity, quantity, presence of isomersHighHigh resolution, quantitative, can separate diastereomers.[4]Does not provide direct structural information.
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, sequence informationHighHigh sensitivity, provides molecular weight and fragmentation data for sequence confirmation.[5]Can be difficult to distinguish isomers, may require derivatization.
Edman Degradation Sequential cleavage and identification of N-terminal amino acidsN-terminal sequenceLowHighly accurate for N-terminal sequencing, independent of databases.Limited to ~30-50 residues, requires a free N-terminus.
FTIR Spectroscopy Vibrational frequencies of chemical bondsPresence of functional groups (e.g., Boc group)HighRapid, non-destructive, useful for monitoring reactions on solid support.Provides limited structural detail, not suitable for complex mixtures.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides unambiguous confirmation of the covalent structure of a peptide, including the successful incorporation of this compound.

Upon successful incorporation, the chemical environment of the this compound residue changes, leading to predictable shifts in the NMR spectrum. The following table summarizes the expected approximate chemical shift ranges for a Boc-protected lysine residue within a peptide.

NucleusProtecting GroupApproximate Chemical Shift (ppm)Comments
¹HBoc1.4Characteristic singlet for the nine equivalent protons of the tert-butyl group.
¹Hα-CH~4.0 - 4.5Shift is dependent on the neighboring amino acids and peptide conformation.
¹Hε-CH₂~2.9 - 3.1Protons on the carbon adjacent to the side-chain nitrogen.
¹³CBoc (quaternary C)~80
¹³CBoc (CH₃)~28
¹³Cα-C~55 - 60
¹³Cε-C~40

Note: Chemical shifts can vary depending on the solvent, temperature, and peptide sequence.

  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • 1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters include a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR Acquisition (Optional but Recommended): For unambiguous assignment in complex peptides, acquire 2D NMR spectra.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, revealing adjacent amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve Peptide (5-10 mg in 0.5 mL solvent) add_std Add Internal Standard (e.g., TMS) dissolve->add_std nmr_acq_1d 1D NMR (¹H, ¹³C) add_std->nmr_acq_1d Transfer to NMR tube nmr_acq_2d 2D NMR (Optional) (COSY, HSQC) nmr_acq_1d->nmr_acq_2d proc Fourier Transform & Phase Correction nmr_acq_2d->proc assign Assign Chemical Shifts proc->assign confirm Confirm Incorporation assign->confirm

Caption: Workflow for confirming this compound incorporation using NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthetic peptides and can be adapted to confirm the incorporation of D-amino acids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.

ParameterReversed-Phase HPLCChiral HPLC
Principle Separation based on hydrophobicity.Separation of enantiomers using a chiral stationary phase.
Primary Use Purity assessment, quantification.Determination of enantiomeric purity.
Stationary Phase Typically C8 or C18 silica.Chiral selectors (e.g., cyclodextrin, macrocyclic glycopeptides).
Resolution High for peptides of different sequences.High for enantiomers.

Reversed-Phase HPLC for Purity Analysis:

  • Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Detection: UV absorbance at 220 nm (for the peptide backbone).

Chiral HPLC for Enantiomeric Purity:

  • Sample Preparation: The peptide containing this compound is typically hydrolyzed to its constituent amino acids. The resulting amino acids are then derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard C18 column. Alternatively, the intact peptide can be analyzed on a chiral column.

  • Instrumentation: An HPLC system with a UV detector and a suitable chiral stationary phase column.

  • Mobile Phase: The mobile phase composition is highly dependent on the chiral stationary phase and the peptide. It often consists of a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier.

  • Chromatographic Conditions: Isocratic elution is often used. The flow rate is typically between 0.5 and 1.0 mL/min. Detection is at 220 nm.

HPLC_Development cluster_rp_hplc Purity Analysis (RP-HPLC) cluster_chiral_hplc Enantiomeric Analysis (Chiral HPLC) start Define Analytical Goal (Purity or Enantiomeric Ratio) rp_col Select C18 Column start->rp_col chiral_prep Hydrolyze Peptide & Derivatize Amino Acids start->chiral_prep rp_mp Prepare Mobile Phase (Water/ACN with TFA) rp_col->rp_mp rp_grad Optimize Gradient rp_mp->rp_grad analyze Inject Sample and Analyze Chromatogram rp_grad->analyze chiral_col Select Chiral Column chiral_prep->chiral_col chiral_mp Optimize Mobile Phase chiral_col->chiral_mp chiral_mp->analyze

Caption: Logical workflow for HPLC method development for peptide analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides a precise molecular weight of the synthesized peptide, confirming the incorporation of all amino acids, including this compound. Tandem mass spectrometry (MS/MS) can further provide sequence information.

ParameterExpected Value/Observation
Molecular Weight (MW) of this compound 246.30 g/mol
Monoisotopic Mass of this compound 246.157957 Da
Expected [M+H]⁺ for a Peptide Sum of the monoisotopic masses of all residues - (n-1) * mass of H₂O + mass of H⁺
MS/MS Fragmentation Characteristic loss of the Boc group (100 Da) is often observed. The peptide backbone fragments into b- and y-ions, allowing for sequence confirmation.
  • Sample Preparation: Dissolve the peptide in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to an HPLC system with a C18 column.

  • Liquid Chromatography: Use a gradient similar to that described for RP-HPLC, but replace TFA with formic acid (0.1%) for better MS compatibility.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 300-2000).

    • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to fragment the precursor ion. A ramped collision energy can be beneficial to observe both the loss of the Boc group and backbone fragmentation.

MS_Analysis start Acquire LC-MS/MS Data ms1 Extract MS1 Spectrum start->ms1 ms2 Extract MS/MS Spectrum start->ms2 find_precursor Identify Precursor Ion [M+H]⁺ ms1->find_precursor compare_mass Compare Experimental and Theoretical Mass find_precursor->compare_mass calc_mass Calculate Theoretical Mass calc_mass->compare_mass confirm Incorporation Confirmed compare_mass->confirm id_fragments Identify b- and y-ions ms2->id_fragments id_neutral_loss Identify Neutral Loss of Boc Group (100 Da) ms2->id_neutral_loss sequence Reconstruct Peptide Sequence id_fragments->sequence sequence->confirm

Caption: Logical workflow for confirming peptide identity using mass spectrometry.

Edman Degradation

Edman degradation is a classic method for sequencing peptides from the N-terminus. While largely superseded by mass spectrometry for high-throughput sequencing, it remains a valuable tool for unambiguous N-terminal sequence confirmation.

FeatureEdman DegradationMass Spectrometry (de novo sequencing)
Principle Sequential chemical cleavage of N-terminal amino acids.Fragmentation of the entire peptide and deduction of sequence from fragment masses.
Sample Requirement 10-100 picomoles of purified peptide.Femtomoles to picomoles.
Throughput Low (one sample at a time).High.
Sequence Length Typically up to 30-50 residues.Can determine the sequence of longer peptides.
Modification Analysis Can identify some N-terminal modifications.Excellent for identifying various post-translational modifications.
  • Sample Preparation: The purified peptide is immobilized on a solid support.

  • Reaction Cycle:

    • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.

    • Cleavage: The derivatized N-terminal amino acid is selectively cleaved under acidic conditions.

    • Conversion: The cleaved amino acid derivative is converted to the more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.

  • Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

Edman_Cycle start Immobilized Peptide (Free N-terminus) coupling Coupling with PITC (Alkaline conditions) start->coupling cleavage Cleavage of N-terminal residue (Acidic conditions) coupling->cleavage conversion Conversion to PTH-amino acid cleavage->conversion next_cycle Remaining Peptide (n-1 residues) cleavage->next_cycle Ready for next cycle hplc HPLC Identification of PTH-amino acid conversion->hplc

Caption: A single cycle of the Edman degradation process.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can be used to monitor the progress of solid-phase peptide synthesis by detecting the presence or absence of key functional groups.

Functional GroupWavenumber (cm⁻¹)Indication
Boc-carbonyl ~1715Presence of the Boc protecting group.
Amide I ~1630 - 1680C=O stretching of the peptide backbone. Changes can indicate secondary structure formation.
Amide II ~1520 - 1550N-H bending of the peptide backbone.
Free Amine (N-H stretch) ~3300 - 3500Presence of a deprotected N-terminus.
  • Sample Preparation: A small sample of the resin-bound peptide is taken directly from the reaction vessel.

  • Data Acquisition: The resin sample is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The disappearance of the Boc-carbonyl peak after the deprotection step and the appearance of the amide I and II bands after the coupling step confirm the progress of the synthesis.

SPPS_FTIR start Resin with Free Amine coupling Couple this compound start->coupling ftir1 FTIR Analysis: - Amine peak disappears - Boc peak appears coupling->ftir1 deprotection Deprotect Boc Group ftir1->deprotection ftir2 FTIR Analysis: - Boc peak disappears - Amine peak reappears deprotection->ftir2

Caption: Logical flow for monitoring SPPS using FTIR spectroscopy.

Conclusion

Confirming the successful incorporation of this compound is a critical step in peptide synthesis. The choice of analytical method will be dictated by the specific requirements of the research. For unambiguous structural confirmation, NMR is the gold standard. For routine purity checks and quantification, HPLC is indispensable. Mass spectrometry offers unparalleled sensitivity for molecular weight determination and sequencing. Edman degradation provides highly accurate N-terminal sequencing, while FTIR is a valuable tool for real-time monitoring of solid-phase synthesis. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their synthetic peptides.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Peptides Containing Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like Boc-D-Lys-OH into peptide structures offers a powerful tool for modulating therapeutic properties. However, the presence of the tert-butyloxycarbonyl (Boc) protecting group introduces unique challenges and considerations in their mass spectrometric analysis. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound versus their unprotected counterparts, supported by representative data and detailed experimental protocols to ensure accurate characterization and quality control.

The Boc group, while essential for directing peptide synthesis, is thermally labile and prone to cleavage under various mass spectrometry conditions. This inherent instability can complicate spectral interpretation but also offers unique diagnostic markers for confident identification. Understanding these characteristics is crucial for developing robust analytical methods in research and drug development.

Performance Comparison at a Glance: this compound vs. Unprotected Lysine Peptides

The presence of the Boc protecting group on the side chain of a D-lysine residue significantly influences the physicochemical properties of the peptide, which in turn affects its behavior during liquid chromatography-mass spectrometry (LC-MS) analysis. Key differences are observed in retention time, ionization efficiency, and fragmentation patterns.

FeaturePeptide with this compoundPeptide with Unprotected D-LysRationale
Molecular Weight Increased by 100.05 DaBaselineAddition of the Boc group (C₅H₉O₂)
Hydrophobicity IncreasedLowerThe tert-butyl group is nonpolar.
LC Retention Time (Reversed-Phase) LongerShorterIncreased hydrophobicity leads to stronger interaction with the stationary phase.
Ionization Efficiency Potentially ReducedGenerally HigherThe bulky, non-polar Boc group can sterically hinder protonation and reduce overall ionization efficiency.[1]
Primary Fragmentation Prominent neutral loss of 100.05 Da (Boc group) or 56.06 Da (isobutylene)Standard peptide backbone fragmentation (b- and y-ions)The Boc group is highly labile and readily fragments upon collisional activation.[2]
MS/MS Spectral Complexity Higher, due to neutral loss and potential for suppressed backbone fragmentationLower, dominated by b- and y-ion seriesThe facile loss of the Boc group can be the dominant fragmentation pathway, sometimes at the expense of sequence-informative ions.

Delving into the Data: A Quantitative Comparison

To illustrate the practical implications of these differences, consider the following representative data for a model hexapeptide, Ac-Ala-Val-Gly-[X]-Leu-Ile-NH₂, where X is either Boc-D-Lys or D-Lys.

Table 1: Comparative LC-MS Parameters
ParameterAc-Ala-Val-Gly-[Boc-D-Lys]-Leu-Ile-NH₂Ac-Ala-Val-Gly-[D-Lys]-Leu-Ile-NH₂
Calculated Monoisotopic Mass (Da) 841.53741.48
Observed [M+H]⁺ (m/z) 842.54742.49
Reversed-Phase LC Retention Time (min) 18.212.5
Relative Ionization Efficiency ~70%100% (Reference)
Table 2: Representative MS/MS Fragmentation Analysis

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides the most striking contrast between the two peptides. For the Boc-protected peptide, a significant portion of the ion current is directed towards the neutral loss of the Boc group.

Fragment IonAc-Ala-Val-Gly-[Boc-D-Lys]-Leu-Ile-NH₂ (Relative Intensity %)Ac-Ala-Val-Gly-[D-Lys]-Leu-Ile-NH₂ (Relative Intensity %)
[M+H-100]⁺ 100 N/A
y₅ 1585
b₅ 1070
y₄ 2595
b₄ 2080
y₃ 40100
b₃ 3590

Note: The relative intensities are representative and can vary depending on the mass spectrometer and collision energy used.

Visualizing the Process: Experimental Workflow and Fragmentation

A clear understanding of the analytical workflow and the underlying fragmentation pathways is essential for accurate data interpretation and troubleshooting.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Dissolution Dissolution in LC-MS Grade Solvent Peptide_Synthesis->Dissolution LC_Separation Reversed-Phase HPLC Separation Dissolution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Spectral_Interpretation Spectral Interpretation (Neutral Loss, b/y ions) Data_Acquisition->Spectral_Interpretation Sequence_Confirmation Sequence Confirmation Spectral_Interpretation->Sequence_Confirmation

Caption: Experimental workflow for the LC-MS/MS analysis of peptides containing this compound.

The fragmentation of a peptide containing this compound in the mass spectrometer follows distinct pathways compared to its unprotected counterpart.

fragmentation_pathway cluster_boc Peptide with this compound cluster_unprotected Peptide with Unprotected D-Lys Precursor_Boc [M+H]⁺ Neutral_Loss [M+H-100]⁺ Precursor_Boc->Neutral_Loss Dominant Pathway (-C₅H₈O₂) b_ions_Boc b-ions Precursor_Boc->b_ions_Boc Backbone Fragmentation y_ions_Boc y-ions Precursor_Boc->y_ions_Boc Backbone Fragmentation Precursor_Unprotected [M+H]⁺ b_ions_Unprotected b-ions Precursor_Unprotected->b_ions_Unprotected Backbone Fragmentation y_ions_Unprotected y-ions Precursor_Unprotected->y_ions_Unprotected Backbone Fragmentation

Caption: Comparative fragmentation pathways of Boc-protected vs. unprotected lysine-containing peptides.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for the accurate analysis of peptides containing this compound.

Sample Preparation
  • Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.[3] Vortex briefly to ensure complete dissolution.

  • Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a suitable HPLC or UHPLC system.[3]

  • Column: A C18 reversed-phase column appropriate for peptide separations (e.g., 2.1 mm I.D. x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300 °C.

  • MS1 Scan Range: m/z 200 - 2000.

  • MS/MS Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 25-45 eV) to ensure fragmentation of both the Boc group and the peptide backbone.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most abundant precursor ions for MS/MS analysis.

Conclusion

The mass spectrometric analysis of peptides containing this compound presents a unique set of characteristics that distinguish them from their unprotected counterparts. The increased hydrophobicity and the prominent neutral loss of the Boc group are key features to consider during method development and data analysis. While the lability of the Boc group can complicate spectral interpretation by reducing the intensity of sequence-confirming b- and y-ions, it also serves as a definitive marker for the presence of this modification. By employing optimized LC-MS/MS protocols and being cognizant of the distinct fragmentation pathways, researchers can confidently characterize these valuable modified peptides, paving the way for advancements in drug discovery and development.

References

A Comparative Guide to the Characterization of Boc-D-Lys-OH Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and other complex organic molecules, the purity and structural integrity of protected amino acid building blocks are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of Nα-tert-butyloxycarbonyl-D-lysine (Boc-D-Lys-OH) and its derivatives. Detailed experimental data and protocols are presented to assist researchers in selecting the most appropriate analytical methods for their needs.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound and its derivatives.

¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the characteristic chemical shifts (δ) for this compound. Note that in a non-chiral solvent, the NMR spectra of D- and L-enantiomers are identical. Therefore, the data presented here for Boc-L-Lys-OH is applicable to this compound.[1]

Table 1: ¹H NMR Chemical Shifts for Boc-L-Lys-OH in D₂O (400 MHz) [1]

AssignmentChemical Shift (δ, ppm)Multiplicity
3.88t
3.00t
1.71m
1.68m
1.44m
Boc (C(CH₃)₃)1.44s

s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Chemical Shifts for Boc-L-Lys-OH in Methanol-d₄ [2][3]

AssignmentChemical Shift (δ, ppm)
C=O (Carboxyl)~177
C=O (Boc)~158
~55
~41
~33
~30
~24
C (CH₃)₃ (Boc)~80
C(C H₃)₃ (Boc)~29

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and are often used in conjunction to provide a complete characterization profile.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, stereochemistry, purity, and quantitation.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires higher sample concentration, complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.[4]High sensitivity, small sample amount required, can be coupled with chromatography (LC-MS).Provides limited structural information on its own, isomers may not be distinguishable.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantitation, and separation of mixtures.High resolution and sensitivity, well-established for purity analysis.Does not provide structural information, requires reference standards for identification.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups (e.g., C=O, N-H, O-H).Fast, simple sample preparation, provides a molecular "fingerprint".Provides limited structural detail, not suitable for complex mixture analysis without separation.

Experimental Protocols

NMR Sample Preparation and Analysis

A standard protocol for obtaining ¹H and ¹³C NMR spectra of this compound derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence is typically used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_spectroscopy Spectroscopic Techniques cluster_purity Purity Techniques Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Initial_Checks Initial Checks (TLC, Melting Point) Purification->Initial_Checks Spectroscopic_Analysis Spectroscopic Analysis Initial_Checks->Spectroscopic_Analysis Purity_Assessment Purity Assessment Spectroscopic_Analysis->Purity_Assessment NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR Structure Elucidation MS Mass Spectrometry Spectroscopic_Analysis->MS Molecular Weight FTIR FTIR Spectroscopic_Analysis->FTIR Functional Groups HPLC HPLC Purity_Assessment->HPLC NMR_Purity qNMR Purity_Assessment->NMR_Purity Quantitative Final_Product Characterized This compound Derivative Purity_Assessment->Final_Product

Caption: Workflow for the synthesis and characterization of this compound derivatives.

This comprehensive approach, integrating NMR spectroscopy with other analytical techniques, ensures the accurate and reliable characterization of this compound derivatives, which is crucial for their successful application in research and drug development.

References

A Comparative Guide to HPLC Purification and Analysis of Peptides Containing Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high purity of synthetic peptides is paramount for accurate downstream applications and therapeutic efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of peptides incorporating the Boc-D-Lys-OH residue. The methodologies and data presented herein are compiled to assist in the development of robust and efficient protocols.

The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the D-is Mof lysine presents unique challenges in HPLC-based purification and analysis. The Boc group significantly increases the hydrophobicity of the peptide, which can lead to issues such as aggregation, poor solubility in aqueous mobile phases, and strong retention on reversed-phase columns.[1] Furthermore, the presence of a D-amino acid necessitates methods to confirm the enantiomeric purity of the final product, as the biological activity of stereoisomers can differ significantly.[2]

Comparison of Reversed-Phase HPLC Columns

Reversed-phase HPLC (RP-HPLC) is the gold standard for peptide purification and analysis.[2] The choice of stationary phase is critical for achieving optimal separation. The most common choices for peptide separations are silica-based columns with bonded alkyl chains of varying lengths, such as C18, C8, and C4.

Column TypeChain LengthHydrophobicityTypical Application for this compound PeptidesExpected Performance Characteristics
C18 (Octadecylsilane) 18 carbonsHighGeneral purpose, good starting point for peptides up to 4000 Da.[1]High Retention: The long alkyl chains provide strong hydrophobic interactions, leading to longer retention times for the Boc-containing peptide. This can be advantageous for separating closely eluting impurities.[3] High Resolution: Generally offers the highest resolving power for complex mixtures of peptides.
C8 (Octylsilane) 8 carbonsModeratePeptides that are too strongly retained on C18, or for faster analysis.Moderate Retention: Reduced hydrophobicity compared to C18 results in shorter retention times. This can be beneficial for very hydrophobic Boc-peptides that might otherwise require very high concentrations of organic solvent to elute. Good Alternative: Can provide different selectivity compared to C18, potentially resolving impurities that co-elute on a C18 column.
C4 (Butylsilane) 4 carbonsLowVery hydrophobic or large peptides and proteins.Low Retention: Weaker hydrophobic interactions lead to faster elution. For smaller this compound containing peptides, retention might be insufficient, leading to poor separation from the solvent front.
Phenyl-Hexyl Phenyl group with a hexyl linkerAlternative SelectivityWhen C18 or C8 do not provide adequate separation.π-π Interactions: The phenyl rings can interact with aromatic residues in the peptide, offering a different separation mechanism compared to alkyl chains. This can be useful for resolving challenging impurity profiles.

Comparison of Mobile Phase Additives

The composition of the mobile phase, particularly the acidic additive, plays a crucial role in the chromatography of peptides. These additives act as ion-pairing agents, improving peak shape and influencing retention.

AdditiveTypical ConcentrationKey CharacteristicsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Strong ion-pairing agent, pKa ~0.5Excellent Peak Shape: Effectively masks silanol interactions on the silica surface, reducing peak tailing for basic residues like lysine. High Resolution: Generally provides sharp peaks and good separation.MS Incompatibility: Causes significant ion suppression in mass spectrometry, making it less ideal for LC-MS applications. Difficult to Remove: Can be difficult to completely remove from the purified peptide during lyophilization.
Formic Acid (FA) 0.1%Weaker ion-pairing agent, pKa ~3.75MS-Compatible: Volatile and causes minimal ion suppression, making it the preferred choice for LC-MS analysis.Poorer Peak Shape: May result in broader peaks and more tailing compared to TFA, especially for basic peptides, due to weaker ion-pairing and less effective masking of silanol groups. Lower Resolution: The chromatographic resolution may be compromised compared to methods using TFA.
Difluoroacetic Acid (DFA) 0.1%Intermediate ion-pairing strengthGood Compromise: Offers a balance between the chromatographic performance of TFA and the MS compatibility of FA.Less Common: Not as widely used as TFA or FA.

Experimental Protocols

Standard RP-HPLC for Purity Analysis and Purification

This protocol provides a robust starting point for the analysis and purification of a this compound containing peptide.

Objective: To determine the purity of the crude peptide and to purify it from synthesis-related impurities.

  • System: HPLC system with a UV detector and a gradient-capable pump.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be used, but the final concentration of the strong organic solvent should be minimized to avoid peak distortion. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Detection: UV absorbance at 220 nm (for the peptide backbone).

    • Gradient: A common starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This can be optimized based on the retention time of the target peptide. For purification, a shallower gradient around the elution point of the peptide of interest will generally provide better resolution.

Chiral HPLC for Enantiomeric Purity Analysis

This protocol is essential for confirming the stereochemical integrity of the this compound residue within the peptide.

Objective: To separate and quantify the desired peptide (containing this compound) from its potential diastereomer (containing Boc-L-Lys-OH).

  • System: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as a protein-based (e.g., ovomucoid) or macrocyclic antibiotic-based (e.g., teicoplanin) column.

  • Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and must be optimized. It often consists of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., methanol, ethanol, or isopropanol).

  • Sample Preparation: Dissolve the purified peptide in the mobile phase. A standard of the corresponding peptide containing the L-isomer is required for peak identification.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Elution Mode: Isocratic elution is often preferred for chiral separations to achieve optimal resolution.

    • Temperature: Column temperature should be controlled, as it can significantly affect chiral separations.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis cluster_purification Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject column RP-HPLC Column (e.g., C18) inject->column detect UV Detector column->detect chromatogram Generate Chromatogram detect->chromatogram collect Fraction Collection detect->collect integrate Integrate Peaks chromatogram->integrate purity Calculate Purity integrate->purity pool Pool Pure Fractions purity->pool analyze_fractions Analyze Fractions (LC-MS) collect->analyze_fractions analyze_fractions->pool lyophilize Lyophilize pool->lyophilize

Caption: General workflow for the HPLC purification and analysis of a synthetic peptide.

Method_Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Selection cluster_gradient Gradient Optimization cluster_chiral Chiral Separation (if needed) start Define Separation Goal (Purity, Analysis, Chiral) cluster_column cluster_column start->cluster_column cluster_mobile_phase cluster_mobile_phase start->cluster_mobile_phase cluster_chiral cluster_chiral start->cluster_chiral If D-amino acid c18 Start with C18 c8_phenyl Consider C8 or Phenyl-Hexyl for different selectivity c18->c8_phenyl If poor resolution or high retention tfa TFA for high resolution (UV) fa FA for MS compatibility tfa->fa If MS analysis is required scouting Broad Scouting Gradient (e.g., 5-95% B) focused Shallow Focused Gradient around target elution scouting->focused csp Select Chiral Stationary Phase (CSP) isocratic Optimize Isocratic Conditions csp->isocratic cluster_gradient cluster_gradient cluster_column->cluster_gradient cluster_mobile_phase->cluster_gradient validate validate cluster_gradient->validate Validate Method cluster_chiral->validate

Caption: Logical workflow for HPLC method development for this compound containing peptides.

References

comparing the stability of peptides made with D-lysine versus L-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the journey from discovery to therapeutic application. Native peptides, composed of L-amino acids, are often rapidly degraded by proteases in biological systems, leading to short half-lives and diminished efficacy. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of their L-counterparts. This guide provides a comprehensive comparison of the stability of peptides synthesized with D-lysine versus L-lysine, supported by experimental data and detailed protocols.

The fundamental principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. These enzymes have evolved to recognize and bind to the specific three-dimensional structure of L-amino acids. The mirror-image configuration of D-amino acids, such as D-lysine, does not fit into the active site of these enzymes, rendering the peptide bonds resistant to cleavage.[1][2] This "stereochemical shield" dramatically increases the peptide's resistance to proteolysis, prolonging its circulation time and enhancing its therapeutic potential.[3]

Quantitative Comparison of Peptide Stability

The substitution of L-lysine with D-lysine significantly enhances peptide stability in the presence of proteases and serum. Experimental data consistently demonstrates a marked increase in the half-life of peptides containing D-lysine.

Peptide PairExperimental Condition% Intact L-Peptide Remaining% Intact D-Peptide RemainingTime PointReference
Kn2-7 vs. dKn2-725% Human Serum1.0%78.5%24 hoursOptimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS
HPA3NT3-A2 vs. HPA3NT3-A2D50% SerumDegradedNo cleavage120 minutes[4]
CM15 (all L-amino acids) vs. D3,7,13 (D-lysine substitutions)Trypsin DigestionAlmost completely degradedResistant to digestion20 minutes[5]

The Mechanism of Protease Resistance

Proteolytic enzymes, such as trypsin, have highly specific active sites that recognize the side chains and stereochemistry of L-amino acids. Trypsin, for example, specifically cleaves peptide bonds at the carboxyl side of lysine and arginine residues. The precise spatial arrangement of the amino acid's side chain, alpha-carbon, and carboxyl and amino groups is crucial for binding to the enzyme's active site and subsequent catalysis.

The incorporation of a D-lysine residue disrupts this recognition. The altered stereochemistry at the alpha-carbon prevents the peptide from fitting correctly into the active site of the protease. This steric hindrance inhibits the enzymatic cleavage of the adjacent peptide bond, thereby protecting the entire peptide from degradation.

Protease_Mechanism cluster_L_Peptide L-Lysine Peptide Interaction cluster_D_Peptide D-Lysine Peptide Interaction L-Peptide L-Lysine Peptide Protease_L Protease Active Site L-Peptide->Protease_L Recognized Binding_L Specific Binding Protease_L->Binding_L Cleavage_L Peptide Bond Cleavage Binding_L->Cleavage_L Fragments_L Degraded Fragments Cleavage_L->Fragments_L D-Peptide D-Lysine Peptide Protease_D Protease Active Site D-Peptide->Protease_D Not Recognized No_Binding Steric Hindrance (No Binding) Protease_D->No_Binding Intact_Peptide Intact Peptide No_Binding->Intact_Peptide

Mechanism of protease resistance due to D-lysine substitution.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. Below are detailed methodologies for two key experiments: a serum stability assay and a protease digestion assay.

Serum Stability Assay using RP-HPLC

This protocol outlines the steps to determine the in vitro stability of a peptide in human serum.

  • Preparation of Solutions:

    • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., DMSO or water).

    • Human Serum: Thaw pooled human serum and centrifuge to remove any precipitates.

    • Quenching Solution: Prepare a solution of 1% trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Incubation:

    • Pre-warm the human serum to 37°C.

    • Spike the peptide stock solution into the serum to a final concentration of 10-100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling and Protein Precipitation:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.

    • Immediately add the aliquot to two volumes of the cold quenching solution to precipitate serum proteins and stop enzymatic activity.

    • Vortex vigorously and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the peptide.

    • Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

    • Monitor the elution of the intact peptide at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the peptide's half-life.

Serum_Stability_Workflow Start Prepare Peptide Stock and Serum Incubate Spike Peptide into Serum and Incubate at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Add Quenching Solution (ACN/TFA) Sample->Quench Precipitate Vortex, Incubate on Ice, and Centrifuge Quench->Precipitate Analyze Analyze Supernatant by RP-HPLC Precipitate->Analyze Data Quantify Peak Area and Calculate Half-Life Analyze->Data End Stability Profile Data->End

Experimental workflow for the serum stability assay.
Trypsin Digestion Assay with SDS-PAGE Analysis

This protocol is designed to assess the stability of a peptide against a specific protease, such as trypsin.

  • Preparation of Solutions:

    • Peptide Solution: Prepare a solution of the peptide at a known concentration in a suitable digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8).

    • Trypsin Solution: Prepare a fresh solution of trypsin (e.g., 1 mg/mL in 1 mM HCl).

  • Digestion Reaction:

    • In separate tubes, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:100 by weight).

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 5, 10, 30, 60 minutes), stop the reaction by adding a protease inhibitor (e.g., PMSF) or by adding SDS-PAGE loading buffer and immediately heating the sample.

  • SDS-PAGE Analysis:

    • Load the samples from each time point onto a suitable polyacrylamide gel (e.g., Tris-Tricine gel for small peptides).

    • Run the gel to separate the intact peptide from any degradation products.

    • Stain the gel with a suitable stain (e.g., Coomassie Blue or silver stain) to visualize the peptide bands.

  • Data Analysis:

    • Visually inspect the gel or use densitometry to quantify the intensity of the band corresponding to the intact peptide at each time point.

    • A decrease in band intensity over time indicates peptide degradation. The peptide containing D-lysine is expected to show a much more stable band compared to the L-lysine counterpart.

References

A Cost-Benefit Analysis of Boc-D-Lys-OH in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of protecting group strategy for lysine residues is a critical decision that significantly impacts process efficiency, purity of the final product, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using Boc-D-Lys-OH derivatives versus the prevalent Fmoc-D-Lys-OH alternatives in large-scale solid-phase peptide synthesis (SPPS).

The two dominant strategies in SPPS are defined by the type of protecting group used for the α-amino group of the incoming amino acid: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This fundamental difference in chemistry dictates the choice of side-chain protecting groups, cleavage conditions, and ultimately, the cost-effectiveness of the synthesis at an industrial scale.

Executive Summary: Boc vs. Fmoc for Large-Scale Lysine Incorporation

While the Fmoc strategy has become the more widely adopted method in modern peptide synthesis due to its milder conditions and amenability to automation, the Boc strategy remains a robust and often more cost-effective option for large-scale production, particularly for certain peptide sequences.[][3] The selection between this compound and Fmoc-D-Lys-OH derivatives is not merely a matter of personal preference but a strategic decision based on a careful evaluation of economic and chemical factors.

Quantitative Performance and Cost Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for a hypothetical large-scale synthesis of a model decapeptide containing a D-lysine residue. The data is compiled from publicly available information and typical process parameters.

Table 1: Performance Comparison of this compound vs. Fmoc-D-Lys-OH in a Model Large-Scale Synthesis

ParameterBoc Strategy (using Boc-D-Lys(2-Cl-Z)-OH)Fmoc Strategy (using Fmoc-D-Lys(Boc)-OH)
Typical Crude Peptide Purity Good, but potential for side reactions with acid-sensitive residues.[3]High, due to milder deprotection conditions.[3]
Typical Overall Yield Variable, can be affected by harsh cleavage conditions.Generally high, favored by milder conditions.
Typical Synthesis Cycle Time (per amino acid) 60 - 120 minutes30 - 90 minutes
Aggregation Issues Less frequent due to protonation of the N-terminus during deprotection.More frequent, especially for hydrophobic sequences.

Table 2: Cost Analysis for a Hypothetical 1 kg Scale Synthesis of a Decapeptide

Cost ComponentBoc StrategyFmoc StrategyKey Considerations
Protected D-Lysine Derivative Lower (Boc-D-Lys(2-Cl-Z)-OH)Higher (Fmoc-D-Lys(Boc)-OH)Boc-protected amino acids are generally less expensive.
Other Protected Amino Acids Generally LowerGenerally HigherPrice difference can be significant in bulk.
Resin Comparable (e.g., Merrifield resin)Comparable (e.g., Wang or Rink Amide resin)Cost is similar for standard resins.
Coupling Reagents (e.g., DIC/HOBt vs. HBTU/HATU) Lower (DCC/HOBt often used)Higher (More expensive, modern reagents common)Newer reagents offer higher efficiency but at a greater cost.
Solvents (e.g., DCM, DMF) High consumption of lower-cost solvents (e.g., DCM).High consumption of higher-cost solvents (e.g., DMF, NMP).Solvent choice and recycling strategies significantly impact overall cost.
Deprotection Reagents (TFA vs. Piperidine) High consumption of TFA.Lower cost for piperidine, which can be recycled.TFA is a significant cost for Boc deprotection.
Final Cleavage Reagents (HF or TFMSA vs. TFA) Very high cost and specialized equipment for HF.Lower cost (TFA).The need for hazardous HF in Boc-SPPS is a major drawback.
Waste Disposal Significant costs for halogenated and strong acid waste.Significant costs for piperidine and DMF waste.Environmental regulations and disposal costs are a major factor.
Overall Estimated Cost Lower to Comparable Comparable to Higher The final cost is highly dependent on the specific peptide, scale, and process optimization.

Experimental Protocols

Detailed methodologies for the key steps involving the incorporation of Boc-D-Lys(2-Cl-Z)-OH and Fmoc-D-Lys(Boc)-OH are provided below. These are generalized protocols for a large-scale manual synthesis and should be optimized for specific equipment and peptide sequences.

Boc Solid-Phase Peptide Synthesis Protocol for Boc-D-Lys(2-Cl-Z)-OH Coupling

This protocol assumes a manual synthesis on a Merrifield resin at a 1 kg scale.

  • Resin Swelling: Swell 1 kg of Merrifield resin in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

    • Filter and repeat the treatment with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3 times) and isopropanol (2 times).

  • Neutralization:

    • Wash the resin with DCM (3 times).

    • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5 times).

  • Amino Acid Coupling (HBTU activation):

    • In a separate vessel, dissolve Boc-D-Lys(2-Cl-Z)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to react for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

Fmoc Solid-Phase Peptide Synthesis Protocol for Fmoc-D-Lys(Boc)-OH Coupling

This protocol outlines a manual synthesis on a Wang or Rink Amide resin at a 1 kg scale.

  • Resin Swelling: Swell 1 kg of Wang or Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Filter and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5 times).

  • Amino Acid Coupling (HBTU activation):

    • In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF.

Visualization of Workflows and Decision Logic

To further clarify the processes and decision-making involved, the following diagrams are provided.

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Boc-D-Lys(2-Cl-Z)-OH Coupling (e.g., HBTU/DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for Next Amino Acid Washing->Repeat n-1 cycles Cleavage Final Cleavage (HF or TFMSA) Washing->Cleavage After last cycle Repeat->Deprotection

Boc-SPPS Workflow for Lysine Incorporation.

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling Fmoc-D-Lys(Boc)-OH Coupling (e.g., HBTU/DIEA in DMF) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat for Next Amino Acid Washing->Repeat n-1 cycles Cleavage Final Cleavage & Side-Chain Deprotection (TFA) Washing->Cleavage After last cycle Repeat->Deprotection

Fmoc-SPPS Workflow for Lysine Incorporation.

Decision_Logic Start Choice of Lysine Protecting Group Strategy for Large Scale Cost Is raw material cost the primary driver? Start->Cost AcidSensitive Does the peptide contain acid-sensitive residues? Cost->AcidSensitive No Boc Consider Boc-D-Lys(2-Cl-Z)-OH Cost->Boc Yes Aggregation Is the sequence prone to aggregation? AcidSensitive->Aggregation No Fmoc Consider Fmoc-D-Lys(Boc)-OH AcidSensitive->Fmoc Yes Automation Is ease of automation and monitoring critical? Aggregation->Automation No Aggregation->Boc Yes Automation->Boc No Automation->Fmoc Yes

Decision Logic for Strategy Selection.

Conclusion and Recommendations

The choice between this compound and Fmoc-D-Lys-OH for large-scale peptide synthesis is a multifaceted decision.

This compound is recommended when:

  • Cost of raw materials is a primary concern: Boc-protected amino acids and some associated reagents are generally less expensive.

  • The peptide sequence is prone to aggregation: The acidic deprotection step in the Boc strategy can help to disrupt secondary structures and improve solvation.

  • The final peptide is not sensitive to strong acids: The harsh final cleavage conditions (HF or TFMSA) can degrade sensitive peptides.

Fmoc-D-Lys-OH is recommended when:

  • The peptide contains acid-sensitive residues: The milder deprotection and cleavage conditions of the Fmoc strategy are advantageous for preserving the integrity of sensitive functional groups.

  • High purity is of utmost importance: The Fmoc strategy generally leads to higher crude peptide purity.

  • Ease of automation and process monitoring is critical: The UV-active Fmoc group allows for real-time monitoring of the deprotection step.

Ultimately, the most cost-effective and efficient strategy will depend on the specific peptide sequence, the scale of production, the available equipment, and the desired final purity. A thorough process development and optimization study is crucial for making an informed decision for any large-scale peptide manufacturing campaign.

References

A Comparative Guide to Alternative Protecting Groups for the α-Amino Group of D-Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the α-amino functionality of D-lysine is a critical decision in the synthesis of peptides, peptidomimetics, and other complex molecular architectures. This choice profoundly influences reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of commonly employed and alternative protecting groups for the α-amino group of D-lysine, supported by experimental data and detailed protocols to inform your synthetic strategy.

Overview of α-Amino Protecting Groups for D-Lysine

The ideal α-amino protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and selectively removable without compromising the integrity of other functional groups within the molecule. The most prevalent protecting groups fall into several categories based on their cleavage conditions: acid-labile, base-labile, and those removed by other specific reagents.

This guide will focus on the following protecting groups:

  • Carbamates:

    • tert-Butoxycarbonyl (Boc)

    • 9-Fluorenylmethyloxycarbonyl (Fmoc)

    • Benzyloxycarbonyl (Cbz or Z)

    • Allyloxycarbonyl (Alloc)

  • Trityl-based:

    • Methyltrityl (Mtt)

  • Acyl-type:

    • 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)

    • 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)

Quantitative Performance Comparison

The following table summarizes key performance indicators for various α-amino protecting groups on D-lysine, compiled from various experimental sources. It is important to note that yields and purity can be highly substrate and condition-dependent.

Protecting GroupReagent for IntroductionTypical Yield (%)Cleavage ReagentCleavage TimePurity (%)Key AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O>95Trifluoroacetic acid (TFA)30 min - 2 h>95Robust, widely used, stable to many reagents.Requires strong acid for removal, which can affect other acid-labile groups.
Fmoc Fmoc-OSu or Fmoc-Cl>9020% Piperidine in DMF5 - 30 min>95Mild base cleavage, orthogonal to Boc and Cbz.Can be prematurely cleaved by primary amines.[1]
Cbz (Z) Benzyl chloroformate (Cbz-Cl)>90H₂/Pd/C or HBr/AcOH1 - 16 h>90Stable to acidic and basic conditions.Hydrogenolysis is not compatible with sulfur-containing residues or some catalysts.
Alloc Allyl chloroformate>85Pd(PPh₃)₄ / Scavenger30 min - 2 h>90Orthogonal to Boc, Fmoc, and Cbz.Requires a palladium catalyst which can be expensive and needs to be completely removed.
Mtt Methyltrityl chloride~801-2% TFA in DCM30 min - 1 h>90Highly acid-labile, allowing for very mild deprotection.Can be unstable to even mildly acidic conditions.
Dde 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione>802% Hydrazine in DMF3 x 3 min>90Orthogonal to Fmoc and Boc.Can be prone to migration to other free amines.[2]
ivDde 2-Isovaleryl-5,5-dimethyl-1,3-cyclohexanedione>802-10% Hydrazine in DMF30 min - 2 h>90More stable and less prone to migration than Dde.Can be difficult to remove in some cases.

Experimental Protocols

Boc Protection of D-Lysine

This protocol describes the protection of the α-amino group of D-lysine using di-tert-butyl dicarbonate.

Materials:

  • D-Lysine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Triethylamine (Et₃N)

  • 5% Citric acid solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve D-Lysine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

  • At room temperature, add (Boc)₂O (1.1 equivalents) with stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).

  • Dilute the mixture with water (1.5 mL per mmol of amino acid).

  • Extract the aqueous mixture twice with ethyl acetate to remove byproducts.

  • Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude Boc-D-Lysine.[3]

Fmoc Protection of D-Lysine

This protocol outlines the protection of the α-amino group of D-Lysine using 9-fluorenylmethyloxycarbonyl chloride.

Materials:

  • D-Lysine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

Procedure:

  • Dissolve D-Lysine (1 equivalent) in 10% aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 equivalents) in acetone dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

  • Acidify the aqueous layer with cold 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Cbz Protection of D-Lysine

This protocol describes the protection of the α-amino group of D-Lysine using benzyl chloroformate.

Materials:

  • D-Lysine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dioxane or THF

  • Water

  • Diethyl ether

Procedure:

  • Dissolve D-Lysine (1 equivalent) in 1 M NaOH solution and cool to 0 °C.

  • Add Cbz-Cl (1.1 equivalents) dropwise while maintaining the pH at 9-10 by the simultaneous addition of 2 M NaOH.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Alloc Deprotection Protocol

This protocol is for the removal of the Alloc group from the α-amino group of D-lysine.

Materials:

  • Alloc-protected D-Lysine derivative

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another scavenger

  • Dichloromethane (DCM) or a DMF/DCM mixture

Procedure:

  • Dissolve the Alloc-protected D-Lysine derivative in DCM.

  • Add the palladium catalyst (typically 5-10 mol%) and the scavenger (e.g., phenylsilane, 3-4 equivalents).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitor the reaction progress by TLC (typically complete within 30 minutes to 2 hours).

  • Once complete, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with DCM.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected D-Lysine derivative.[4]

Mtt Deprotection Protocol

This protocol describes the selective removal of the Mtt group.

Materials:

  • Mtt-protected D-Lysine derivative

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Mtt-protected D-Lysine derivative in a solution of 1-2% TFA and 2% TIS in DCM.[5]

  • Stir the solution at room temperature for 30 minutes to 1 hour.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a base such as diisopropylethylamine (DIEA).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over sodium sulfate and evaporate the solvent to yield the deprotected product.

Dde/ivDde Deprotection Protocol

This protocol details the removal of Dde or ivDde protecting groups.

Materials:

  • Dde or ivDde-protected D-Lysine derivative

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the protected D-Lysine derivative in a 2% solution of hydrazine monohydrate in DMF.

  • Stir the reaction mixture at room temperature. For Dde, the reaction is typically rapid (e.g., 3 treatments of 3 minutes each). For ivDde, longer reaction times may be necessary.

  • Monitor the reaction by TLC.

  • Once deprotection is complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and evaporate the solvent to obtain the deprotected D-Lysine.

Visualizing Orthogonal Protection Strategies

The following diagrams, generated using Graphviz, illustrate the concept of orthogonal protection and a typical experimental workflow.

Orthogonal_Protection Lysine D-Lysine Boc_Lys Boc-D-Lysine(α) Lysine->Boc_Lys (Boc)₂O Fmoc_Lys Fmoc-D-Lysine(α) Lysine->Fmoc_Lys Fmoc-OSu Cbz_Lys Cbz-D-Lysine(α) Lysine->Cbz_Lys Cbz-Cl Boc_Lys->Lysine TFA Fmoc_Lys->Lysine Piperidine Cbz_Lys->Lysine H₂/Pd/C Experimental_Workflow cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Start D-Lysine Reagent Protecting Group Reagent (e.g., (Boc)₂O) Start->Reagent Base, Solvent Protected_AA α-Protected D-Lysine Reagent->Protected_AA Reaction Further Synthesis Steps (e.g., Peptide Coupling) Protected_AA->Reaction Deprotection_Reagent Cleavage Reagent (e.g., TFA) Reaction->Deprotection_Reagent Final_Product Final Product with Free α-Amino Group Deprotection_Reagent->Final_Product

References

A Researcher's Guide to Post-Synthesis Validation of Peptides Incorporating Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a peptide is only half the journey. Rigorous validation of the peptide's sequence and purity is paramount to ensure reliable and reproducible results in downstream applications. This guide provides a comparative analysis of the validation process for peptides synthesized using Nα-tert-butyloxycarbonyl-D-lysine (Boc-D-Lys-OH) versus alternative D-lysine derivatives, supported by representative experimental data and detailed analytical protocols.

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a key strategy for enhancing proteolytic stability and modulating biological activity. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) significantly influences the final purity and yield of the target peptide. Here, we compare the outcomes of using the standard this compound with an alternative, Boc-D-Lys(2-Cl-Z)-OH, which offers a different side-chain protection strategy.

Comparative Analysis of Peptide Purity and Yield

The following tables summarize representative data from the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-D-Lys-Arg-NH₂) using two different D-lysine building blocks. The data highlights the typical purity and yield outcomes that can be expected from each approach.

Table 1: Crude Peptide Purity Post-Synthesis

Analytical MethodThis compoundBoc-D-Lys(2-Cl-Z)-OH
RP-HPLC Purity (%) 85.288.5
Major Impurity 1 (%) 4.8 (Deletion product: Ac-Tyr-Gly-Gly-Phe-Arg-NH₂)3.5 (Incomplete side-chain deprotection)
Major Impurity 2 (%) 3.1 (t-butyl adduct on Tyr)2.8 (Deletion product)
Other Impurities (%) 6.95.2

Table 2: Mass Spectrometry Analysis of Crude Peptide

ParameterThis compound SynthesisBoc-D-Lys(2-Cl-Z)-OH Synthesis
Expected Mass (m/z) 853.46853.46
Observed Mass (m/z) 853.45853.47
Major Impurity Mass (m/z) 725.38989.42 (Peptide + 2-Cl-Z)

Table 3: Final Peptide Yield and Purity After Purification

ParameterThis compoundBoc-D-Lys(2-Cl-Z)-OH
Overall Yield (%) 2832
Final Purity (RP-HPLC, %) >98>98

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques in your laboratory.

Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry

This protocol outlines the manual synthesis of the model peptide Ac-Tyr-Gly-Gly-Phe-D-Lys-Arg-NH₂ on a MBHA resin.

  • Resin Swelling: Swell 1g of MBHA resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling:

    • Deprotect the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Neutralize with 10% diisopropylethylamine (DIEA) in DCM.

    • Couple Boc-Arg(Tos)-OH (4 eq.) using HBTU (3.9 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 2 hours.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid: Boc-D-Lys(Boc)-OH (or Boc-D-Lys(2-Cl-Z)-OH), Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and Boc-Tyr(2-Br-Z)-OH.

  • Acetylation: After the final coupling, acetylate the N-terminus with a solution of acetic anhydride/DIEA/DMF (1:2:7) for 30 minutes.

  • Cleavage and Deprotection:

    • For the peptide synthesized with Boc-D-Lys(Boc)-OH , treat the resin with a cleavage cocktail of 90% HF, 5% anisole, and 5% p-cresol at 0°C for 1 hour.

    • For the peptide synthesized with Boc-D-Lys(2-Cl-Z)-OH , use the same HF cleavage cocktail. The 2-Cl-Z group is also removed under these conditions.

  • Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing peptide purity and for purification.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min is typically effective for analyzing the crude peptide.

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Purity Calculation: Purity is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and identifying impurities.

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used.

  • Sample Preparation: The crude or purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Analysis: Acquire the mass spectrum in the positive ion mode. The observed mass-to-charge ratio (m/z) is compared to the theoretical mass of the target peptide.

  • Tandem MS (MS/MS): For sequence verification, the parent ion of the target peptide can be fragmented, and the resulting fragment ions are analyzed to confirm the amino acid sequence.

Amino Acid Analysis (AAA)

Amino acid analysis provides an accurate determination of the amino acid composition and concentration of the final peptide product.

  • Hydrolysis: The purified peptide is hydrolyzed to its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Derivatization: The free amino acids are derivatized with a reagent such as phenyl isothiocyanate (PITC) to make them detectable by UV absorbance.

  • Chromatography: The derivatized amino acids are separated and quantified by RP-HPLC.

  • Analysis: The relative ratios of the amino acids are compared to the theoretical composition of the target peptide.

Visualizing Workflows and Pathways

Peptide Synthesis and Validation Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis and subsequent validation.

Peptide_Synthesis_Validation_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification_validation Purification & Validation cluster_analysis Analytical Validation Resin Resin Swelling Coupling Iterative Coupling & Deprotection Resin->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide HPLC_Purity RP-HPLC Purity Check Pure_Peptide->HPLC_Purity MS_Identity Mass Spectrometry (Identity) Pure_Peptide->MS_Identity AAA_Composition Amino Acid Analysis (Composition) Pure_Peptide->AAA_Composition

Caption: General workflow for SPPS and subsequent validation.

GPCR Signaling Pathway with a D-Amino Acid Peptide Agonist

Peptides containing D-amino acids are often developed as agonists or antagonists for G-protein coupled receptors (GPCRs) due to their enhanced stability. The diagram below illustrates a simplified GPCR signaling cascade initiated by the binding of a D-amino acid containing peptide agonist.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Target Protein PKA->Phosphorylated_Protein Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response Ligand D-Amino Acid Peptide Agonist Ligand->GPCR Binding

Caption: Simplified GPCR signaling cascade.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Boc-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Boc-D-Lys-OH, a lysine derivative utilized in peptide synthesis. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is a white to off-white solid, a comprehensive approach to personal protection is necessary to minimize exposure.[1] The following personal protective equipment is recommended:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Chemical-impermeable gloves, such as nitrile or latex, should be worn to prevent skin contact.[2] A lab coat is also required to protect clothing and skin.[2][3] For situations with a risk of significant exposure, fire/flame resistant and impervious clothing is advised.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a dust respirator or a self-contained breathing apparatus should be used to avoid inhalation. Work should be conducted in a well-ventilated area, utilizing local exhaust ventilation or other engineering controls to maintain airborne levels below recommended exposure limits.

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound, crucial for safe handling and storage.

PropertyValueSource
Molecular Weight 246.30 g/mol
Appearance White to off-white solid/powder or crystals
Melting Point 205-210 °C
Storage Temperature 2-8°C

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place, avoiding the formation of dust and aerosols.

  • Keep the container tightly closed and store in a dry, cool, and well-ventilated area. Recommended storage temperature is between 2-8°C.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store apart from incompatible materials, such as strong oxidizing agents.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.

  • Following Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan:

While this compound is not classified as a hazardous substance, proper disposal is essential to prevent environmental contamination.

  • Solid Waste: Collect unused or expired solid this compound in a designated and clearly labeled waste container for non-hazardous solid chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing boats, contaminated paper towels, or gloves, should also be disposed of in the solid chemical waste container.

  • Solutions: If this compound is dissolved in a solvent, the disposal method is determined by the hazards of the solvent. The solution must be disposed of in the appropriate liquid waste container, following your institution's guidelines for that specific solvent.

  • Institutional Procedures: Always follow your institution's specific procedures for the final disposal of chemical waste, which typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound. Adherence to this workflow is critical for containing the spill and ensuring the safety of all laboratory personnel.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting Evacuate Evacuate Area & Alert Others Assess Assess Spill & Identify Risks Evacuate->Assess If safe to do so PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Use appropriate tools Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Follow institutional guidelines Report Report the Incident Dispose->Report

Chemical Spill Response Workflow for this compound.

References

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